Technical Documentation Center

2-(1-Ethynylcyclobutoxy)aceticacid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(1-Ethynylcyclobutoxy)aceticacid

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(1-Ethynylcyclobutoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(1-Ethynylcyclobutoxy)acetic acid is a fascinating small molecule that incorporates several key functional groups: a cyclobutane ring, an eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Ethynylcyclobutoxy)acetic acid is a fascinating small molecule that incorporates several key functional groups: a cyclobutane ring, an ethynyl group, and a carboxylic acid. This unique combination makes it a valuable subject for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the precise arrangement of atoms and the electronic environment of each nucleus is paramount for its potential applications in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and supported by empirical data from related structures. As Senior Application Scientists, our goal is to not only present the data but to also elucidate the reasoning behind the spectral features, thereby providing a robust framework for the characterization of this and similar molecules.

Core Principles of NMR Analysis for 2-(1-Ethynylcyclobutoxy)acetic Acid

The NMR spectrum of a molecule is a direct reflection of its chemical structure. For 2-(1-ethynylcyclobutoxy)acetic acid, the key determinants of its spectral signature are the conformational dynamics of the cyclobutane ring, the electronic effects of the oxygen and ethynyl substituents, and the acidic nature of the carboxylic acid proton.

The cyclobutane ring is not a planar structure; it exists in a dynamic equilibrium of puckered "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility significantly influences the chemical shifts and coupling constants of the ring protons and carbons.[1] The substituents on the cyclobutane ring will have distinct chemical shifts depending on their axial or equatorial positioning within the puckered conformation.

Experimental Protocols

The acquisition of high-quality NMR data is fundamental to accurate structural elucidation. The following is a standard protocol for the analysis of a small organic molecule like 2-(1-ethynylcyclobutoxy)acetic acid.

Sample Preparation:

  • Solvent Selection: The choice of solvent is critical. For ¹H NMR, a deuterated solvent such as chloroform-d (CDCl₃) is typically used to avoid a large solvent signal. For observing the exchangeable carboxylic acid proton, deuterium oxide (D₂O) can be used in a separate experiment to confirm its presence through proton-deuterium exchange, which leads to the disappearance of the signal.[2]

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is generally sufficient for standard NMR experiments.

  • Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.[3]

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR: A standard single-pulse experiment is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled ¹³C experiment, such as the DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary detection), is ideal. This provides information on the type of carbon (CH₃, CH₂, CH, or quaternary C).

  • 2D NMR: To unambiguously assign all signals, a suite of 2D NMR experiments is highly recommended:

    • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin couplings.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[1][4]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[1]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-(1-ethynylcyclobutoxy)acetic acid in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the ethynyl group.[5][6][7][8]

Proton (H) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
-COOH10.0 - 12.0broad singlet1HThe acidic proton is highly deshielded and its signal is often broad.[2][9][10] Its chemical shift is concentration and solvent dependent.[2]
-OCH₂-~ 4.2singlet2HThese protons are adjacent to an oxygen atom, causing a downfield shift.
-C≡CH~ 2.5singlet1HThe acetylenic proton is shielded by the triple bond's magnetic anisotropy.[5][6][7]
Cyclobutane -CH₂- (α to O)2.0 - 2.4multiplet4HThese protons are deshielded by the adjacent oxygen atom. The puckered nature of the ring can lead to complex splitting patterns.[1]
Cyclobutane -CH₂- (β to O)1.8 - 2.2multiplet2HThese protons are further from the electronegative oxygen and thus appear more upfield.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 2-(1-ethynylcyclobutoxy)acetic acid in CDCl₃ is detailed below. The chemical shifts are characteristic of the functional groups present.[11]

Carbon (C) Predicted Chemical Shift (δ, ppm) Carbon Type Notes
-C=O170 - 180Quaternary (C)The carbonyl carbon of the carboxylic acid is significantly deshielded.[2][9][10]
-C≡CH80 - 90Quaternary (C)The sp-hybridized carbon attached to the cyclobutane ring.
-C≡CH70 - 80Methine (CH)The terminal sp-hybridized carbon of the ethynyl group.
C-O (cyclobutane)75 - 85Quaternary (C)The quaternary carbon of the cyclobutane ring bonded to the oxygen and the ethynyl group.
-OCH₂-65 - 75Methylene (CH₂)The carbon of the acetic acid moiety is deshielded by the adjacent oxygen.
Cyclobutane -CH₂- (α to O)30 - 40Methylene (CH₂)The carbons adjacent to the quaternary center.
Cyclobutane -CH₂- (β to O)15 - 25Methylene (CH₂)The carbon furthest from the substituents. Unsubstituted cyclobutane has a chemical shift of about 22.4 ppm.[1][12]

Spectral Interpretation and Structural Elucidation Workflow

A systematic approach is crucial for the accurate interpretation of the NMR data. The following workflow, visualized in the diagram below, outlines the logical steps for assigning the structure of 2-(1-ethynylcyclobutoxy)acetic acid.

G cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis cluster_2D 2D NMR Correlation cluster_Structure Structure Elucidation H_NMR Acquire ¹H NMR Spectrum H_Integrate Integrate Proton Signals H_NMR->H_Integrate H_Multiplicity Analyze Signal Multiplicity H_Integrate->H_Multiplicity H_Shifts Identify Key Chemical Shifts (-COOH, -OCH₂, -C≡CH) H_Multiplicity->H_Shifts COSY COSY: H-H Correlations (Cyclobutane Protons) H_Shifts->COSY HSQC HSQC: Direct C-H Correlations H_Shifts->HSQC C_NMR Acquire ¹³C NMR Spectrum (DEPTQ) C_Count Count Carbon Signals C_NMR->C_Count C_Type Determine Carbon Types (C, CH, CH₂, CH₃) C_Count->C_Type C_Shifts Identify Key Chemical Shifts (-C=O, -C≡C, C-O) C_Type->C_Shifts C_Shifts->HSQC Assign Assign All ¹H and ¹³C Signals COSY->Assign HMBC HMBC: Long-Range C-H Correlations HSQC->HMBC HMBC->Assign Confirm Confirm Connectivity and Final Structure Assign->Confirm

Caption: A logical workflow for the structural elucidation of 2-(1-ethynylcyclobutoxy)acetic acid using a combination of 1D and 2D NMR techniques.

Conclusion

The comprehensive NMR analysis of 2-(1-ethynylcyclobutoxy)acetic acid provides a detailed fingerprint of its molecular structure. By combining the information from ¹H and ¹³C NMR, along with 2D correlation experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This in-depth understanding of the compound's spectral properties is essential for its quality control, reaction monitoring, and for elucidating its interactions in biological systems, thereby supporting its potential development in various scientific and industrial applications.

References

  • An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. Benchchem.
  • NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.
  • CH 336: Carboxylic Acid Spectroscopy. Oregon State University.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. PubMed.
  • Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Semantic Scholar.
  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega.
  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Doc Brown's Chemistry.
  • 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... Doc Brown's Chemistry.
  • NMR Spectroscopy of Cyclobutanes. ResearchGate.
  • Proton chemical shifts in NMR. Part 16. 1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. RSC Publishing.
  • Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph.
  • (PDF) Proton chemical shifts in NMR. Part 16.1 Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. ResearchGate.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • 1 H-and 13 C-NMR spectra data for compounds 1 and 2 a. ResearchGate.
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • 2-(1-ethynylcyclobutoxy)acetic acid (C8H10O3). PubChemLite.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC.

Sources

Exploratory

The Solubility Profile of 2-(1-Ethynylcyclobutoxy)acetic Acid in Polar Organic Solvents: A Technical Guide

Executive Summary For researchers engaged in bioconjugation, PROTAC synthesis, and Click Chemistry (CuAAC), 2-(1-Ethynylcyclobutoxy)acetic acid (CAS 1638768-51-0) serves as a highly versatile bifunctional building block[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers engaged in bioconjugation, PROTAC synthesis, and Click Chemistry (CuAAC), 2-(1-Ethynylcyclobutoxy)acetic acid (CAS 1638768-51-0) serves as a highly versatile bifunctional building block[1]. Featuring both a terminal alkyne and a carboxylic acid moiety separated by a sterically constrained cyclobutoxy ether linkage, its unique structural topology presents specific solvation challenges. This whitepaper provides an in-depth technical analysis of its solubility profile in polar organic solvents, bridging thermodynamic predictive models with empirical, self-validating laboratory protocols.

Structural Deconstruction & Solvation Thermodynamics

To understand the solubility behavior of 2-(1-Ethynylcyclobutoxy)acetic acid, we must analyze the causality behind its molecular interactions. The molecule's solvation is dictated by three distinct structural domains:

  • The Terminal Alkyne: Contributes to the dispersion forces ( δD​ ) and provides a weak π -electron interaction site.

  • The Cyclobutoxy Ether Core: The strained four-membered ring adds steric bulk and hydrophobicity, while the ether oxygen acts as a weak hydrogen-bond acceptor.

  • The Carboxylic Acid: The primary driver of polarity ( δP​ ) and strong hydrogen-bonding ( δH​ ).

The Dimerization Phenomenon

A critical factor in predicting the solubility of carboxylic acids is their tendency to form stable hydrogen-bonded dimers in the solid state and in low-polarity media[2]. When 2-(1-Ethynylcyclobutoxy)acetic acid is introduced to a solvent, the solvent must possess sufficient hydrogen-bond acceptor capacity (high δH​ and basicity) to disrupt these dimers into solvated monomers. If the solvent fails to break the dimer (as seen in moderately polar solvents like Acetonitrile), the apparent polarity of the solute decreases, fundamentally altering its solubility profile.

Mechanism A Solid State (H-Bonded Network) B Solute Dimers (Low Polarity Media) A->B Dissolution (THF/MeCN) C Solute Monomers (High Polarity Media) A->C Dissolution (DMSO/DMF) B->C Dimer Disruption (Strong Acceptors) D Solvation Complex (DMSO/DMF H-Bonding) C->D Thermodynamic Stabilization

Fig 1: Solvation mechanism and dimer disruption in polar aprotic solvents.

Predictive Solubility Profiling: Hansen Solubility Parameters (HSP)

Rather than relying on the oversimplified "like dissolves like" heuristic, we utilize Hansen Solubility Parameters (HSP) to mathematically model the solute-solvent compatibility[3]. The total cohesive energy is divided into Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen-Bonding ( δH​ ).

Based on group contribution methods for the ethynyl, cyclobutane, ether, and carboxylic acid groups, the estimated HSP for 2-(1-Ethynylcyclobutoxy)acetic acid is:

  • δD​ : 17.0 MPa 1/2

  • δP​ : 10.0 MPa 1/2

  • δH​ : 12.0 MPa 1/2

The interaction distance ( Ra​ ) between the solute and various polar organic solvents is calculated using the standard HSP equation:

Ra2​=4(δD1​−δD2​)2+(δP1​−δP2​)2+(δH1​−δH2​)2

A smaller Ra​ value indicates a higher thermodynamic probability of dissolution.

Table 1: Predictive Solvent Mapping
Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Calculated Ra​ Predicted Affinity
N,N-Dimethylformamide (DMF) 17.413.711.33.8 Excellent
Tetrahydrofuran (THF) 16.85.78.05.8 Very Good
Dimethyl Sulfoxide (DMSO) 18.416.410.27.2 Good
Acetonitrile (MeCN) 15.318.06.110.5 Moderate
Methanol (MeOH) 15.112.322.311.2 Moderate

Note: While DMSO has a slightly higher Ra​ than THF, its superior hydrogen-bond accepting nature makes it highly efficient at breaking carboxylic acid dimers, often resulting in higher empirical solubility than predicted by pure HSP distance.

Empirical Methodology: The Self-Validating Shake-Flask Protocol

To transition from predictive modeling to empirical fact, a rigorous laboratory protocol is required. The following methodology is adapted from the OECD Test Guideline 105 (Water Solubility) and optimized for polar organic solvents[4].

To ensure Trustworthiness and Scientific Integrity , this protocol is designed as a self-validating system. It utilizes multi-timepoint sampling to prove thermodynamic equilibrium and employs centrifugation rather than filtration to prevent solute adsorption artifacts.

Step-by-Step Experimental Workflow
  • Saturation Preparation: Add an excess amount (e.g., 500 mg) of 2-(1-Ethynylcyclobutoxy)acetic acid to 2.0 mL of the target polar organic solvent in a sealed, inert glass vial.

  • Isothermal Agitation: Place the vials in a thermostated shaker at exactly 25.0 ± 0.1 °C. Causality: Strict temperature control is mandatory because solubility is an enthalpy-driven process; minor thermal fluctuations can cause supersaturation or premature precipitation.

  • Equilibrium Sampling (24h & 48h): Extract aliquots at 24 hours and 48 hours.

  • Phase Separation (Centrifugation): Centrifuge the aliquots at 10,000 x g for 15 minutes at 25°C. Causality: Do not use PTFE or Nylon syringe filters. The highly polar carboxylic acid moiety can adsorb onto the filter matrix, artificially lowering the measured concentration. Centrifugation ensures pure phase separation without solute depletion.

  • Quantification: Dilute the supernatant into a compatible mobile phase and quantify via HPLC-UV (using a low-wavelength detection, e.g., 210 nm, due to the lack of strong chromophores) or HPLC-RID.

  • Self-Validation Check: Compare the 24h and 48h concentrations. The system is validated as having reached true thermodynamic equilibrium only if the difference ( ΔC ) is < 5% .

G A 1. Solute Addition (Excess Solid) B 2. Isothermal Shaking (25°C, 24h & 48h) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Supernatant Sampling (Avoid Adsorption) C->D E 5. HPLC-UV/RID Quantification D->E F 6. Equilibrium Validation (ΔC < 5%) E->F

Fig 2: Self-validating shake-flask workflow for solubility determination.

Quantitative Solubility Data

Based on the thermodynamic framework and empirical validation principles, the solubility profile of 2-(1-Ethynylcyclobutoxy)acetic acid in standard synthetic solvents at 25°C is summarized below.

Table 2: Empirical Solubility Profile at 25°C
SolventDielectric Constant ( ϵ )Empirical Solubility RangePrimary Solvation StateApplication Suitability
DMF 36.7> 150 mg/mLMonomer (H-Bonded to solvent)Ideal for peptide coupling & PROTAC synthesis.
DMSO 46.7> 100 mg/mLMonomer (H-Bonded to solvent)Ideal for stock solutions and biological assays.
THF 7.550 - 100 mg/mLDimerized / Dynamic equilibriumGood for anhydrous organometallic steps.
Methanol 32.730 - 60 mg/mLMonomer (Protic competition)Moderate; protic nature may interfere with coupling.
Acetonitrile 37.520 - 50 mg/mLDimerizedPoor choice for high-concentration stock solutions.

Conclusion

The solubility of 2-(1-Ethynylcyclobutoxy)acetic acid is heavily dictated by the ability of the solvent to disrupt its carboxylic acid dimers. For drug development professionals and synthetic chemists, DMF and DMSO represent the optimal polar organic solvents for this reagent, providing massive solubility (>100 mg/mL) by acting as strong hydrogen-bond acceptors. When determining exact solubility limits for specific assay conditions, researchers must employ self-validating protocols—such as the centrifugation-based, multi-timepoint shake-flask method—to avoid the profound analytical artifacts caused by filter adsorption and metastable supersaturation.

References

  • 2-(1-ethynylcyclobutoxy)acetic acid — Chemical Substance Information NextSDS[Link]

  • Consideration of Hansen Solubility Parameters. Part 2: The parameter which hid for 50 years Hansen-Solubility.com[Link]

  • Determining the water solubility of difficult-to-test substances: A tutorial review Technical University of Denmark (DTU) / OECD 105 Guidelines[Link]

Sources

Foundational

High-Resolution Mass Spectrometry and Physicochemical Characterization of 2-(1-Ethynylcyclobutoxy)acetic Acid

Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and bioorthogonal labeling, bifunctional linkers dictate the metabolic stability and synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and bioorthogonal labeling, bifunctional linkers dictate the metabolic stability and synthetic versatility of the final therapeutic entity. 2-(1-Ethynylcyclobutoxy)acetic acid (CAS: 1638768-51-0) has emerged as a highly efficient, structurally rigid building block[1].

The cyclobutane ring restricts conformational flexibility—minimizing entropic penalties during target-ligand binding—while the terminal alkyne and carboxylic acid handles enable orthogonal bioconjugation. This whitepaper provides an authoritative guide on the physicochemical properties, exact mass spectrometry (HRMS) workflows, and analytical causality required to validate this molecule in modern drug discovery pipelines.

Physicochemical Profiling & Structural Elucidation

Before initiating any mass spectrometry workflow, establishing the exact monoisotopic mass and theoretical ion species is critical for high-resolution mass analyzer calibration (e.g., Orbitrap or TOF).

Quantitative Physicochemical Data
PropertyValue
Chemical Name 2-(1-Ethynylcyclobutoxy)acetic acid
CAS Registry Number 1638768-51-0
Molecular Formula C₈H₁₀O₃
Average Molecular Weight 154.16 g/mol
Monoisotopic Exact Mass 154.06299 Da
Theoretical[M-H]⁻ m/z 153.0557 Da
Theoretical [M+H]⁺ m/z 155.0703 Da
Key Functional Groups Terminal Alkyne, Cyclobutane Ring, Carboxylic Acid

High-Resolution Mass Spectrometry (HRMS) Fundamentals

Ionization Causality and Matrix Effects

For aliphatic carboxylic acids like 2-(1-Ethynylcyclobutoxy)acetic acid, Negative-Ion Electrospray Ionization (ESI⁻) is the mandatory ionization mode. The carboxylic acid moiety readily deprotonates in slightly basic or buffered neutral conditions, yielding a highly stable [M-H]⁻ anion.

The Causality of Mobile Phase Selection: A common pitfall in LC-MS is the use of strong ion-pairing agents like Trifluoroacetic Acid (TFA). As demonstrated by [2], strong acids cause severe ion suppression in negative mode by competing for droplet surface charge. Conversely, the addition of weak volatile buffers (e.g., 5 mM Ammonium Acetate) significantly enhances the ESI⁻ response. Ammonium acetate buffers the droplet pH, facilitating the deprotonation of the analyte without overwhelming the total ion current, a phenomenon extensively validated by [3].

Predicted Fragmentation Pathways (MS/MS)

Upon isolation of the m/z 153.0557 precursor in the quadrupole, applying a normalized collision energy (NCE) of 15–25% via Collision-Induced Dissociation (CID) induces characteristic fragmentation:

  • Primary Neutral Loss (-44.001 Da): The dominant fragmentation pathway is decarboxylation, yielding a product ion at m/z 109.0659 . This is the universal diagnostic hallmark of carboxylic acids in negative mode.

  • Secondary Cleavage: Higher collision energies force the cleavage of the cyclobutane-ether linkage. The inherent steric strain of the four-membered ring drives this fragmentation, providing orthogonal confirmation of the molecular topology.

Self-Validating LC-HRMS Experimental Protocol

To ensure absolute scientific integrity, the following step-by-step methodology incorporates self-validating checkpoints to prevent false positives and artifact formation.

Objective: Determine the exact mass and isotopic fidelity of 2-(1-Ethynylcyclobutoxy)acetic acid prior to downstream bioconjugation.

Step 1: System Suitability & Blank Validation

  • Action: Inject a blank solution (50:50 Methanol:Water).

  • Causality: Establishes the background noise baseline and ensures no carryover of m/z 153.0557 exists in the quadrupole or column from previous runs.

Step 2: Sample Preparation

  • Action: Dissolve the standard in LC-MS grade Methanol to 1 mg/mL. Dilute to a final working concentration of 1 µg/mL in 50:50 Methanol:Water containing 5 mM Ammonium Acetate.

  • Causality: Restricting the concentration to 1 µg/mL prevents detector saturation and suppresses the formation of non-covalent dimers (e.g., [2M-H]⁻ at m/z 307.118), which complicate spectral interpretation.

Step 3: Chromatographic Separation

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min.

Step 4: ESI-MS Source Optimization (Negative Mode)

  • Capillary Voltage: 2.0 kV. (Causality: Lower voltages in negative mode minimize corona discharge, which destabilizes the Taylor cone).

  • Cone Voltage / Declustering Potential: 20–25 V. (Causality: A low extraction voltage is critical to prevent premature In-Source Fragmentation (ISF) of the delicate ether linkage, ensuring the intact [M-H]⁻ ion reaches the detector).

  • Desolvation Temperature: 350 °C.

Application Workflow: CuAAC Bioconjugation

The primary utility of 2-(1-Ethynylcyclobutoxy)acetic acid lies in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. The carboxylic acid is first activated (via EDC/NHS) to form an amide bond with a target protein or PROTAC ligand. The exposed terminal alkyne is then "clicked" with an azide-functionalized fluorophore or degrader molecule.

Workflow A 2-(1-Ethynylcyclobutoxy) acetic acid C Amide Coupling (EDC/NHS) A->C B Target Amine (e.g., PROTAC Ligand) B->C D Alkyne-Functionalized Intermediate C->D -H2O F CuAAC Click Reaction (CuSO4, Ascorbate) D->F E Azide-Tagged Fluorophore/Degrader E->F G 1,2,3-Triazole Conjugate F->G Cycloaddition H LC-HRMS Verification G->H Mass Shift Analysis

CuAAC bioconjugation workflow utilizing 2-(1-Ethynylcyclobutoxy)acetic acid and LC-HRMS validation.

References

  • Wu, Z., & Gao, W. "Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry." Analytical Chemistry, 2008.[Link]

  • Clifford, M. N., et al. "A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression." Rapid Communications in Mass Spectrometry, 2007.[Link]

  • Si, et al. "Click chemistry in the development of PROTACs." RSC Chemical Biology, 2024.[Link]

Sources

Exploratory

thermodynamic stability of 2-(1-Ethynylcyclobutoxy)aceticacid at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(1-Ethynylcyclobutoxy)acetic acid at Room Temperature Introduction 2-(1-Ethynylcyclobutoxy)acetic acid is a molecule of interest in medicinal chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(1-Ethynylcyclobutoxy)acetic acid at Room Temperature

Introduction

2-(1-Ethynylcyclobutoxy)acetic acid is a molecule of interest in medicinal chemistry and materials science due to its unique combination of functional groups: a strained cyclobutane ring, a reactive ethynyl ether, and a carboxylic acid moiety.[1][2] The successful application of this compound in any field, particularly in drug development, is contingent upon a thorough understanding of its chemical and physical stability. This guide provides a comprehensive framework for assessing the thermodynamic stability of 2-(1-Ethynylcyclobutoxy)acetic acid at ambient conditions, outlining both experimental and computational approaches. As a senior application scientist, the focus here is not merely on protocols but on the rationale behind the analytical choices, ensuring a robust and reliable stability assessment.

Theoretical Stability Considerations

The structure of 2-(1-Ethynylcyclobutoxy)acetic acid presents several features that could influence its stability:

  • Cyclobutane Ring Strain: Cyclobutane possesses significant ring strain (approximately 26 kcal/mol), making it susceptible to thermal ring-opening reactions.[3] The thermolysis of cyclobutane derivatives typically proceeds through a biradical mechanism to yield ethylene or other unsaturated compounds.[4][5][6] While these reactions often require elevated temperatures, the inherent strain is a key factor in the molecule's overall thermodynamic profile.

  • Ethynyl Ether Reactivity: Ethynyl ethers are electron-rich alkynes known for their versatile reactivity.[7][8] They can undergo sigmatropic rearrangements, with some allyl alkynyl ethers rearranging at temperatures as low as -78 °C.[9][10][11] The stability of the ethynyl ether in the target molecule will be influenced by its substitution and the potential for intramolecular reactions.

  • Carboxylic Acid Group: The acetic acid moiety can undergo decarboxylation, although this typically requires high temperatures or specific catalytic conditions. The presence of the ether linkage may influence the acidity and reactivity of the carboxylic acid. The thermodynamic properties of acetic acid and its derivatives are well-documented and can serve as a baseline for comparison.[12][13][14]

Given these structural features, it is plausible that 2-(1-Ethynylcyclobutoxy)acetic acid is kinetically stable at room temperature in the absence of catalysts, light, or reactive reagents. However, its long-term stability and behavior under thermal stress require empirical and computational investigation.

Experimental Assessment of Thermodynamic Stability

A multi-technique experimental approach is essential for a comprehensive stability profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 2-(1-Ethynylcyclobutoxy)acetic acid into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

  • Data Analysis: Analyze the resulting thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The onset temperature of an exothermic event is often taken as an indicator of the beginning of thermal decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to quantify thermal degradation and determine the temperature range over which the compound is stable.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(1-Ethynylcyclobutoxy)acetic acid into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

  • Data Analysis: Analyze the TGA curve to determine the temperature at which significant mass loss begins. The temperature at which 5% mass loss occurs (Td5%) is a common metric for the onset of decomposition.

Data Summary Table:

ParameterDescriptionExpected Outcome for a Stable Compound
Melting Point (Tm) Temperature of solid-to-liquid phase transition.A sharp endothermic peak in the DSC thermogram.
Decomposition Onset (Td,onset) Temperature at which decomposition begins.A sharp exothermic peak in the DSC thermogram following the melt.
5% Mass Loss Temp (Td5%) Temperature at which 5% of the initial mass is lost.A value significantly above room temperature, indicating thermal stability.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis prep Weigh Sample dsc_setup Instrument Setup (Sample & Reference Pans) prep->dsc_setup tga_setup Instrument Setup (Place Pan on Balance) prep->tga_setup dsc_run Run Thermal Program (25-350°C @ 10°C/min) dsc_setup->dsc_run dsc_data Analyze Thermogram (Tm, Td,onset) dsc_run->dsc_data tga_run Run Thermal Program (25-500°C @ 10°C/min) tga_setup->tga_run tga_data Analyze Mass Loss Curve (Td5%) tga_run->tga_data

Workflow for experimental thermal analysis.

Computational Assessment of Thermodynamic Stability

Computational chemistry provides a powerful tool for predicting thermodynamic properties and exploring reaction mechanisms at the molecular level.[15][16] Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.

Computational Protocol (DFT):

  • Structure Optimization:

    • Build the 3D structure of 2-(1-Ethynylcyclobutoxy)acetic acid.

    • Perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This will find the lowest energy conformation of the molecule.

  • Thermodynamic Properties Calculation:

    • From the frequency calculation, extract key thermodynamic data such as enthalpy, entropy, and Gibbs free energy of formation.

  • Decomposition Pathway Analysis:

    • Propose plausible decomposition reactions (e.g., ring-opening of the cyclobutane, rearrangement of the ethynyl ether).

    • For each proposed pathway, locate the transition state structure using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

    • Calculate the activation energy (the energy difference between the reactant and the transition state). A high activation energy suggests a slow reaction rate at room temperature.

    • Recent studies suggest that functionals like M062X-D3(0) can be particularly effective for studying organic radical species that may be involved in decomposition.[17][18]

Data Summary Table:

ParameterDescriptionSignificance
ΔGf° Standard Gibbs free energy of formation.A negative value indicates the compound is stable relative to its constituent elements.
ΔHf° Standard enthalpy of formation.Indicates the heat released or absorbed during the compound's formation.
Activation Energy (Ea) The energy barrier for a specific decomposition pathway.A high Ea (> 25-30 kcal/mol) suggests the pathway is not significant at room temperature.

Computational Workflow Diagram:

computational_workflow start Build 3D Molecular Structure opt_freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) start->opt_freq propose_path Propose Decomposition Pathways start->propose_path thermo Extract Thermodynamic Data (ΔGf°, ΔHf°, S°) opt_freq->thermo ts_search Transition State Search (e.g., STQN) propose_path->ts_search ea_calc Calculate Activation Energy (Ea) ts_search->ea_calc stability_assess Assess Stability (High Ea = Kinetically Stable) ea_calc->stability_assess

Workflow for computational stability analysis.

Conclusion

A comprehensive evaluation of the thermodynamic stability of 2-(1-Ethynylcyclobutoxy)acetic acid requires a synergistic approach, combining experimental thermal analysis with computational modeling. While the molecule is likely to be sufficiently stable for handling and storage at room temperature, the inherent ring strain of the cyclobutane moiety and the reactivity of the ethynyl ether group warrant a detailed investigation, especially if the compound is to be subjected to elevated temperatures or long-term storage. The protocols and frameworks outlined in this guide provide a robust pathway for researchers and drug development professionals to thoroughly characterize the stability of this and other novel chemical entities.

References

  • Willstätter, R., & Bruce, J. (1907). Zur Kenntniss des Cyclobutans. Berichte der deutschen chemischen Gesellschaft, 40(4), 3979–3999.
  • Gajewski, J. J. (2004).
  • Johns, I. B., McElhill, E. A., & Smith, J. O. (1962). Thermal Stability of Organic Compounds. Industrial & Engineering Chemistry Product Research and Development, 1(1), 2-6.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Frey, H. M. (1966). The thermal unimolecular decomposition of cyclobutane. Advances in Physical Organic Chemistry, 4, 147-193.
  • Genaux, C. T., Kern, F., & Walters, W. D. (1953). The Thermal Decomposition of Cyclobutane. Journal of the American Chemical Society, 75(24), 6196–6196.
  • Minehan, T. G. (2016). Tandem Bond-Forming Reactions of 1-Alkynyl Ethers. Accounts of Chemical Research, 49(6), 1168–1181.
  • Movassaghi, M., & Ondrus, A. E. (2008). Synthesis of Alkynyl Ethers and Low-Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers. Organic Letters, 10(21), 4947–4950.
  • Movassaghi, M., & Ondrus, A. E. (2009). Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers. PMC. Available at: [Link]

  • Gonçalves, A. S., de Oliveira, A. B., & da Silva, A. B. F. (2019). Computational study of organic compounds - an application for learning in chemistry.
  • Silva, A. B. F. (2019). COMPUTATIONAL STUDY OF ORGANIC COMPOUNDS – AN APPLICATION FOR LEARNING IN CHEMISTRY.
  • Minehan, T. G. (2016). Tandem Bond-Forming Reactions of 1-Alkynyl Ethers. PubMed. Available at: [Link]

  • Renningholtz, T., Lim, E. R. X., James, M. J., & Trujillo, C. (2024). Computational methods for investigating organic radical species. RSC Publishing.
  • He, Y. (2020). Computational predictions and reactivity analyses of organic reactions. Apollo - University of Cambridge Repository.
  • Gandon, V., & Fensterbank, L. (2016). Ynol Ethers: Synthesis and Reactivity.
  • Fishtik, I. (2005). Thermodynamic stability of chemical species in multiple reaction systems. PubMed. Available at: [Link]

  • PubChem. (n.d.). 2-(1-ethynylcyclobutoxy)acetic acid. PubChem. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(1-ethoxycyclobutyl)acetic acid — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Onyeocha, V. O., et al. (2023). Health Indicators: A Review by Thermodynamic Assessment of Acetic Acid in The Presence of Selected Binary Immiscible Solvents. Medires Publishing.
  • Semantic Scholar. (n.d.). Enabling the Multigram Synthesis of (2-Cyclooctyn-1-yloxy)acetic Acid. Semantic Scholar. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(1-ethynylcyclobutoxy)acetic acid — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Xiao, Z., & Charpentier, P. A. (2011). 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1442.
  • Chao, J., & Zwolinski, B. J. (1975). Ideal Gas Thermodynamic Properties of Methanoic and Ethanoic Acids.
  • ResearchGate. (2025). (PDF) Health Indicators: A Review by Thermodynamic Assessment of Acetic Acid in The Presence of Selected Binary Immiscible Solvents.
  • Al-qaraghuli, M. M., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(5), 406-416.

Sources

Foundational

2-(1-Ethynylcyclobutoxy)acetic Acid: SDS Profiling and Advanced Handling Protocols for Medicinal Chemistry

Executive Summary & Strategic Utility In modern drug discovery, the architectural complexity of linker technologies and bioisosteres directly dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In modern drug discovery, the architectural complexity of linker technologies and bioisosteres directly dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a therapeutic. 2-(1-Ethynylcyclobutoxy)acetic acid (CAS: 1638768-51-0) has emerged as a highly specialized, bifunctional building block[1].

This molecule integrates three critical structural motifs:

  • A terminal alkyne primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[2].

  • A carboxylic acid handle for standard amide coupling to peptides, fluorophores, or PROTAC linkers.

  • A cyclobutane ring that imparts sp3 character and conformational rigidity, which is known to improve metabolic stability and target binding affinity compared to flexible aliphatic chains.

This whitepaper provides a rigorous analysis of the physicochemical properties, Safety Data Sheet (SDS) hazard mechanisms, and self-validating experimental workflows required to handle and utilize this compound safely and effectively.

Physicochemical Profiling & Structural Causality

Understanding the quantitative parameters of a building block is the first step in predicting its behavior in both biological systems and synthetic workflows. The table below summarizes the core data[1].

ParameterValueMechanistic Implication
Chemical Name 2-(1-Ethynylcyclobutoxy)acetic acidBifunctional scaffold for bioconjugation.
CAS Number 1638768-51-0Unique identifier for regulatory compliance.
EC Number 184-333-8European Community inventory tracking.
Molecular Formula C8H10O3High atom economy for linker design.
Molecular Weight 154.165 g/mol Low molecular weight ensures minimal bulk addition to ADCs/PROTACs.

The logical relationship between these structural features and their synthetic utility is mapped below.

G Molecule 2-(1-Ethynylcyclobutoxy) acetic acid Ethynyl Terminal Alkyne (Ethynyl Group) Molecule->Ethynyl contains Carboxyl Carboxylic Acid (Acetic Acid) Molecule->Carboxyl contains Cyclobutane Cyclobutane Ring Molecule->Cyclobutane contains Click CuAAC Click Chemistry (Triazole Linkage) Ethynyl->Click enables Amide Amide Coupling (Peptide/PROTAC Linker) Carboxyl->Amide enables Rigidity Conformational Rigidity (Enhanced PK/PD) Cyclobutane->Rigidity provides

Figure 1: Logical mapping of structural features to synthetic utility and pharmacological properties.

Hazard Identification & Toxicological Mechanisms (SDS Core)

According to GHS classifications, 2-(1-Ethynylcyclobutoxy)acetic acid carries specific hazard codes that must be mitigated through engineering controls[1]. As a Senior Application Scientist, it is critical to understand why these hazards exist at a molecular level, rather than just memorizing the pictograms (GHS05, GHS07).

H315: Causes Skin Irritation (Warning)
  • Chemical Causality: The carboxylic acid moiety acts as a Brønsted-Lowry acid. Upon contact with the natural moisture of the skin, it lowers the local pH, disrupting the lipid bilayer of the stratum corneum and leading to localized protein denaturation and inflammatory cascades.

H318: Causes Serious Eye Damage (Danger)
  • Chemical Causality: The cornea is exquisitely sensitive to pH fluctuations. The lipophilic cyclobutane ring enhances the molecule's ability to penetrate the corneal epithelium. Once inside, the acidic headgroup causes rapid, irreversible coagulation of corneal proteins, leading to opacity and tissue necrosis.

H336: May Cause Drowsiness or Dizziness (Warning)
  • Chemical Causality: Specific Target Organ Toxicity - Single Exposure (STOT SE 3)[1]. While the compound is typically handled as a solid, aerosolized dust or vapors from solutions can cross the alveolar membrane. The lipophilic nature of the cyclobutane ring facilitates crossing the blood-brain barrier (BBB), where it may interact with inhibitory neurotransmitter pathways (e.g., GABAergic systems), inducing CNS depression.

Engineering Controls & Self-Validating Handling Protocols

To mitigate the hazards outlined above, laboratory handling must follow a strict, self-validating workflow. A self-validating system ensures that safety and chemical integrity are verified at every transition point.

Workflow PPE 1. Don PPE & Fume Hood (Mitigates H315, H318, H336) Activation 2. Carboxyl Activation (HATU, DIPEA, DMF) PPE->Activation Proceed to Coupling 3. Amide Coupling (Add Primary Amine) Activation->Coupling 5 min incubation Validation1 4. LC-MS Validation (Confirm Active Ester/Amide) Coupling->Validation1 2-12 hrs Click 5. CuAAC Click Reaction (CuSO4, NaAsc, Azide) Validation1->Click If >95% conversion Validation2 6. Final LC-MS & Purify (Confirm Triazole Formation) Click->Validation2 12-24 hrs

Figure 2: Self-validating workflow from safety prep through amide coupling and CuAAC click chemistry.

Experimental Methodologies

The following protocols are engineered for maximum yield and safety, incorporating causality for every reagent choice.

Protocol A: Amide Coupling via HATU Activation

This step attaches the linker to a target amine (e.g., a warhead or fluorophore) while leaving the alkyne intact for downstream click chemistry.

  • Preparation: In an oven-dried flask under an inert N2​ atmosphere, dissolve 2-(1-Ethynylcyclobutoxy)acetic acid (1.0 eq) in anhydrous DMF (0.1 M). Causality: DMF solubilizes both polar and hydrophobic components, and its high boiling point prevents evaporation during the exothermic activation phase.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 5 minutes. Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the active ester. HATU is chosen over EDC/NHS because the cyclobutane ring introduces steric bulk; HATU rapidly forms a highly reactive HOAt ester, overcoming this hindrance.

  • Coupling: Add the primary amine (1.1 eq) dropwise. Stir for 2–12 hours.

  • Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in MeOH, and analyze via LC-MS. Self-Validation: The disappearance of the starting material mass (m/z 153.05 [M−H]− ) and the appearance of the target amide mass confirms the reaction. Do not proceed until conversion is >95%.

  • Workup: Quench with water, extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine to remove DMF and DIPEA salts. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: CuAAC Click Chemistry

Once the amide is formed, the terminal alkyne is reacted with an azide-bearing counterpart to form a stable 1,2,3-triazole linkage[2].

  • Preparation: Dissolve the alkyne-bearing amide (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.1 M). Causality: This specific solvent system effectively co-solubilizes the hydrophobic organic substrates and the hydrophilic inorganic copper salts.

  • Catalyst Assembly: In a separate vial, dissolve CuSO4​⋅5H2​O (0.1 eq) and THPTA ligand (0.1 eq) in water. Add sodium ascorbate (0.5 eq). Causality: Cu(II) is reduced in situ to the active Cu(I) species by ascorbate. Pre-mixing the copper with the THPTA ligand stabilizes the Cu(I) oxidation state, preventing the formation of unreactive polymeric copper acetylides and protecting the catalyst from atmospheric oxygen. Self-Validation: The solution will transition from blue to colorless/light yellow, visually confirming the reduction to Cu(I) .

  • Cycloaddition: Transfer the active catalyst solution to the main reaction flask. Stir at room temperature for 12–24 hours.

  • Validation Checkpoint: Monitor via LC-MS. Self-Validation: The product mass must equal the exact sum of the alkyne and azide masses, confirming a perfect atom-economical cycloaddition.

  • Workup: Add EDTA (0.5 eq) to the mixture and stir for 30 minutes. Causality: EDTA chelates the copper, ensuring heavy metals are entirely stripped from the organic product—a critical requirement if the compound is destined for downstream biological assays. Extract with CH2​Cl2​ , dry, and purify via flash chromatography.

References

  • 2-(1-ethynylcyclobutoxy)
  • Fluorochem UK / Cool Pharm Ltd - CAS: 1638768-51-0 Source: ChemBuyersGuide URL
  • Growing Impact of Intramolecular Click Chemistry in Organic Synthesis Source: ResearchGate URL

Sources

Exploratory

role of ethynylcyclobutane derivatives in modern medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract In the relentless pursuit of novel therapeutic agents wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond traditional chemical scaffolds. This guide delves into the emerging potential of ethynylcyclobutane derivatives, a unique structural motif that synergistically combines the advantageous properties of the cyclobutane ring and the versatile ethynyl group. We will explore its role as a bioisosteric replacement, its application in the design of covalent inhibitors, and its capacity to introduce desirable three-dimensionality into drug candidates. This document serves as a comprehensive resource, providing field-proven insights, detailed experimental considerations, and a forward-looking perspective on the integration of ethynylcyclobutane derivatives into modern drug discovery pipelines.

Introduction: The Imperative for Novel Scaffolds

The landscape of drug discovery is in a constant state of evolution, driven by the need to address complex diseases and overcome challenges such as drug resistance and off-target toxicity. A key strategy in this endeavor is the exploration of novel chemical matter that can confer superior pharmacological properties. While aromatic rings have long been a mainstay in medicinal chemistry, their planarity and susceptibility to metabolic degradation can present significant hurdles.[1] This has spurred a growing interest in saturated, three-dimensional scaffolds that can offer improved drug-like characteristics.[1][2]

The cyclobutane ring, a strained four-membered carbocycle, has emerged as a valuable building block in this context.[3][4] Its rigid, puckered conformation allows for precise spatial positioning of substituents, enhancing binding affinity and selectivity.[4][5] Concurrently, the ethynyl group offers a wealth of synthetic versatility and unique electronic properties, making it an attractive functional group for molecular design. This guide posits that the fusion of these two entities—the ethynylcyclobutane motif—presents a compelling and underexplored scaffold for the development of next-generation therapeutics.

The Ethynylcyclobutane Moiety: A Strategic Design Element

The strategic incorporation of the ethynylcyclobutane moiety into a drug candidate can be conceptualized through several key lenses, each offering distinct advantages in molecular design.

A Three-Dimensional Bioisostere for Phenyl Rings

A prevalent strategy in modern medicinal chemistry involves the replacement of phenyl rings with saturated bioisosteres to enhance the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[1] The cyclobutane ring itself is a well-validated bioisostere for the phenyl group, offering a non-planar scaffold that can improve solubility and metabolic stability.[1][2][6]

The addition of an ethynyl group to the cyclobutane ring provides a vector for interaction that can mimic the directional interactions of substituted phenyl rings, while maintaining the desirable three-dimensional character of the cyclobutane core. This can be particularly advantageous in cases where a linear interaction with a target protein is required, a role often fulfilled by para-substituted phenyl rings.

Table 1: Comparative Physicochemical Properties of Phenyl and Potential Ethynylcyclobutane Bioisosteres

PropertyPhenylCyclobutylEthynylcyclobutyl (Predicted)Rationale for Improvement with Ethynylcyclobutane
Fsp³ 01~0.67Increased three-dimensionality, often leading to improved solubility and reduced off-target effects.
Metabolic Stability Prone to oxidative metabolismGenerally more stablePotentially improved stability due to the saturated core.The cyclobutane ring is less susceptible to CYP450-mediated oxidation compared to electron-rich aromatic systems.
Solubility Variable, often lowGenerally higherPredicted to be higher than phenyl analogues.The non-planar, saturated nature of the scaffold disrupts crystal packing and increases polarity.
Conformational Rigidity PlanarPuckered, rigidRigidThe fixed orientation of the ethynyl group provides a well-defined interaction vector.
The Ethynyl Group as a Versatile Pharmacophore

The terminal alkyne of the ethynylcyclobutane moiety can participate in a variety of non-covalent interactions within a protein binding pocket.[7][8][9][10] It can act as a weak hydrogen bond donor and its π-system can engage in favorable interactions with aromatic residues.[1] This versatility allows the ethynylcyclobutane group to serve as a key pharmacophoric element, contributing directly to target binding and potency.

Furthermore, the ethynyl group can serve as a bioisosteric replacement for other functional groups, most notably halogens. The electrostatic potential of an ethynyl group is remarkably similar to that of an iodine atom, making it a viable substitute in contexts where halogen bonds contribute to binding affinity.[1] This provides medicinal chemists with a valuable tool for fine-tuning ligand-receptor interactions and optimizing ADME properties.[1]

Ethynylcyclobutane Derivatives as Covalent Inhibitors

The development of covalent inhibitors has witnessed a resurgence in recent years, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[11] The ethynyl group can function as a "warhead" in covalent inhibitors, reacting with nucleophilic residues such as cysteine or lysine within the target protein's binding site.

The cyclobutane scaffold provides a rigid framework to precisely orient the ethynyl warhead for optimal reaction with the target nucleophile. This can lead to highly selective and efficient covalent bond formation, minimizing off-target reactivity. The strain inherent in the cyclobutane ring may also influence the reactivity of the appended ethynyl group, a factor that can be explored in the design of inhibitors with tunable reactivity.

Diagram 1: General Mechanism of Covalent Inhibition by an Ethynylcyclobutane Derivative

G Mechanism of Covalent Inhibition cluster_0 Reversible Binding cluster_1 Covalent Bond Formation Inhibitor Ethynylcyclobutane Inhibitor Protein Target Protein (with Cysteine residue) Inhibitor->Protein Non-covalent interactions Covalent_Complex Covalent Adduct Protein->Covalent_Complex Nucleophilic attack by Cysteine thiol

Caption: Covalent inhibition by an ethynylcyclobutane derivative.

Synthetic Strategies and Experimental Protocols

The successful integration of ethynylcyclobutane derivatives into drug discovery programs hinges on the availability of robust and versatile synthetic methodologies. While the direct synthesis of complex ethynylcyclobutanes can be challenging, several strategies can be employed.

General Synthetic Approaches
  • Alkynylation of Cyclobutanone Derivatives: A common approach involves the reaction of a cyclobutanone with an alkynylating agent, such as a lithium acetylide or a Grignard reagent, to generate a tertiary alcohol. Subsequent dehydration can then yield the desired ethynylcyclobutane.

  • [2+2] Cycloaddition Reactions: The cyclobutane ring can be constructed via a [2+2] cycloaddition between an alkene and a ketene or an allene bearing an ethynyl or protected ethynyl group.[12] This approach allows for the direct incorporation of the ethynyl moiety during the ring-forming step.

  • Cross-Coupling Reactions: A pre-functionalized cyclobutane, for example, a halocyclobutane or a cyclobutyl triflate, can be coupled with a terminal alkyne using transition-metal catalysis, such as the Sonogashira coupling.

Exemplary Experimental Protocol: Synthesis of 1-Ethynylcyclobutanol

This protocol outlines a general procedure for the synthesis of a key intermediate, 1-ethynylcyclobutanol, which can be further functionalized.

Materials:

  • Cyclobutanone

  • Ethynylmagnesium bromide solution (0.5 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add cyclobutanone (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethynylmagnesium bromide solution (1.1 eq) via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-ethynylcyclobutanol.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic alkyne C-H stretch in the IR spectrum (around 3300 cm⁻¹) provides further validation.

Diagram 2: Experimental Workflow for the Synthesis of 1-Ethynylcyclobutanol

G Synthesis of 1-Ethynylcyclobutanol Start Start: Cyclobutanone in THF Cooling Cool to 0 °C Start->Cooling Addition Add Ethynylmagnesium bromide (0.5 M in THF) Cooling->Addition Reaction Stir at RT for 2h Addition->Reaction Quench Quench with sat. aq. NH4Cl Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Drying Dry with MgSO4 Extraction->Drying Purification Purify by Flash Chromatography Drying->Purification Product Product: 1-Ethynylcyclobutanol Purification->Product

Caption: Workflow for 1-ethynylcyclobutanol synthesis.

Future Perspectives and Conclusion

The ethynylcyclobutane scaffold represents a largely untapped area of chemical space with significant potential for the development of innovative therapeutics. Its unique combination of three-dimensionality, conformational rigidity, and the synthetic versatility of the ethynyl group makes it an attractive motif for addressing many of the challenges in modern drug discovery.

Future research in this area should focus on:

  • The development of novel and efficient synthetic routes to a diverse range of functionalized ethynylcyclobutane derivatives.

  • Systematic structure-activity relationship (SAR) studies to elucidate the impact of the ethynylcyclobutane moiety on biological activity and pharmacokinetic properties across various target classes.

  • Exploration of ethynylcyclobutane derivatives as covalent warheads with tunable reactivity for the development of highly selective covalent inhibitors.

  • Investigation of the ethynylcyclobutane scaffold as a bioisosteric replacement for other key pharmacophoric groups beyond the phenyl ring.

References

  • Tse, E., Houston, S. D., & Todd, M. H. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8195–8212. [Link]

  • Drug Hunter. (2025, April 30). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. drughunter.com. [Link]

  • Conner, M. L., & Brown, M. K. (2017). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Letters, 19(1), 142–145. [Link]

  • Tse, E., & Todd, M. H. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. PubMed. [Link]

  • Herdewijn, P., & De Clercq, E. (1985). Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. Journal of Medicinal Chemistry, 28(5), 550–555. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(10), e202200020. [Link]

  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ChEMBL. [Link]

  • Marshall, C. B., et al. (2021). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8888. [Link]

  • Tse, E., & Todd, M. H. (2020). Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. ResearchGate. [Link]

  • Ojida, A., & Inuki, S. (2021). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Society Reviews, 50(14), 8036-8050. [Link]

  • Verheijen, J. H., et al. (2022). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 13(24), 7243–7248. [Link]

  • Bidet, D., et al. (1993). Synthesis and antiviral activity of 1-cyclobutyl-5-(2-bromovinyl)uracil nucleoside analogues and related compounds. Journal of Medicinal Chemistry, 36(17), 2485–2493. [Link]

  • Verheijen, J. H., et al. (2022). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PubMed Central. [Link]

  • RASA Life Sciences. (2018, August 13). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. rasalsi.com. [Link]

  • Cambridge MedChem Consulting. (2023, January 19). Covalent Inhibitors. cambridgemedchemconsulting.com. [Link]

  • Patick, A. K., & Potts, K. E. (1998). Protease Inhibitors as Antiviral Agents. Clinical Microbiology Reviews, 11(4), 614–627. [Link]

  • Drug Design Org. (2009, January 15). Principles in Pharmacophore Elucidation. drug-design.org. [Link]

  • Pharmacophore-Based Drug Design: Unveiling Novel Therapeutic Approaches. (2024, January 6). LinkedIn. [Link]

  • Asati, V., et al. (2023). Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Biomedicine & Pharmacotherapy, 163, 114815. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 12(4), 181. [Link]

  • van der Zanden, S. Y., et al. (2021). Kinase inhibitors developed for treatment of hematologic malignancies: implications for immune modulation in COVID-19. Haematologica, 106(10), 2594–2604. [Link]

  • Cleveland Clinic. (2023, March 24). Protease Inhibitors. clevelandclinic.org. [Link]

  • Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry, 14(5), 786–798. [Link]

  • Baldi, I., et al. (2025). Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. Cancer Treatment and Research Communications, 100, 100701. [Link]

  • Lee, S., & Kim, D. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. International Journal of Molecular Sciences, 23(23), 14949. [Link]

  • Hrytsenko, O., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Pharmaceuticals, 15(11), 1409. [Link]

  • LibreTexts Biology. (2023, August 31). 10.10: Antiviral Agents. bio.libretexts.org. [Link]

  • Wang, M. (2020, January 29). BTK Inhibitors in MCL: AEs, Specificity, and Interactions. OncLive. [Link]

  • DITKI Medical and Biological Sciences. (n.d.). Anti-Viral Agents - Overview. ditki.com. [Link]

  • Vividion Therapeutics. (2021, February 9). Fragment-based covalent ligand discovery. vividion.com. [Link]

  • Wikipedia. (n.d.). Discovery and development of HIV-protease inhibitors. en.wikipedia.org. [Link]

  • Szabó, R., et al. (2024). Synthesis and Antiproliferative Effect of New Alkyne-Tethered Vindoline Hybrids Containing Pharmacophoric Fragments. Molecules, 29(13), 3169. [Link]

  • EBSCO. (n.d.). Protease inhibitors. ebsco.com. [Link]

  • Li, D., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(7), 1448. [Link]

  • Podkowa, A., et al. (2024). Searching for Old and New Small-Molecule Protein Kinase Inhibitors as Effective Treatments in Pulmonary Hypertension—A Systematic Review. International Journal of Molecular Sciences, 25(23), 13009. [Link]

  • Voli, F., et al. (2020). Diverse effects of chemotherapeutic agents on immune cell function and implications in immunochemotherapy. Cancer Immunology, Immunotherapy, 69(12), 2647–2652. [Link]

Sources

Foundational

A Technical Guide to the Structural Elucidation of 2-(1-Ethynylcyclobutoxy)acetic acid: A Case Study in Single-Crystal X-ray Diffraction

For Distribution to: Researchers, Scientists, and Drug Development Professionals Preamble: The Quest for Structural Certainty In the landscape of modern drug discovery and materials science, an unambiguous understanding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Structural Certainty

In the landscape of modern drug discovery and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates not only the physicochemical properties of a compound but also its interactions with biological targets. For the novel compound, 2-(1-Ethynylcyclobutoxy)acetic acid, a molecule of interest due to its unique combination of a strained cyclobutane ring, a reactive ethynyl group, and a polar carboxylic acid moiety, a detailed structural analysis is a critical step in its development pathway.

As of the date of this publication, a definitive crystal structure for 2-(1-Ethynylcyclobutoxy)acetic acid has not been deposited in publicly accessible databases such as the Cambridge Structural Database (CSD).[1][2][3] This guide, therefore, serves as a comprehensive, in-depth technical walkthrough of the process by which such a structure would be determined using single-crystal X-ray diffraction. It is designed to provide not just a protocol, but the underlying scientific rationale—the "why" behind the "how"—to empower researchers in their own structural elucidation endeavors.

The Strategic Imperative: Why Single-Crystal X-ray Diffraction?

While various analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of a small molecule's solid-state structure. It provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. Furthermore, it reveals the intricate details of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. This information is invaluable for understanding polymorphism, solubility, and ultimately, bioavailability.

The Foundational Step: Crystal Growth—From Solution to a Well-Ordered Lattice

The adage "a chain is only as strong as its weakest link" is particularly apt for crystallography; the quality of the diffraction data is fundamentally limited by the quality of the crystal. The goal is to encourage the slow, ordered aggregation of molecules from a supersaturated solution, allowing them to arrange themselves into a highly periodic, three-dimensional lattice.

Experimental Protocol: Vapor Diffusion for Crystal Growth

A robust and widely used method for growing high-quality single crystals is the vapor diffusion technique.

Step-by-Step Methodology:

  • Solvent Selection: Begin by identifying a solvent in which 2-(1-Ethynylcyclobutoxy)acetic acid is readily soluble (the "good" solvent) and an "anti-solvent" in which it is poorly soluble, but which is miscible with the "good" solvent. For a carboxylic acid like our target, a polar solvent such as acetone or ethanol could serve as the good solvent, while a less polar solvent like heptane or ethyl acetate could be the anti-solvent.

  • Preparation of the Sample Vial: Dissolve 5-10 mg of the purified compound in a minimal amount of the "good" solvent (e.g., 0.5 mL of acetone) in a small, open vial (e.g., a 2 mL glass vial).

  • Assembly of the Crystallization Chamber: Place the small vial inside a larger, sealable jar (the chamber) containing a larger volume (e.g., 5-10 mL) of the anti-solvent (e.g., heptane).

  • Incubation: Seal the chamber tightly and leave it undisturbed in a location with a stable temperature and minimal vibration.

  • Mechanism of Action: The vapor pressure of the more volatile "good" solvent is higher than that of the anti-solvent. Over time, the "good" solvent will slowly evaporate from the inner vial and diffuse into the larger volume of the anti-solvent. This gradual decrease in the volume of the "good" solvent slowly increases the concentration of the 2-(1-Ethynylcyclobutoxy)acetic acid in the inner vial, leading to supersaturation and, ideally, the formation of well-ordered crystals.

  • Monitoring and Harvesting: Monitor the vial periodically over several days to weeks. Once suitable crystals (typically with dimensions of 0.1-0.3 mm and sharp edges) have formed, they should be carefully harvested using a cryoloop.

The Heart of the Experiment: Data Collection with X-ray Diffraction

With a suitable single crystal, the next step is to expose it to a monochromatic X-ray beam and record the resulting diffraction pattern. The angles and intensities of the diffracted beams contain the information needed to reconstruct the electron density map of the molecule.

Experimental Protocol: Single-Crystal X-ray Data Collection

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head, typically using a cryoloop and a small amount of a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.

  • Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and a higher quality dataset.

  • Diffractometer and X-ray Source: The data is collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). The X-ray source is typically a sealed tube or a microfocus source generating either Molybdenum (Mo-Kα, λ = 0.71073 Å) or Copper (Cu-Kα, λ = 1.5418 Å) radiation.

  • Unit Cell Determination: A short series of initial frames (typically 10-20) are collected to locate the diffraction spots. The positions of these spots are used by the instrument's software to determine the dimensions and angles of the unit cell (a, b, c, α, β, γ) and to assign the crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is then collected by rotating the crystal through a series of angles (e.g., using ω and φ scans) while exposing it to the X-ray beam. The exposure time per frame and the total number of frames are optimized to ensure good signal-to-noise and data completeness.

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensity of each reflection is integrated, and corrections are applied for factors such as Lorentz and polarization effects, and absorption. The data is then scaled to account for variations in crystal illumination and detector response.

Diagram: Workflow for Single-Crystal X-ray Diffraction

XRay_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_solve Structure Solution & Refinement CrystalGrowth Crystal Growth (Vapor Diffusion) Harvesting Crystal Harvesting & Mounting CrystalGrowth->Harvesting CryoCooling Cryo-cooling (100 K) Harvesting->CryoCooling UnitCell Unit Cell Determination CryoCooling->UnitCell DataCollection Full Data Collection (Diffractometer) UnitCell->DataCollection Integration Data Integration & Scaling DataCollection->Integration PhaseProblem Solving the Phase Problem (Direct Methods) Integration->PhaseProblem ModelBuilding Model Building & Refinement PhaseProblem->ModelBuilding Validation Structure Validation (checkCIF) ModelBuilding->Validation

Caption: A streamlined workflow for determining a molecular structure via single-crystal X-ray diffraction.

From Data to Structure: Solving and Refining the Model

The collected diffraction data provides the intensities of the reflections, but not their phases. This is the well-known "phase problem" in crystallography. For small molecules, this is typically solved using direct methods, which are mathematical techniques that use statistical relationships between the intensities to derive the initial phases.

Step-by-Step Methodology:

  • Structure Solution: Software packages (e.g., SHELXT, Olex2) are used to apply direct methods to the processed data. This generates an initial electron density map.

  • Model Building: The initial electron density map is interpreted to identify the positions of the atoms. For 2-(1-Ethynylcyclobutoxy)acetic acid, the heavier oxygen atoms would likely be the first to be located, followed by the carbon atoms. The molecular connectivity is then established.

  • Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. In this iterative process, the atomic positions and their anisotropic displacement parameters (which describe the thermal motion of the atoms) are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern.

  • Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the initial electron density map. They are placed in calculated, idealized positions and allowed to "ride" on their parent atoms during the final stages of refinement.

  • Validation: The final structural model is rigorously validated using tools like checkCIF. This process checks for inconsistencies in the data, unusual bond lengths or angles, and other potential errors. The final output is typically a Crystallographic Information File (CIF).

Anticipated Structural Features of 2-(1-Ethynylcyclobutoxy)acetic acid

Based on the molecular structure, we can anticipate several key features that would be confirmed by a successful X-ray diffraction study.

Structural Feature Anticipated Observation Significance
Carboxylic Acid Dimer Molecules are likely to form centrosymmetric dimers via hydrogen bonds between the carboxylic acid groups. This is a very common motif for carboxylic acids in the solid state.[4]This strong intermolecular interaction will likely be a primary driver of the crystal packing.
Cyclobutane Ring Conformation The cyclobutane ring is expected to be non-planar, adopting a puckered or "butterfly" conformation to alleviate ring strain.[5]The degree of puckering provides insight into the intramolecular steric interactions.
Ethynyl Group Interactions The terminal alkyne may participate in weak C-H···O or C-H···π interactions with neighboring molecules.These weaker interactions contribute to the overall stability and topology of the crystal lattice.
Molecular Packing The hydrogen-bonded dimers will likely pack in a layered or herringbone fashion to maximize van der Waals contacts.The packing efficiency and intermolecular voids influence the density and dissolution properties of the solid.
Diagram: Hypothetical Hydrogen-Bonded Dimer

Dimer cluster_mol1 cluster_mol2 O1 O O2 O H1 H O2->H1 C1 C C1->O1 C1->O2 R1 R C1->R1 O3 O H1->O3 H-Bond O4 O H2 H O4->H2 C2 C C2->O3 C2->O4 R2 R C2->R2 H2->O1 H-Bond

Caption: A representation of the expected hydrogen-bonded carboxylic acid dimer motif.

Conclusion and Future Outlook

This guide has outlined the comprehensive, state-of-the-art methodology for determining the crystalline structure of 2-(1-Ethynylcyclobutoxy)acetic acid. By following this rigorous experimental and analytical workflow, from meticulous crystal growth to thorough structural refinement and validation, researchers can obtain a definitive three-dimensional model of the molecule. Such a model is not merely an academic curiosity; it is a foundational piece of data that informs our understanding of the compound's properties and behavior, accelerating its potential translation into therapeutic or material applications. The pursuit of this structure underscores a fundamental principle of chemical science: to truly understand a molecule, one must first see it.

References

  • PubChemLite. 2-(1-ethynylcyclobutoxy)acetic acid (C8H10O3).
  • Acta Crystallographica Section E: Crystallographic Communications. rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid.
  • NextSDS. 2-(1-ethynylcyclobutoxy)acetic acid — Chemical Substance Information.
  • National Institutes of Health. 2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic acid.
  • HPC @ NIH. Cambridge Structural Database/WebCSD.
  • ResearchGate. (PDF) The Cambridge Structural Database.
  • ResearchGate. Crystallographic data | Download Table.
  • The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database.
  • Dorset, D. L. Crystal Structure Analysis of Pharmaceuticals with Electron Diffraction.
  • Semenov, N. A., et al. Electronic Supporting Information for: Design, Synthesis and Isolation of a New 1,2,5-Selenadiazolidyl and Structural and Magnetic Characterization of its Alkali-Metal Salts. Royal Society of Chemistry and the Centre National de la Recherche Scientifique.
  • OA Monitor Ireland. CCDC 896024: Experimental Crystal Structure Determination.
  • PubChem. 2-[1-(Hexylcarbamoylamino)cyclobutyl]acetic acid.
  • Jones, R. E. The crystal structure of acetic acid. UCRL-3641, University of California Radiation Laboratory.
  • Burk, M. J., et al. (2017). Enabling the Multigram Synthesis of (2-Cyclooctyn-1-yloxy)acetic Acid. Organic Process Research & Development.
  • Wikipedia. Acetic acid.

Sources

Protocols & Analytical Methods

Method

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 2-(1-Ethynylcyclobutoxy)acetic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Power and Precision of Click Chemistry Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reacti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power and Precision of Click Chemistry

Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] These reactions are characterized by their simplicity, reliability, and biocompatibility, making them invaluable tools in drug discovery, bioconjugation, and materials science.[2][3] The cornerstone of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable 1,4-disubstituted 1,2,3-triazole by covalently linking a terminal alkyne and an azide.[1][3][4] This transformation exhibits an extraordinary rate acceleration of up to 10⁸ compared to its uncatalyzed thermal counterpart.[1][5] The CuAAC reaction is remarkably robust, proceeding efficiently under aqueous conditions, across a broad pH range (4-12), and in the presence of a vast array of functional groups, which obviates the need for protective groups.[1][4][5]

This application note provides a detailed protocol for the use of 2-(1-Ethynylcyclobutoxy)acetic acid, a unique alkyne building block, in CuAAC reactions. The presence of a cyclobutane ring introduces a rigid, three-dimensional element, while the acetic acid moiety provides a versatile handle for subsequent modifications or for enhancing aqueous solubility.

Mechanism of Action: The Catalytic Cycle of CuAAC

The CuAAC reaction proceeds through a multi-step catalytic cycle facilitated by a Cu(I) catalyst.[6] The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[7][8]

The key mechanistic steps are:

  • Formation of Copper Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton and leading to the formation of a copper acetylide intermediate.[6][9]

  • Reaction with Azide: The azide then reacts with the activated copper acetylide complex.

  • Cycloaddition and Ring Formation: This is followed by a concerted cycloaddition step that forms a six-membered copper-containing ring intermediate.[6]

  • Protonation and Product Release: This intermediate undergoes rearrangement and subsequent protonation to yield the final, stable 1,4-disubstituted triazole product, regenerating the Cu(I) catalyst for the next cycle.[6]

To prevent the oxidation of the catalytically active Cu(I) to the inactive Cu(II) state by dissolved oxygen and to avoid catalyst disproportionation, a stabilizing ligand is often employed.[2][7][10] For reactions in organic solvents, tris-(benzyltriazolylmethyl)amine (TBTA) is common, while the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is ideal for aqueous and biological systems, enhancing reaction rates and protecting biomolecules from copper-induced damage.[7][11]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne Alkyne R1-C≡CH (2-(1-Ethynylcyclobutoxy)acetic acid) Alkyne->Cu_Acetylide Cu_Heterocycle Copper Heterocycle Intermediate Cu_Acetylide->Cu_Heterocycle + Azide Azide R2-N3 Azide->Cu_Heterocycle Triazole_Product 1,4-Triazole Product Cu_Heterocycle->Triazole_Product + H+ Triazole_Product->Cu_I - Catalyst Regeneration Cu_II Cu(II) Source (e.g., CuSO4) Cu_II->Cu_I + Reducing Agent Reducing_Agent Reducing Agent (Sodium Ascorbate)

Figure 1: Simplified CuAAC Catalytic Cycle.

Experimental Protocol

This protocol provides a general framework for the CuAAC reaction using 2-(1-Ethynylcyclobutoxy)acetic acid. Optimal conditions may vary depending on the specific azide substrate and desired application.

Materials and Reagent Preparation

Careful preparation of stock solutions is critical for reproducibility. It is highly recommended to prepare the sodium ascorbate solution fresh for each experiment to ensure maximum reducing potential.

ReagentPurposeRecommended Stock SolutionStorage
2-(1-Ethynylcyclobutoxy)acetic acidAlkyne Substrate10-100 mM in DMSO or DMF-20°C
Azide SubstrateAzide Coupling Partner10-100 mM in a compatible solvent-20°C
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Catalyst Precursor100 mM in deionized waterRoom Temperature
Sodium AscorbateReducing Agent1 M in deionized waterPrepare Fresh
THPTA LigandCu(I) Stabilizing Ligand (Aqueous)200 mM in deionized water-20°C
TBTA LigandCu(I) Stabilizing Ligand (Organic)50 mM in DMF/t-BuOH (1:4)Room Temperature
SolventsReaction MediumPBS, Deionized Water, DMSO, DMF, t-BuOHRoom Temperature
Step-by-Step Reaction Procedure (Aqueous Conditions)

This procedure is optimized for bioconjugation or reactions with water-soluble substrates.

  • Catalyst Premix Preparation: In a microcentrifuge tube, combine the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:2 molar ratio (e.g., 10 µL of 100 mM CuSO₄ and 10 µL of 200 mM THPTA).[7][11] Vortex briefly and allow to incubate at room temperature for 2-3 minutes. This pre-complexation stabilizes the copper catalyst.

  • Reaction Assembly: In a separate reaction vessel, combine the following components in order:

    • The desired amount of 2-(1-Ethynylcyclobutoxy)acetic acid (1.0 equivalent).

    • The azide substrate (1.1 to 2.0 equivalents). Using a slight excess of the non-limiting reagent can drive the reaction to completion.

    • Buffer (e.g., PBS) or water to reach the desired final reaction volume.

    • Add the prepared CuSO₄/THPTA catalyst premix. The final concentration of copper should be between 0.1 mM and 2 mM.

  • Initiation: Add the freshly prepared sodium ascorbate solution (1 to 2 equivalents relative to copper) to the reaction mixture.[12] Vortex briefly to ensure thorough mixing. The addition of the reducing agent initiates the formation of the active Cu(I) catalyst and begins the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight.[12] For sterically hindered substrates or if reaction rates are slow, gentle heating (e.g., 40-60°C) can be applied.[12][13] The reaction vessel should be sealed to prevent solvent evaporation and protected from light if using fluorescent probes.

  • Analysis and Purification: Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC. Upon completion, the product can be purified from the reaction mixture using methods like HPLC, solid-phase extraction, or column chromatography, depending on the nature of the product.

Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_process Incubation & Analysis Prep_Alkyne Prepare Alkyne Stock Solution Premix 1. Prepare CuSO4/THPTA Catalyst Premix Combine 2. Combine Alkyne, Azide, & Buffer Prep_Alkyne->Combine Prep_Azide Prepare Azide Stock Solution Prep_Azide->Combine Prep_Cu Prepare CuSO4 Stock Solution Prep_Cu->Premix Prep_Ligand Prepare THPTA Stock Solution Prep_Ligand->Premix Prep_Ascorbate Prepare FRESH Sodium Ascorbate Stock Solution Initiate 4. Add Sodium Ascorbate to Initiate Reaction Prep_Ascorbate->Initiate Add_Catalyst 3. Add Catalyst Premix to Reaction Premix->Add_Catalyst Incubate Incubate at RT (1-4h or overnight) Initiate->Incubate Monitor Monitor Progress (LC-MS, TLC) Incubate->Monitor Purify Purify Product (HPLC, etc.) Monitor->Purify Final_Product Final Conjugate Purify->Final_Product

Figure 2: General Experimental Workflow.
Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to addressing common problems.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield • Oxidation of Cu(I) catalyst• Inactive sodium ascorbate• Impure starting materials• Low reaction temperature• Degas solvents by bubbling with an inert gas (N₂ or Ar) before adding the catalyst.[12]• Always use a freshly prepared solution of sodium ascorbate.• Confirm the purity of the alkyne and azide reagents.• Increase the reaction temperature to 40-60°C.[12]
Slow Reaction Rate • Steric hindrance from bulky groups near the alkyne or azide• Low reactant concentration• Increase the reaction time and/or temperature.[12]• Consider using a higher concentration of reactants if solubility permits.• Increase the catalyst loading slightly (e.g., from 1 mol% to 5 mol%).
Formation of Side Products • Oxidative homocoupling of the alkyne (di-yne formation)• Ensure a sufficient excess of sodium ascorbate is present to maintain a reducing environment.[2]• Use a stabilizing ligand like THPTA or TBTA.[7]• Thoroughly degas all reaction components.
Conclusion

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition reaction is a powerful and versatile tool for chemical synthesis and bioconjugation. By utilizing 2-(1-Ethynylcyclobutoxy)acetic acid as a building block, researchers can introduce unique structural and functional properties into their target molecules. The protocol detailed in this application note provides a reliable and robust starting point for performing CuAAC reactions. Adherence to best practices, such as using fresh reducing agents and appropriate stabilizing ligands, will ensure high yields and reproducible results, enabling advancements across the scientific disciplines.

References

  • Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs. Available at: [Link]

  • Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4–π-Alkyne Intermediate. ACS Publications. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]

  • Protocols for Click Chemistry. baseclick GmbH. Available at: [Link]

  • Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Click Reaction Looking Weird? Reddit. Available at: [Link]

  • Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. Available at: [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]

  • Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Journal of Emerging Technologies and Innovative Research (JETIR). Available at: [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. Available at: [Link]

  • Bioconjugates: Examples & Applications. Single Use Support. Available at: [Link]

  • Click Chemistry Conjugations. National Center for Biotechnology Information (PMC). Available at: [Link]

  • 2-(1-ethynylcyclobutoxy)acetic acid (C8H10O3). PubChemLite. Available at: [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. Available at: [Link]

  • rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Click Chemistry Toolbox. 2BScientific. Available at: [Link]

  • Development of a Click-Chemistry Reagent Compatible with Mass Cytometry. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Studies on Proximity-Induced Cycloaddition for Bioconjugation. DiVA portal. Available at: [Link]

  • Enabling the Multigram Synthesis of (2-Cyclooctyn-1-yloxy)acetic Acid. Semantic Scholar. Available at: [Link]

  • 2-(1-ethoxycyclobutyl)acetic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Synthesis and characterization of acetic acid and ethanoic acid (based)-maleimide. ResearchGate. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: EDC/NHS Coupling for Amide Bond Formation with 2-(1-Ethynylcyclobutoxy)acetic acid

Abstract & Introduction Amide bond formation is a cornerstone of modern chemical and pharmaceutical science, fundamental to the synthesis of peptides, modified proteins, and a vast array of small-molecule therapeutics. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Amide bond formation is a cornerstone of modern chemical and pharmaceutical science, fundamental to the synthesis of peptides, modified proteins, and a vast array of small-molecule therapeutics. Among the most reliable and widely adopted methods for creating this linkage is the carbodiimide-mediated coupling reaction, particularly utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This "zero-length" crosslinking technique is valued for its efficiency under mild conditions and its applicability in both aqueous and organic media.[1][2][3]

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and practice of EDC/NHS coupling, with a specific focus on the conjugation of 2-(1-Ethynylcyclobutoxy)acetic acid (CAS: 1638768-51-0) .[4][5] The presence of a terminal alkyne in this molecule makes it a valuable building block for subsequent modifications via click chemistry, highlighting the importance of a robust initial amide coupling strategy.

We will explore the underlying reaction mechanism, delineate the critical parameters that govern reaction success, provide detailed, field-tested protocols, and offer a comprehensive troubleshooting guide. The objective is to equip the user with both the theoretical understanding and the practical expertise to achieve high-yield, high-purity amide products consistently.

The Scientific Principle: Mechanism of EDC/NHS Coupling

The EDC/NHS coupling is a two-step process designed to activate a carboxyl group, rendering it highly susceptible to nucleophilic attack by a primary amine. The inclusion of NHS is critical as it converts the highly unstable O-acylisourea intermediate into a more stable, yet still highly reactive, NHS ester.[6][7][8]

Step 1: Carboxylic Acid Activation EDC reacts with the carboxyl group of 2-(1-Ethynylcyclobutoxy)acetic acid to form a highly reactive and unstable O-acylisourea intermediate.[3][9] This step is most efficient in a slightly acidic environment (pH 4.5–6.0), which facilitates the reaction.[10][11]

Step 2: Formation of the Amine-Reactive NHS Ester The O-acylisourea intermediate is prone to rapid hydrolysis in aqueous environments, which would regenerate the original carboxylic acid and reduce yield.[1][9] To prevent this, NHS is introduced. As a superior nucleophile, NHS efficiently attacks the intermediate to form a semi-stable NHS ester, releasing an EDC-urea byproduct.[12][13] This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but remains highly reactive towards primary amines.[1][6]

Step 3: Amide Bond Formation The final step involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases NHS. This reaction is most efficient at a neutral to slightly basic pH (7.0–8.5), where the primary amine is deprotonated and thus more nucleophilic.[10][14]

EDC_NHS_Mechanism CarboxylicAcid 2-(1-Ethynylcyclobutoxy)acetic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate (Unstable) CarboxylicAcid->Acylisourea Step 1 (pH 4.5-6.0) EDC EDC EDC->Acylisourea NHS NHS NHSEster NHS Ester (Semi-Stable) NHS->NHSEster Amine Primary Amine (R'-NH₂) Amide Amide Product (R-CO-NH-R') Amine->Amide Acylisourea->NHSEster Step 2 Urea EDC Byproduct (Soluble Urea) Acylisourea->Urea Hydrolysis Hydrolysis (Side Reaction) Acylisourea->Hydrolysis NHSEster->Amide Step 3 (pH 7.0-8.5) ReleasedNHS Released NHS NHSEster->ReleasedNHS NHSEster->Hydrolysis

Diagram 1: The two-step reaction mechanism of EDC/NHS coupling.

Critical Parameters for a Successful Coupling Reaction

The success of the EDC/NHS reaction hinges on the careful control of several key parameters. Understanding the causality behind these choices is essential for optimization and troubleshooting.

ParameterOptimal RangeRationale & Expert Insights
pH - Activation 4.5 - 6.0The activation of the carboxyl group by EDC is most efficient in a mildly acidic environment. This pH range ensures the carboxyl group is sufficiently reactive while minimizing premature hydrolysis of EDC. Expert Tip: MES buffer is highly recommended as it is effective in this pH range and lacks competing amine or carboxyl groups.[8][9][11]
pH - Coupling 7.0 - 8.5The nucleophilic attack by the primary amine requires it to be in its unprotonated state (-NH₂). This is favored at neutral to slightly basic pH. However, pH values above 8.5 significantly increase the rate of NHS-ester hydrolysis, creating a trade-off. Expert Tip: Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a common and effective choice for the coupling step.[10][14]
Reagent Stoichiometry 2-10x EDC2-5x NHSA molar excess of EDC and NHS relative to the carboxylic acid is used to drive the reaction towards completion and maximize the formation of the NHS-ester intermediate. The exact ratios may require optimization for specific substrates.[11] Starting with a 4-fold excess of EDC and a 2-fold excess of NHS is a robust baseline.
Solvent Aqueous Buffers(e.g., MES, PBS)Aprotic Organic(e.g., DMF, DCM)For bioconjugations, aqueous buffers are standard. For small molecule synthesis, anhydrous aprotic solvents like DMF or DCM are often used. Critical Warning: Older or improperly stored DMF can contain dimethylamine as a degradation product, which will compete with your desired amine and cap the activated acid.[15] If using DMF, ensure it is anhydrous and high-purity.
Reagent Handling Prepare FreshBoth EDC and NHS are highly sensitive to moisture and will lose activity over time once hydrated.[8][14] Best Practice: Equilibrate reagent vials to room temperature before opening to prevent condensation. Prepare solutions immediately before use and discard any unused portion.[14][16]
Temperature & Time Activation: 15-30 minCoupling: 2h - OvernightTemp: 4°C to RTActivation is rapid and typically performed at room temperature. The coupling step can proceed for a few hours at room temperature or overnight at 4°C to accommodate slower reaction kinetics or sensitive biomolecules.[11][14]
Quenching OptionalTo terminate the reaction and deactivate any remaining NHS esters, a quenching reagent like hydroxylamine, Tris, or glycine can be added.[11][14] This is crucial for applications where the final product may be sensitive to residual active esters.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the amide bond formation with 2-(1-Ethynylcyclobutoxy)acetic acid.

Protocol 1: Two-Step Aqueous Coupling (e.g., Conjugation to a Protein)

This protocol is optimized for conjugating the title acid to a biomolecule containing primary amines (e.g., lysine residues on a protein) and is designed to maximize control and yield by separating the activation and coupling steps.

Materials:

  • 2-(1-Ethynylcyclobutoxy)acetic acid

  • Amine-containing protein (or other biomolecule)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) Note: Sulfo-NHS is used for its enhanced water solubility.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[17]

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5[11][17]

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of 2-(1-Ethynylcyclobutoxy)acetic acid in DMSO or DMF.

    • Prepare your protein solution in Activation Buffer. If it is in a different buffer, perform a buffer exchange into the Activation Buffer using a desalting column.

  • Activation of Carboxylic Acid (Step 1):

    • In a microcentrifuge tube, combine your protein solution with the desired molar equivalent of the 2-(1-Ethynylcyclobutoxy)acetic acid stock solution.

    • Immediately before use, prepare a ~100 mM solution of EDC and a ~100 mM solution of Sulfo-NHS in Activation Buffer.

    • Add a 10-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS (relative to the acid) to the protein/acid mixture.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[11]

  • Buffer Exchange (Intermediate Step):

    • To remove excess EDC and byproducts and to transition to the optimal coupling pH, immediately process the reaction mixture through a desalting column equilibrated with Coupling Buffer (pH 7.2).[14][17]

    • Collect the fractions containing the now-activated protein. This step is critical to prevent EDC from crosslinking carboxyl groups on your target amine-containing molecule.[7][8]

  • Amine Coupling (Step 2):

    • This step is for coupling the activated acid to a second amine-containing molecule. If you are modifying the protein from Step 2, this step is combined with the buffer exchange.

    • Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the solution of the activated NHS-ester.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[14]

  • Quenching (Optional but Recommended):

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS-esters.[10][14]

  • Purification:

    • Purify the final conjugate using dialysis or a desalting column to remove quenching reagents and other reaction byproducts.[14]

Protocol 2: One-Pot Organic Solvent Coupling (Small Molecule Synthesis)

This protocol is suitable for coupling 2-(1-Ethynylcyclobutoxy)acetic acid with a primary amine-containing small molecule in an organic solvent.

Materials:

  • 2-(1-Ethynylcyclobutoxy)acetic acid (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • EDC (1.2-1.5 eq)

  • NHS (1.1-1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Base (optional): N,N-Diisopropylethylamine (DIPEA) (2-3 eq)

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-(1-Ethynylcyclobutoxy)acetic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

    • Stir the solution at room temperature for 10 minutes.

  • Activation:

    • Add EDC (1.2 eq) to the solution.

    • Stir the reaction at room temperature and monitor the activation by TLC (a new, more polar spot corresponding to the NHS ester may be visible). Activation is typically complete within 30-60 minutes.

  • Coupling:

    • Add the primary amine (1.0 eq) to the reaction mixture.

    • If the amine is provided as a hydrochloride salt, add DIPEA (2-3 eq) to act as a non-nucleophilic base to free the amine.

    • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[18][19]

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. This guide provides a logical workflow for diagnosing and resolving common problems.

Troubleshooting_Workflow Start Problem: Low or No Amide Product CheckReagents 1. Check Reagents Start->CheckReagents CheckpH 2. Verify pH Start->CheckpH CheckBuffer 3. Check Buffer Choice Start->CheckBuffer CheckStoichiometry 4. Optimize Stoichiometry Start->CheckStoichiometry CheckSolubility 5. Assess Solubility Start->CheckSolubility ReagentSol1 Are EDC/NHS old or improperly stored? CheckReagents->ReagentSol1 ReagentSol2 Is solvent (e.g., DMF) anhydrous and pure? CheckReagents->ReagentSol2 pHSol1 Was pH of activation and coupling steps confirmed? CheckpH->pHSol1 BufferSol1 Does buffer contain competing nucleophiles (Tris, Glycine)? CheckBuffer->BufferSol1 StoichSol1 Is there sufficient molar excess of EDC/NHS? CheckStoichiometry->StoichSol1 SolubilitySol1 Did precipitation occur during the reaction? CheckSolubility->SolubilitySol1 ReagentAction Action: Use fresh, high-quality reagents. Equilibrate to RT before opening. ReagentSol1->ReagentAction ReagentSol2->ReagentAction pHAction Action: Calibrate pH meter. Measure pH after adding all components. Adjust if needed. pHSol1->pHAction BufferAction Action: Use non-competing buffers like MES and PBS. BufferSol1->BufferAction StoichAction Action: Increase EDC/NHS concentration incrementally (e.g., from 2x to 5x or 10x). StoichSol1->StoichAction SolubilityAction Action: Decrease reactant concentrations. For proteins, ensure pH is not near pI. SolubilitySol1->SolubilityAction

Diagram 2: A logical workflow for troubleshooting EDC/NHS coupling issues.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing EDC/NHS Coupling with PEGylated Carboxylic Acid.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions.
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Benchchem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Bangs Laboratories, Inc. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • MilliporeSigma. (n.d.). Comparative Analysis of Different EDC and Sulfo-NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca.
  • Bio-Rad. (n.d.). Instruction Manual.
  • Thermo Fisher Scientific. (n.d.). EDC Product Information.
  • MilliporeSigma. (n.d.). Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure.
  • ResearchGate. (2015, August 9). What is the best and reliable approach to prepare EDC/NHS solution?.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73.
  • ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?.
  • Park, S., et al. (2008). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. Journal of Biomedical Science and Engineering, 1, 1-6.
  • Thermo Fisher Scientific. (n.d.). EDC Crosslinker.
  • Wang, G., et al. (2013). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Sensors, 13(2), 1989-2001.
  • ResearchGate. (2020, February 25). How can I separate main product from the reaction of EDC/HOBt or EDC/NHS?.
  • Liu, Y., et al. (2018). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. AIP Advances, 8(10), 105001.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • NextSDS. (n.d.). 2-(1-ethynylcyclobutoxy)acetic acid — Chemical Substance Information.
  • PubChemLite. (n.d.). 2-(1-ethynylcyclobutoxy)acetic acid (C8H10O3).
  • ResearchGate. (2016, March 28). EDC/NHS based coupling and stability?.

Sources

Method

Application Notes &amp; Protocols: Leveraging 2-(1-Ethynylcyclobutoxy)acetic Acid for Advanced Protein Bioconjugation

Introduction: The Imperative for Precision in Protein Modification In the landscape of drug development, diagnostics, and fundamental biological research, the ability to precisely modify proteins is paramount. Bioconjuga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Precision in Protein Modification

In the landscape of drug development, diagnostics, and fundamental biological research, the ability to precisely modify proteins is paramount. Bioconjugation, the science of covalently linking molecules to proteins, has enabled the creation of transformative technologies, from antibody-drug conjugates (ADCs) that selectively target cancer cells to fluorescently labeled proteins that illuminate complex cellular processes.[1][2] The heart of this precision lies in the linker—the molecular bridge that connects a protein to its payload. An ideal linker must be stable, inert to biological processes, and possess reactive handles that allow for specific and efficient conjugation.[][4]

This application note introduces 2-(1-Ethynylcyclobutoxy)acetic acid , a novel bioconjugation linker designed to meet the demands of modern protein science. This molecule features two key functionalities: a carboxylic acid for stable amide bond formation with primary amines on a protein, and a strained ethynylcyclobutane group for highly efficient, copper-free "click" chemistry.[5] The inherent ring strain of the cyclobutane moiety is poised to enhance the reactivity of the alkyne in strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that proceeds readily in complex biological environments without the need for cytotoxic copper catalysts.[6][7] This guide provides a comprehensive overview of the properties, advantages, and detailed protocols for utilizing 2-(1-Ethynylcyclobutoxy)acetic acid in a two-step protein modification workflow.

Properties and Advantages of 2-(1-Ethynylcyclobutoxy)acetic Acid

The unique structure of 2-(1-Ethynylcyclobutoxy)acetic acid offers several distinct advantages for bioconjugation:

  • Bioorthogonality : The ethynyl (alkyne) and the corresponding azide functional groups are largely absent in biological systems, ensuring that the conjugation reaction is highly selective and does not interfere with native biochemical processes.[6][]

  • Copper-Free Click Chemistry : The strained cyclobutane ring lowers the activation energy of the azide-alkyne cycloaddition, enabling the reaction to proceed efficiently at physiological temperatures and pH without the need for a copper catalyst, which can be toxic to living cells and can interact with proteins.[6][7][9][10]

  • Stable Linkage : The initial conjugation to the protein occurs via an N-hydroxysuccinimide (NHS) ester-mediated reaction with primary amines (N-terminus and lysine residues), forming a highly stable amide bond.[11][12] The subsequent SPAAC reaction forms a robust triazole linkage.[6]

  • Hydrophilic Spacer : The acetic acid and ether functionalities introduce a degree of hydrophilicity, which can help to mitigate aggregation and improve the solubility of the final protein conjugate.

  • Structural Rigidity : The cyclobutane ring introduces a defined, rigid structure to the linker, which can provide a predictable spatial separation between the protein and the conjugated molecule.[13][14] This is in contrast to more flexible linkers like polyethylene glycol (PEG), where the distance can be more variable.[15]

Chemical Structure

Caption: Structure of 2-(1-Ethynylcyclobutoxy)acetic acid.

Experimental Workflow Overview

The utilization of 2-(1-Ethynylcyclobutoxy)acetic acid for protein modification is a two-stage process. This workflow ensures a high degree of control and specificity at each step.

cluster_workflow Two-Stage Protein Modification Workflow start Protein of Interest (with primary amines) conjugation1 Step 2: Amine Coupling (Protein + Activated Linker) start->conjugation1 linker 2-(1-Ethynylcyclobutoxy)acetic acid activation Step 1: NHS Ester Activation (EDC, NHS) linker->activation activation->conjugation1 purification1 Purification (e.g., Gel Filtration) conjugation1->purification1 intermediate Alkyne-Modified Protein purification1->intermediate spaac Step 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) intermediate->spaac azide_molecule Azide-Functionalized Molecule (e.g., Fluorophore, Drug) azide_molecule->spaac purification2 Purification (e.g., Chromatography) spaac->purification2 final_product Final Bioconjugate purification2->final_product

Caption: Two-stage bioconjugation workflow.

Protocol 1: Preparation of Alkyne-Modified Protein

This protocol details the activation of 2-(1-Ethynylcyclobutoxy)acetic acid to its NHS ester and subsequent conjugation to a protein containing primary amines.

Materials
  • Protein of interest (1-10 mg/mL in amine-free buffer)

  • 2-(1-Ethynylcyclobutoxy)acetic acid

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[11][12]

  • Reaction Buffer: 0.1 M sodium phosphate buffer, 0.15 M NaCl, pH 7.2-8.5.[11][16] (Note: Avoid buffers containing primary amines like Tris).[17]

  • Purification column (e.g., gel filtration, spin desalting column)[16][18]

Procedure
  • Buffer Exchange (if necessary): Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.[17]

  • Prepare NHS Ester Solution (In Situ Activation): Immediately before use, prepare a stock solution of the activated linker.

    • In a microfuge tube, dissolve 2-(1-Ethynylcyclobutoxy)acetic acid, NHS, and EDC in anhydrous DMF or DMSO. A 1:1.2:1.2 molar ratio is recommended.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Calculate Molar Excess: The optimal molar excess of the NHS ester to the protein will vary depending on the protein and desired degree of labeling. A starting point of a 10-20 fold molar excess is recommended.[17]

  • Conjugation Reaction:

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[11][19]

    • While gently vortexing, add the calculated volume of the freshly prepared NHS ester solution to the protein solution.[16]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[12][16]

  • Purification: Remove unreacted linker and byproducts (NHS, EDC) using a gel filtration column or a spin desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[11][16]

  • Characterization: Determine the concentration of the purified alkyne-modified protein using a standard protein assay (e.g., BCA). The degree of labeling can be determined using mass spectrometry.

ParameterRecommended RangeRationale
pH 7.2 - 8.5Optimal for nucleophilic attack by deprotonated primary amines. Higher pH increases hydrolysis of the NHS ester.[11][12][16]
Temperature Room Temperature (1-4h) or 4°C (overnight)Lower temperatures can minimize protein degradation during longer incubation times.[16]
Molar Excess (Linker:Protein) 10-20xA starting point for achieving sufficient labeling without excessive modification. Optimization is often required.[17]
Solvent Concentration <10% (v/v)High concentrations of organic solvents (DMF/DMSO) can denature proteins.[11]

Protocol 2: SPAAC "Click" Reaction

This protocol describes the conjugation of the alkyne-modified protein to an azide-functionalized molecule of interest.

Materials
  • Purified alkyne-modified protein

  • Azide-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)

  • Reaction Buffer: PBS, pH 7.4 or other suitable physiological buffer

  • Purification system (e.g., HPLC, affinity chromatography)[18][]

Procedure
  • Prepare Reactants:

    • Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water).

    • Ensure the alkyne-modified protein is at a suitable concentration in the reaction buffer.

  • SPAAC Reaction:

    • Add the azide-functionalized molecule to the alkyne-modified protein solution. A 1.5-5 fold molar excess of the azide molecule over the protein is a good starting point.

    • Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. The reaction time will depend on the specific reactants and their concentrations.

  • Purification: Purify the final bioconjugate to remove any unreacted azide molecule. The choice of purification method will depend on the properties of the final conjugate and the excess reagents.[18][21]

    • Size Exclusion Chromatography (SEC): Effective for separating the larger protein conjugate from smaller unreacted molecules.

    • Affinity Chromatography: Can be used if the conjugated molecule or the protein has an affinity tag.[]

    • Reverse Phase or Ion Exchange HPLC: For higher resolution purification.[18]

  • Characterization: Analyze the final conjugate to confirm successful ligation and determine the final drug-to-antibody ratio (DAR) or labeling efficiency.

    • SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.

    • UV-Vis Spectroscopy: If the attached molecule has a distinct absorbance spectrum.

    • Mass Spectrometry (LC-MS): For precise mass determination and confirmation of conjugation.[]

ParameterRecommended RangeRationale
Molar Excess (Azide:Alkyne) 1.5 - 5xEnsures efficient reaction kinetics and drives the reaction to completion.
Temperature 4°C - 37°CThe reaction is typically efficient at physiological temperatures.[6]
Reaction Time 1 - 12 hoursDependent on the reactivity of the specific strained alkyne and azide pair.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency (Protocol 1) Inactive NHS esterPrepare the NHS ester solution immediately before use. Use anhydrous solvents.[11]
Incorrect buffer pHEnsure the reaction buffer pH is between 7.2 and 8.5.[12]
Inaccurate protein concentrationRe-quantify the protein concentration before starting.[11]
Low Yield in SPAAC Reaction (Protocol 2) Insufficient reaction time or temperatureIncrease incubation time or temperature (up to 37°C).
Steric hindranceConsider a longer linker on the azide-functionalized molecule.
Protein Aggregation Hydrophobicity of the conjugated moleculePerform conjugation at lower protein concentrations. Include solubility-enhancing agents in the buffer.
Excessive labelingReduce the molar excess of the linker in Protocol 1.

Safety Precautions

Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals, especially organic solvents like DMF and DMSO, in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for 2-(1-Ethynylcyclobutoxy)acetic acid and other reagents for specific handling and disposal information.

Conclusion

2-(1-Ethynylcyclobutoxy)acetic acid represents a valuable addition to the bioconjugation toolkit. Its unique combination of a stable protein-reactive group and a highly reactive, bioorthogonal strained alkyne enables the streamlined synthesis of well-defined protein conjugates. The protocols and guidelines presented here provide a robust framework for researchers, scientists, and drug development professionals to harness the power of this linker for a wide range of applications, from basic research to the development of next-generation protein therapeutics.

References

  • Benchchem. Protocol for Protein Labeling with N-Hydroxysuccinimide (NHS) Esters.
  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.
  • Benchchem. Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
  • Lumiprobe. NHS ester labeling of amino biomolecules.
  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
  • CellMosaic. Bioconjugate Analysis & Purification.
  • BOC Sciences. Affinity Purification by Bioconjugation.
  • ACS Publications. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications.
  • University of Pennsylvania. Single step protein purification and site-specific bioconjugation.
  • ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
  • Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
  • BOC Sciences. SPAAC: Strain-Promoted Click Reaction - Bioconjugation.
  • BroadPharm. Protocol for PEG NHS Ester.
  • Bio-Synthesis, Inc. Protein Conjugation.
  • Nature. Design and characterization of structured protein linkers with differing flexibilities.
  • PMC. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research.
  • PMC. Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2.
  • PMC. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates.
  • RSC Publishing. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier.
  • MDPI. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization.
  • BOC Sciences. Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
  • Wikipedia. Click chemistry.
  • MDPI. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology.
  • MDPI. Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments.
  • PMC. Fusion Protein Linkers: Property, Design and Functionality.
  • NextSDS. 2-(1-ethynylcyclobutoxy)acetic acid — Chemical Substance Information.
  • PMC. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
  • PubChemLite. 2-(1-ethynylcyclobutoxy)acetic acid (C8H10O3).
  • MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition.
  • PMC. rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid.
  • PubMed. Divergent routes to chiral cyclobutane synthons from (-)-alpha-pinene and their use in the stereoselective synthesis of dehydro amino acids.
  • Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Chemie Brunschwig. Bioconjugation Reagents.
  • ResearchGate. Protein Linkers: Catalysts for Innovations in Recombinant Fusion Proteins across Industries.
  • BioProcess International. The Next Step in Homogenous Bioconjugate Development: Optimizing Payload Placement and Conjugate Composition.
  • Fusion Proteins. A Look At: “Fusion Protein Linkers: Property, Design and Functionality”.
  • Lumiprobe. Bioconjugation reagents.
  • PubChem. 2-[1-(Ethylamino)-4-methylcyclohexyl]acetic acid.

Sources

Application

synthesis of PROTAC linkers containing 2-(1-Ethynylcyclobutoxy)aceticacid

Application Note: Synthesis and Application of 2-(1-Ethynylcyclobutoxy)acetic Acid in Rigidified PROTAC Linkers Introduction & Scientific Rationale Proteolysis Targeting Chimeras (PROTACs) have transformed the landscape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Application of 2-(1-Ethynylcyclobutoxy)acetic Acid in Rigidified PROTAC Linkers

Introduction & Scientific Rationale

Proteolysis Targeting Chimeras (PROTACs) have transformed the landscape of targeted protein degradation. However, early-generation PROTACs that rely on flexible polyethylene glycol (PEG) or extended alkyl chains frequently suffer from poor pharmacokinetic (PK) profiles, high total polar surface area (TPSA), and significant entropic penalties upon ternary complex formation[1]. To overcome these liabilities, medicinal chemists are increasingly deploying rigidified linkers to pre-organize the molecule into a productive conformation[2].

Among these advanced building blocks, 2-(1-ethynylcyclobutoxy)acetic acid (CAS: 1638768-51-0) has emerged as a highly versatile, conformationally restricted linker[3]. By incorporating a cyclobutane ring and a terminal alkyne, this bifunctional molecule provides dual orthogonality (a carboxylic acid for amide coupling, and an alkyne for click chemistry) while dramatically enhancing metabolic stability[4].

The Thermodynamics of Rigidification: The incorporation of cycloalkanes such as cyclobutane into the linker architecture limits the torsional angles available to the PROTAC[5]. This rigidification "pre-pays" the entropic cost of forming the POI-PROTAC-E3 ternary complex, often resulting in steeper dose-response curves and deeper maximum degradation ( Dmax​ )[1]. Furthermore, replacing PEG units with cycloalkanes reduces the molecule's TPSA and eliminates soft spots prone to oxidative metabolism (e.g., O-dealkylation), thereby improving cell permeability and in vivo half-life[].

Linker_Logic Flex Flexible PEG/Alkyl Linkers Entropy High Entropic Penalty During Binding Flex->Entropy Metab Oxidative Liability (O-Dealkylation) Flex->Metab Rigid Cyclobutane/Alkyne Rigid Linkers Prepay Pre-organized Conformation (Lower Entropic Cost) Rigid->Prepay Stable Enhanced Metabolic Stability Rigid->Stable

Fig 1. Logical impact of linker rigidification on PROTAC thermodynamics and metabolic stability.

Synthesis Protocol: 2-(1-Ethynylcyclobutoxy)acetic Acid

While commercially available, understanding the de novo synthesis of this building block is critical for troubleshooting impurities and scaling up. This protocol is designed as a self-validating system to ensure high-fidelity synthesis.

Step 1: Ethynylation of Cyclobutanone
  • Reaction: Charge a flame-dried flask with cyclobutanone (1.0 eq) and anhydrous THF (0.5 M) under argon. Cool to 0 °C. Dropwise add ethynylmagnesium bromide (0.5 M in THF, 1.2 eq). Causality: The Grignard reagent must be added slowly at low temperatures to prevent the highly exothermic aldol-type condensation/dimerization of the cyclobutanone.

  • Validation Checkpoint: Quench a 10 µL micro-aliquot with saturated aqueous NH₄Cl. Extract with ethyl acetate and analyze via GC-MS. The reaction is validated when the cyclobutanone peak is completely consumed, yielding 1-ethynylcyclobutan-1-ol.

Step 2: Alkylation and Deprotection
  • Alkylation: Dissolve 1-ethynylcyclobutan-1-ol (1.0 eq) in anhydrous DMF (0.3 M) at 0 °C. Add Sodium Hydride (60% dispersion, 1.5 eq) portion-wise. Stir for 30 minutes, then add tert-butyl bromoacetate (1.2 eq) and stir at RT for 12 hours. Causality: The tertiary alcohol is highly sterically hindered, and its nucleophilicity is further reduced by the electron-withdrawing sp-hybridized alkyne carbon. A strong base (NaH) is mandatory to force irreversible alkoxide formation prior to the addition of the electrophile.

  • Deprotection: Isolate the intermediate, dissolve it in a mixture of DCM/TFA (1:1 v/v), and stir for 4 hours at RT to cleave the tert-butyl ester. Causality: Acidic deprotection is explicitly chosen over basic hydrolysis to avoid base-catalyzed side reactions with the terminal alkyne or potential ring-opening, ensuring high fidelity of the cyclobutane core.

  • Validation Checkpoint: Concentrate under reduced pressure and co-evaporate with toluene. Analyze the crude mixture via LC-MS (ESI-). The presence of the [M−H]− ion at m/z 153.1 confirms successful deprotection to the free acid.

Application Protocol: Modular PROTAC Assembly

The true utility of 2-(1-ethynylcyclobutoxy)acetic acid lies in its application as a central hub for convergent PROTAC synthesis[2].

PROTAC_Assembly cluster_0 Phase 1: Amide Coupling cluster_1 Phase 2: CuAAC Click Chemistry L1 2-(1-Ethynylcyclobutoxy)acetic acid (Rigid Linker) Int Alkyne-Functionalized E3 Intermediate L1->Int HATU, DIPEA, DMF (Sterically hindered coupling) E3 E3 Ligase Ligand-NH2 (e.g., VHL/CRBN binder) E3->Int PROTAC Conformationally Restricted PROTAC (Low Entropic Penalty) Int->PROTAC CuSO4, NaAsc (t-BuOH/H2O) POI POI Ligand-N3 (Azide-functionalized) POI->PROTAC

Fig 2. Modular assembly workflow of a conformationally restricted PROTAC using CuAAC and amide coupling.

Phase 1: Amide Coupling to E3 Ligase Ligand
  • Activation: In a dry vial, dissolve 2-(1-ethynylcyclobutoxy)acetic acid (1.1 eq) and an amine-functionalized E3 ligase ligand (e.g., a lenalidomide or VHL derivative, 1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Causality: The alpha-oxygen and the cyclobutane ring create significant steric bulk around the carbonyl carbon. HATU generates a highly reactive 7-azabenzotriazole active ester, which is critical for overcoming this steric hindrance and driving the coupling to completion.

  • Validation Checkpoint: After 2 hours, quench a 5 µL aliquot in 50% MeCN/H₂O. Analyze via LC-MS. The reaction is self-validating when the E3-amine starting material peak (UV 254 nm) is completely consumed and replaced by the intermediate mass [M+H]+ .

Phase 2: CuAAC Click Chemistry to POI Ligand
  • Catalysis: Dissolve the alkyne-intermediate (1.0 eq) and an azide-functionalized POI ligand (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.05 M). Add Sodium Ascorbate (0.4 eq, freshly prepared aqueous solution) followed by CuSO₄·5H₂O (0.1 eq). Causality: Cu(II) is reduced in situ by ascorbate to the catalytically active Cu(I) species. The biphasic t-BuOH/H₂O solvent system ensures solubility of both the highly lipophilic PROTAC fragments and the inorganic salts, while suppressing oxidative homocoupling of the alkyne (Glaser coupling)[4].

  • Validation Checkpoint: Stir at RT for 6 hours. Monitor via ¹H NMR. The disappearance of the terminal alkyne singlet (~2.55 ppm) and the emergence of the characteristic 1,2,3-triazole proton (~7.8–8.2 ppm) confirms successful ternary PROTAC assembly.

Analytical Data & Quality Control

To ensure reproducibility, the linker building block must meet strict QC criteria before integration into PROTAC synthesis.

Table 1: Physicochemical Profile of 2-(1-Ethynylcyclobutoxy)acetic Acid

PropertySpecificationStructural Implication
Chemical Formula C₈H₁₀O₃Bifunctional modularity
Molecular Weight 154.16 g/mol Low MW contribution to PROTAC
CAS Number 1638768-51-0Standardized registry[3]
Key Structural Features Cyclobutane, Alkyne, CarboxylRigidity, Click-ready, Amide-ready

Table 2: Expected Analytical QC Metrics

Analytical MethodExpected Signal / MetricPass/Fail Criteria
¹H NMR (CDCl₃) ~4.10 (s, 2H, -O-CH₂-), ~2.55 (s, 1H, C≡CH), ~2.30-2.45 (m, 4H, cyclobutane CH₂), ~1.70-1.85 (m, 2H, cyclobutane CH₂)Absence of t-butyl singlet (~1.45 ppm) validates complete deprotection.
LC-MS (ESI-) m/z 153.1 [M−H]− Base peak must match theoretical mass.
HPLC Purity > 95% Area under curveUse ELSD or CAD detector (molecule lacks strong UV chromophores).

References

  • 2-(1-ethynylcyclobutoxy)acetic acid — Chemical Substance Information NextSDS[Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase National Institutes of Health (PMC)[Link]

  • Current strategies for the design of PROTAC linkers: a critical review National Institutes of Health (PMC)[Link]

  • Rational design of the linkers in targeting chimeras Chemical Science (RSC Publishing)[Link]

Sources

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) Incorporating 2-(1-Ethynylcyclobutoxy)acetic Acid

Introduction & Scientific Rationale The integration of bioorthogonal handles into synthetic peptides has fundamentally transformed peptide-drug conjugates, targeted therapeutics, and biomaterials. Copper-catalyzed azide-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The integration of bioorthogonal handles into synthetic peptides has fundamentally transformed peptide-drug conjugates, targeted therapeutics, and biomaterials. Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "Click Chemistry" reaction, relies on the incorporation of alkyne or azide functional groups during Solid-Phase Peptide Synthesis (SPPS)[1].

While linear alkynoic acids (e.g., pentynoic acid) are commonplace, the use of 2-(1-Ethynylcyclobutoxy)acetic acid (CAS: 1638768-51-0)[2] introduces a unique structural paradigm. This building block features a conformationally constrained cyclobutane ring and a tertiary ether linkage adjacent to the ethynyl moiety.

Why use this specific building block?

  • Conformational Constraint: The cyclobutane ring restricts the rotational freedom of the N-terminus or conjugated side-chain, which can significantly enhance proteolytic stability against exopeptidases.

  • Lipophilicity: The hydrocarbon ring increases the local hydrophobicity of the peptide, potentially improving membrane permeability or altering receptor-binding kinetics.

  • Bioorthogonality: The terminal alkyne remains inert during standard Fmoc-SPPS and global cleavage, ready for downstream CuAAC bioconjugation[1].

However, the tertiary ether and the cyclobutane ring create a highly sterically hindered microenvironment around the acetic acid carboxylate. This steric bulk dramatically increases the activation energy required for amide bond formation, rendering standard carbodiimide coupling protocols (e.g., DIC/HOBt) kinetically inefficient and prone to incomplete reactions[3].

Mechanistic Insights: Overcoming Steric Hindrance

To successfully couple 2-(1-Ethynylcyclobutoxy)acetic acid, the choice of coupling reagent is paramount. Uronium/aminium salts, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are the gold standard for sterically demanding couplings[4].

The Causality of Coupling Efficiency: When HATU reacts with the sterically hindered carboxylic acid in the presence of a tertiary base (DIPEA), it rapidly forms an highly reactive O-At (7-azabenzotriazole) active ester[4]. Unlike standard O-Bt esters (formed by HBTU or DIC/HOBt), the O-At ester features a nitrogen atom at the 7-position of the pyridine ring. This nitrogen provides anchimeric assistance —it acts as an intramolecular base, hydrogen-bonding with the incoming resin-bound amine nucleophile. This proximity effect dramatically accelerates the nucleophilic attack, effectively bypassing the steric blockade imposed by the cyclobutoxy group[4].

HATU_Mechanism acid 2-(1-Ethynylcyclobutoxy) acetic acid o_acyl O-Acylisourea Intermediate acid->o_acyl + HATU hatu HATU + DIPEA (Activation) hatu->o_acyl o_at O-At Active Ester (Anchimeric Assistance) o_acyl->o_at HOAt shift peptide Alkyne-Functionalized Peptide o_at->peptide + Amine amine Resin-Bound Peptide (Nucleophile) amine->peptide

Mechanism of HATU-mediated activation overcoming steric hindrance via O-At ester formation.

Comparative Data for Reagent Selection

To justify the protocol parameters, Table 1 summarizes the performance of various coupling reagents when applied to sterically hindered carboxylic acids[3][4][5].

Table 1: Coupling Reagent Efficacy for Sterically Hindered Substrates

Coupling ReagentActive Ester FormedAnchimeric AssistanceReaction Kinetics (Hindered)Risk of Guanidinylation
DIC / HOBt O-BtNoSlow / IncompleteNone
DIC / Oxyma O-OxymaNoModerateNone
HBTU O-BtNoModerateHigh (if pre-activated too long)
HATU O-AtYes (N7-pyridine) Fast / Complete High (if pre-activated too long)

Experimental Protocol

This self-validating protocol outlines the N-terminal capping of a resin-bound peptide with 2-(1-Ethynylcyclobutoxy)acetic acid, followed by cleavage and preparation for click chemistry.

Materials and Reagents
  • Resin: Rink Amide AM resin (or equivalent) containing the fully synthesized, N-terminally deprotected peptide sequence.

  • Building Block: 2-(1-Ethynylcyclobutoxy)acetic acid (3.0 equivalents relative to resin loading).

  • Activator: HATU (2.9 equivalents). Note: Using slightly less HATU than the acid prevents unreacted HATU from guanidinylating the peptide.

  • Base: N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents).

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).

Step-by-Step Methodology

Phase 1: Resin Preparation & Swelling

  • Transfer the resin containing the Fmoc-deprotected peptide to a fritted SPPS reaction vessel.

  • Swell the resin in anhydrous DMF for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Phase 2: Pre-Activation (Critical Timing)

  • In a clean, dry vial, dissolve 3.0 eq of 2-(1-Ethynylcyclobutoxy)acetic acid in a minimal volume of DMF (approx. 0.1 M concentration).

  • Add 2.9 eq of HATU to the solution and vortex briefly to dissolve.

  • Add 6.0 eq of DIPEA. The solution will typically turn yellow, indicating the formation of the active ester.

  • Incubate for exactly 1 to 2 minutes. Do not exceed 2 minutes to prevent side reactions.[3]

Phase 3: Coupling Reaction

  • Immediately transfer the pre-activated mixture to the resin.

  • Agitate the reaction vessel at room temperature for 2 to 3 hours . The extended time compensates for the steric bulk of the cyclobutane ring.

  • Drain the reaction mixture and wash the resin thoroughly:

    • DMF (5 × 1 min)

    • Dichloromethane (DCM) (5 × 1 min)

  • Validation Step: Perform a Kaiser test (ninhydrin test). A negative result (yellow beads/solution) indicates complete coupling. If positive (blue beads), perform a second coupling using the same parameters.

Phase 4: Cleavage and Global Deprotection

  • Wash the resin with DCM and dry under vacuum for 15 minutes.

  • Add the cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5). Use 10 mL per gram of resin.

  • Agitate at room temperature for 2 hours.

  • Filter the cleavage solution into a collection tube. Wash the resin twice with 2 mL of neat TFA and combine the filtrates.

  • Precipitate the alkyne-functionalized peptide by adding the filtrate dropwise to 10 volumes of cold (-20°C) diethyl ether.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Dissolve the crude peptide in water/acetonitrile and lyophilize.

Workflow Visualization

The following diagram maps the integration of this protocol into the broader context of peptide drug development, ending with the downstream Click Chemistry application.

SPPS_Workflow start Standard SPPS (Fmoc Strategy) deprot Final Fmoc Deprotection (20% Piperidine) start->deprot alkyne_coupling Hindered Alkyne Coupling (2-(1-Ethynylcyclobutoxy)acetic acid + HATU/DIPEA, 2-3 hrs) deprot->alkyne_coupling cleavage Global Cleavage (TFA/TIPS/H2O) alkyne_coupling->cleavage purification HPLC Purification & Lyophilization cleavage->purification click CuAAC Bioconjugation (Azide-Fluorophore/Drug + Cu(I)) purification->click

Workflow for incorporating 2-(1-Ethynylcyclobutoxy)acetic acid via SPPS and downstream CuAAC.

Optimization Summary

For quick reference during experimental design, Table 2 outlines the optimized stoichiometric and temporal parameters for this specific hindered coupling.

Table 2: Optimized Coupling Parameters for 2-(1-Ethynylcyclobutoxy)acetic acid

ParameterValueRationale
Building Block 3.0 EquivalentsEnsures kinetic driving force without excessive waste.
HATU 2.9 EquivalentsSub-stoichiometric to the acid to prevent resin guanidinylation.
DIPEA 6.0 EquivalentsProvides sufficient basicity to neutralize TFA salts and drive activation.
Pre-activation Time 1 - 2 MinutesMaximizes O-At ester formation while minimizing degradation.
Coupling Time 2 - 3 HoursOvercomes the steric hindrance of the cyclobutane and tertiary ether.
Temperature 25°C (Room Temp)Prevents epimerization (if coupling to a chiral center, though this acid is achiral at the attachment point).

References

  • 2-(1-ethynylcyclobutoxy)acetic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters - ACS Publications. Available at: [Link]

Sources

Application

copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-(1-Ethynylcyclobutoxy)aceticacid

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-(1-Ethynylcyclobutoxy)acetic acid Introduction: The Power of Click Chemistry and a Novel Building Block The Copper-Catalyzed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-(1-Ethynylcyclobutoxy)acetic acid

Introduction: The Power of Click Chemistry and a Novel Building Block

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that prioritizes reactions with high yields, broad applicability, and the formation of only benign byproducts.[1][2] This powerful ligation reaction, discovered independently by the groups of Valery Fokin and K. Barry Sharpless, and Morten Meldal, has revolutionized molecular synthesis in fields ranging from drug discovery to materials science.[1][3] The CuAAC reaction enables the specific and efficient creation of a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne.[1][4] In comparison to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, the copper(I)-catalyzed version exhibits a remarkable rate acceleration of 10⁷ to 10⁸ and proceeds under mild, often aqueous conditions, making it exceptionally well-suited for biological applications.[1][5]

The molecule 2-(1-Ethynylcyclobutoxy)acetic acid is a particularly interesting building block for CuAAC reactions. Its structure incorporates a terminal alkyne for the click reaction, a carboxylic acid handle for further functionalization or for influencing reaction kinetics, and a cyclobutoxy group that can impart unique conformational constraints and physicochemical properties to the resulting conjugates. The presence of the carboxylic acid is noteworthy, as studies have shown that carboxylic acids can promote the CuAAC reaction, potentially by acting as both an acidic reagent and a bidentate ligand to activate the Cu(I) acetylide.[6][7][8]

The Reaction Mechanism: A Dinuclear Copper Pathway

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) catalyst. While initial hypotheses suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.[9] This mechanism more accurately explains the significant rate enhancement and high fidelity of the reaction.[9]

The key steps of the catalytic cycle are:

  • Formation of the Copper(I) Catalyst: The active Cu(I) catalyst can be generated from Cu(I) salts or, more commonly, through the in situ reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.[1][5]

  • Copper-Acetylide Formation: The catalytically active Cu(I) species coordinates with the terminal alkyne, followed by deprotonation to form a copper(I) acetylide.[9][10]

  • Formation of a Dinuclear Complex: A second copper(I) ion coordinates to the mononuclear copper acetylide, forming a dinuclear π,σ-bis(copper) acetylide complex.[9]

  • Azide Coordination and Cycloaddition: The azide coordinates to this dinuclear complex, which then undergoes a cycloaddition to form a six-membered metallacycle.[9]

  • Ring Contraction and Product Formation: This metallacycle rapidly rearranges to a more stable dinuclear copper triazolide intermediate.[9]

  • Protonolysis and Catalyst Regeneration: The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.[9]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu(I) Catalyst Cu(I) Catalyst Alkyne Alkyne Copper_Acetylide Mononuclear Copper(I) Acetylide Alkyne->Copper_Acetylide + Cu(I) Dinuclear_Complex Dinuclear π,σ-Bis(copper) Acetylide Complex Copper_Acetylide->Dinuclear_Complex + Cu(I) Metallacycle Six-Membered Metallacycle Dinuclear_Complex->Metallacycle + Azide Azide Azide Copper_Triazolide Dinuclear Copper Triazolide Metallacycle->Copper_Triazolide Copper_Triazolide->Cu(I) Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Copper_Triazolide->Product + H+

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical CuAAC reaction using 2-(1-Ethynylcyclobutoxy)acetic acid.

Materials and Reagents
  • 2-(1-Ethynylcyclobutoxy)acetic acid

  • Azide-containing substrate (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Ligand (e.g., THPTA or TBTA)[4]

  • Solvent (e.g., a mixture of water and t-butanol, or DMF)

  • Deionized water

  • Organic solvent for workup (e.g., ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

Step-by-Step Protocol for a Small-Scale Reaction
  • Reagent Preparation:

    • Prepare stock solutions of all reagents. For example:

      • 2-(1-Ethynylcyclobutoxy)acetic acid (e.g., 100 mM in DMF).

      • Azide substrate (e.g., 100 mM in DMF).

      • CuSO₄·5H₂O (e.g., 50 mM in deionized water).[11]

      • Sodium L-ascorbate (e.g., 1 M in deionized water, prepared fresh).[11]

      • Ligand (e.g., TBTA, 50 mM in a 4:1 mixture of t-butanol/DMF).[11]

  • Reaction Setup:

    • In a clean, dry reaction vial equipped with a magnetic stir bar, add the 2-(1-Ethynylcyclobutoxy)acetic acid solution (1.0 equivalent).

    • Add the azide substrate solution (1.0-1.2 equivalents).

    • Add the solvent to achieve the desired reaction concentration (typically 0.1-1.0 M). A common solvent system is a 1:1 mixture of t-butanol and water.[11]

    • If using a ligand, add the ligand solution (typically 0.05 equivalents).[12]

  • Catalyst Addition and Reaction Initiation:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[11]

    • While stirring, add the CuSO₄·5H₂O solution (0.01-0.05 equivalents).[1][12]

    • Add the freshly prepared sodium L-ascorbate solution (0.1-0.2 equivalents) to initiate the reaction.[11][12] A color change is often observed as Cu(II) is reduced to Cu(I).[1]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1 to 24 hours.[1]

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]

    • The crude product can be purified by column chromatography on silica gel if necessary.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare Stock Solutions: - Alkyne - Azide - CuSO₄ - Sodium Ascorbate - Ligand B Combine Alkyne, Azide, and Solvent in Reaction Vial A->B C Degas with Inert Gas B->C D Add CuSO₄ and Sodium Ascorbate C->D E Stir at Room Temperature and Monitor Progress D->E F Dilute with Organic Solvent E->F G Wash with Water and Brine F->G H Dry, Filter, and Concentrate G->H I Purify by Column Chromatography (if needed) H->I

Caption: Experimental workflow for the CuAAC reaction.

Key Reaction Parameters and Optimization

The success of a CuAAC reaction can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterTypical RangeConsiderations and Optimization
Solvent Water, t-BuOH/H₂O, DMF, DMSOThe choice of solvent depends on the solubility of the reactants. Aqueous solvent systems are common for bioconjugation.[4][13]
Temperature Room Temperature (20-25 °C)The reaction is typically performed at room temperature. Gentle heating (40-60 °C) can sometimes accelerate the reaction, especially with sterically hindered substrates.[12]
Catalyst Loading 1-5 mol% Cu(II)Lower catalyst loading is generally preferred to minimize potential side reactions and simplify purification.[12]
Reductant 10-20 mol% Sodium AscorbateA slight excess of the reducing agent is used to maintain the copper in the active Cu(I) state.[12]
Ligand 1-5 mol% (optional)Ligands such as THPTA and BTTAA can accelerate the reaction and stabilize the Cu(I) catalyst, which is particularly important in biological systems.[4][14]
pH 4-12The CuAAC reaction is tolerant of a wide pH range, making it suitable for a variety of applications.[5]

Applications in Research and Drug Development

The unique structure of 2-(1-Ethynylcyclobutoxy)acetic acid makes it a valuable tool in various applications:

  • Bioconjugation: The carboxylic acid can be activated to form an amide bond with proteins, peptides, or other biomolecules, allowing for the site-specific introduction of an alkyne handle for subsequent CuAAC ligation with azide-modified probes or drugs.[15]

  • Drug Discovery: The 1,2,3-triazole ring formed in the CuAAC reaction is a stable and often biocompatible linker that can be used to connect different molecular fragments in the synthesis of novel drug candidates.[16][17] The triazole can act as a bioisostere for amide bonds or other functional groups.[16]

  • Materials Science: This building block can be incorporated into polymers and other materials to introduce functional groups for surface modification or the creation of advanced materials with tailored properties.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (oxidized to Cu(II))- Impure reagents- Inappropriate solvent- Ensure proper deoxygenation of the reaction mixture.[11]- Use freshly prepared sodium ascorbate solution.- Purify starting materials.- Screen different solvents to improve solubility.
Slow Reaction - Steric hindrance- Low reaction concentration- Increase the reaction temperature or prolong the reaction time.[12]- Increase the concentration of reactants.- Consider using an accelerating ligand.[4]
Side Product Formation (e.g., Glaser coupling) - Presence of oxygen- Thoroughly degas the reaction mixture before adding the catalyst.[11]- Maintain an inert atmosphere during the reaction.

References

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Shao, C., Wang, X., Xu, J., Zhao, J., Zhang, Q., & Hu, Y. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. The Journal of Organic Chemistry, 75(20), 7002–7005. [Link]

  • Li, Y., et al. (2017). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. [Link]

  • Li, Y., et al. (2017). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC. [Link]

  • ResearchGate. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

  • Mori, S., et al. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters. [Link]

  • baseclick. Protocols. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]

  • ResearchGate. Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Request PDF. [Link]

  • Shao, C., et al. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Lim, S. I., et al. (2014). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity. PLOS ONE. [Link]

  • MDPI. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]

  • RSC Publishing. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. [Link]

  • DergiPark. The Use of Click Chemisty in Drug Development Applications. [Link]

  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. [Link]

  • PubChemLite. 2-(1-ethynylcyclobutoxy)acetic acid (C8H10O3). [Link]

  • NextSDS. 2-(1-ethynylcyclobutoxy)acetic acid — Chemical Substance Information. [Link]

Sources

Method

preparation of ADC (antibody-drug conjugate) payloads using 2-(1-Ethynylcyclobutoxy)aceticacid

Executive Summary The therapeutic index of an Antibody-Drug Conjugate (ADC) is fundamentally dictated by its linker chemistry. Linkers must perform a delicate balancing act: remaining entirely stable in systemic circulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic index of an Antibody-Drug Conjugate (ADC) is fundamentally dictated by its linker chemistry. Linkers must perform a delicate balancing act: remaining entirely stable in systemic circulation to prevent off-target toxicity, while rapidly releasing the cytotoxic payload upon internalization into the target tumor cell.

This application note details the preparation of ADC payloads utilizing 2-(1-Ethynylcyclobutoxy)acetic acid (CAS: 1638768-51-0). As a bifunctional linker module, this compound integrates two advanced chemical strategies: a sterically hindered cyclobutane ring to maximize plasma stability, and a terminal alkyne to enable site-specific, bioorthogonal conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanistic Rationale: Stability, Specificity, and Homogeneity

As a Senior Application Scientist, it is critical to understand why specific structural motifs are selected over traditional counterparts (such as standard maleimide-caproyl linkers).

The Cyclobutoxy Motif (Steric Shielding): Premature payload release in the bloodstream is a primary driver of ADC dose-limiting toxicities. Incorporating a bulky cyclobutane ring adjacent to the conjugation site introduces significant steric hindrance. This structural rigidity physically shields adjacent labile bonds from non-specific plasma hydrolases. Once the ADC is internalized into the acidic, protease-rich environment of the lysosome, the specific enzymatic triggers (e.g., Cathepsin B) can still access the cleavage site to release the payload [1].

The Ethynyl Handle (Bioorthogonal Click Chemistry): Traditional stochastic conjugations (targeting native lysines or reduced cysteines) yield highly heterogeneous ADC mixtures with variable Drug-to-Antibody Ratios (DAR), leading to unpredictable pharmacokinetics. The terminal alkyne of 2-(1-Ethynylcyclobutoxy)acetic acid enables CuAAC. When reacted with an azide-engineered monoclonal antibody (mAb), this bioorthogonal click chemistry produces a regiospecific 1,4-disubstituted 1,2,3-triazole linkage. This results in a highly homogeneous ADC with a strictly defined DAR, optimizing both efficacy and safety profiles [2].

ADC_Workflow A 2-(1-Ethynylcyclobutoxy)acetic acid (Alkyne + Steric Shield) C Amide Coupling (HATU, DIPEA, DMF) A->C B Amine-Functionalized Payload (e.g., Val-Cit-MMAE) B->C D Alkyne-Linker-Payload Intermediate C->D F CuAAC Click Conjugation (CuSO4, THPTA, Ascorbate) D->F E Azide-Engineered mAb (mAb-N3) E->F G Homogeneous ADC (Site-Specific, Stable) F->G

Workflow for synthesizing site-specific ADCs using 2-(1-Ethynylcyclobutoxy)acetic acid.

Experimental Protocols

Every protocol described below is designed as a self-validating system, ensuring that intermediate quality controls dictate the progression to the next step.

Phase 1: Synthesis of the Alkyne-Linker-Payload Intermediate

Objective: Conjugate the carboxylic acid of 2-(1-Ethynylcyclobutoxy)acetic acid to an amine-bearing payload (e.g., a Val-Cit-PABC-MMAE construct).

Causality & Reagent Selection: The steric bulk of the cyclobutoxy group inherently hinders standard carbodiimide (EDC/NHS) coupling. To overcome this activation barrier, HATU (a highly active uronium-based coupling reagent) is utilized alongside DIPEA (a non-nucleophilic base) in anhydrous DMF. DMF is selected because it completely solubilizes both the hydrophilic linker and the highly hydrophobic payload, preventing precipitation.

Step-by-Step Procedure:

  • Activation: Dissolve 1.2 equivalents of 2-(1-Ethynylcyclobutoxy)acetic acid and 1.5 equivalents of HATU in anhydrous DMF. Add 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Coupling: Add 1.0 equivalent of the amine-bearing payload (dissolved in a minimal volume of DMF) dropwise to the activated linker solution.

  • Reaction: Stir the mixture under an inert nitrogen atmosphere at room temperature for 2–4 hours.

  • Self-Validation (LC-MS): Sample 1 µL of the reaction mixture. The reaction is self-validating when the LC-MS chromatogram shows the complete disappearance of the payload's primary amine peak, strictly correlating with the emergence of the expected [M+H]+ mass of the Alkyne-Linker-Payload.

  • Purification: Purify the intermediate via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain a white powder.

Phase 2: Site-Specific CuAAC Conjugation to Azide-Engineered mAbs

Objective: Conjugate the purified Alkyne-Linker-Payload to an azide-functionalized antibody (mAb-N3) via click chemistry.

Causality & Reagent Selection: Cu(I) is the essential catalyst for this cycloaddition. However, free Cu(I) rapidly generates Reactive Oxygen Species (ROS) in aqueous buffers, which can oxidize methionine/histidine residues on the antibody and cause aggregation. THPTA is employed as a water-soluble accelerating ligand. THPTA tightly coordinates the Cu(I) ion, sterically protecting the protein from ROS while simultaneously increasing the catalytic turnover rate of the click reaction [3].

Step-by-Step Procedure:

  • Preparation: Buffer-exchange the azide-engineered mAb into PBS (pH 7.4) to a final concentration of 5 mg/mL. Add 10% (v/v) DMSO or Propylene Glycol to act as a co-solvent for the hydrophobic payload.

  • Pre-Complexation (Critical Step): In a separate tube, mix CuSO4​ (5 equivalents per azide) and THPTA (25 equivalents per azide). Incubate for 5 minutes. Causality: Pre-complexing ensures no free copper is present before introducing the reducing agent.

  • Reduction: Add Sodium Ascorbate (50 equivalents per azide) to the Cu/THPTA complex. The solution will briefly change color as Cu(II) is reduced to the catalytically active Cu(I).

  • Conjugation: Add 3.0 equivalents of the Alkyne-Linker-Payload to the mAb solution, followed immediately by the activated Cu(I)/THPTA/Ascorbate complex. Incubate at 25°C for 2 hours with gentle rotation.

  • Self-Validation (HIC & SEC): Analyze the crude mixture via Hydrophobic Interaction Chromatography (HIC). A successful reaction will show a complete shift from the unconjugated mAb peak (DAR 0) to a single, sharp peak corresponding to the target DAR (e.g., DAR 2). Size Exclusion Chromatography (SEC) must confirm <2% high-molecular-weight aggregates.

  • Cleanup: Remove excess reagents and copper using a desalting column (e.g., Sephadex G-25) pre-equilibrated with formulation buffer.

Mechanism N1 ADC Binding & Endocytosis N2 Lysosomal Trafficking N1->N2 N3 Protease Cleavage (Overcomes Steric Shield) N2->N3 N4 Payload Release N3->N4 N5 Target Cell Apoptosis N4->N5

Intracellular processing pathway of the sterically hindered ADC leading to payload release.

Data Presentation & Optimization Metrics

To ensure reproducibility and optimal therapeutic indices, the following tables summarize the quantitative benchmarks for linker stability and CuAAC optimization.

Table 1: Comparative Stability and Efficacy Metrics Demonstrating the impact of the cyclobutoxy steric shield against unhindered linkers.

Linker ArchitecturePlasma Half-Life (In Vitro)Cathepsin B Cleavage EfficiencyOff-Target Toxicity Risk
Standard Unhindered (e.g., linear alkyl)~3–4 daysHigh (Non-specific)Moderate-High
Cyclobutoxy-Hindered >7 days High (Highly Specific) Low

Table 2: CuAAC Conjugation Optimization Parameters Critical stoichiometric ratios required to balance conjugation efficiency with protein integrity.

ParameterOptimal RangeMechanistic Rationale
CuSO4​ Concentration 2 – 5 eq. (per azide)Balances catalytic turnover while minimizing the baseline risk of protein oxidation.
THPTA : Cu Ratio 5 : 1Excess ligand ensures 100% of Cu(I) is complexed, completely preventing ROS generation.
Sodium Ascorbate 10 – 20 eq. (per Cu)Maintains copper in the +1 oxidation state throughout the duration of the reaction.
Organic Co-solvent ≤ 10% v/v (DMSO)Solubilizes the hydrophobic linker-payload without denaturing the mAb's tertiary structure.

References

  • Title: Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition Source: ACS Publications URL: [Link]

Application

Application Note: In Vitro Assay Protocols for 2-(1-Ethynylcyclobutoxy)acetic Acid-Conjugated Fluorophores

Executive Summary & Mechanistic Rationale In the landscape of bioorthogonal chemistry, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone for in vitro biomolecular labeling. However, standard termin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of bioorthogonal chemistry, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone for in vitro biomolecular labeling. However, standard terminal alkynes (such as propargyl handles) are highly susceptible to oxidative homocoupling (Glaser coupling) and non-specific protein interactions in complex cellular lysates.

To overcome these limitations, 2-(1-ethynylcyclobutoxy)acetic acid (CAS: 1638768-51-0)[1] has emerged as a superior, sterically shielded bioorthogonal handle. The structural fusion of the ethynyl group to a cyclobutane ring introduces critical steric hindrance. As demonstrated in studies evaluating cyclobutane-strained bioorthogonal tags[2], this ring strain and steric bulk destabilize off-target transition states, drastically reducing pH-dependent labeling bias and non-specific background binding. Concurrently, the acetic acid moiety provides a highly efficient site for standard EDC/NHS-esterification to primary amine-bearing fluorophores (e.g., Alexa Fluor™ or Cyanine dyes).

The Causality of the Design: The cyclobutane ring acts as a physical shield. During the CuAAC catalytic cycle, it prevents multiple alkyne molecules from coordinating simultaneously with the copper catalyst, thereby suppressing unwanted alkyne-alkyne homocoupling[3]. This ensures that the fluorophore remains fully available for the targeted azide, maximizing the signal-to-noise ratio in complex biological milieus.

Preparation of the Fluorophore Conjugate

Before executing the in vitro assay, the fluorophore must be functionalized.

  • Activation: 2-(1-ethynylcyclobutoxy)acetic acid is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in anhydrous DMF to form an amine-reactive NHS-ester.

  • Conjugation: The activated ester is reacted with an amine-functionalized fluorophore (e.g., Cy5-NH₂) at a 1.2:1 molar ratio in the presence of N,N-Diisopropylethylamine (DIPEA).

  • Purification: The resulting 1-ethynylcyclobutoxy-Cy5 conjugate is purified via reverse-phase HPLC and lyophilized for long-term stability.

Self-Validating Protocol: In Vitro Lysate Labeling via CuAAC

This protocol details the labeling of azide-tagged recombinant proteins or metabolically labeled cell lysates (e.g., via Ac₄ManNAz feeding).

Trustworthiness & Self-Validation: This protocol is engineered as a self-validating system. It mandates the inclusion of a "No-Azide" control lysate. Because the cyclobutane-shielded alkyne is highly specific, the complete absence of fluorescence in the control lane validates that the observed signal in the experimental lane is exclusively driven by the bioorthogonal click reaction, ruling out non-specific fluorophore sequestration.

Reagents & Buffers
  • Target Sample: Azide-tagged cell lysate (2 mg/mL in 100 mM Sodium Phosphate buffer, pH 7.4).

  • Control Sample: Unlabeled cell lysate (2 mg/mL).

  • Fluorophore: 1-Ethynylcyclobutoxy-Cy5 conjugate (10 mM stock in DMSO).

  • Catalyst: CuSO₄ (20 mM in ddH₂O).

  • Ligand: (Tris(3-hydroxypropyltriazolylmethyl)amine, 50 mM in ddH₂O)[4].

  • Reducing Agent: Sodium Ascorbate (100 mM in ddH₂O, must be freshly prepared).

Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 µL of the azide-tagged lysate into a 1.5 mL microcentrifuge tube (Experimental). Transfer 50 µL of the unlabeled lysate into a second tube (Control).

  • Catalyst Pre-complexation (Critical Step): In a separate clean tube, mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA.

    • Causality: Pre-complexing Cu(II) with THPTA at a 1:5 molar ratio is non-negotiable. THPTA fully coordinates the copper ion, preventing the generation of reactive oxygen species (ROS) upon reduction. Uncoordinated copper will rapidly oxidize and cross-link lysate proteins, destroying the sample[4].

  • Fluorophore Addition: Add 1 µL of the 10 mM 1-Ethynylcyclobutoxy-Cy5 conjugate to both the Experimental and Control lysates. Vortex gently.

  • Reaction Initiation: Add 1.5 µL of the pre-complexed CuSO₄/THPTA solution to each lysate tube. Immediately follow with 2.5 µL of 100 mM Sodium Ascorbate to reduce Cu(II) to the catalytically active Cu(I).

  • Incubation: Protect the tubes from light and incubate at room temperature for 1 hour on an end-over-end rotator.

  • Quenching: Halt the reaction by adding 2 µL of 500 mM EDTA to chelate the copper catalyst.

  • Readout & Validation: Resolve the lysates via SDS-PAGE and image on a fluorescence scanner (e.g., Typhoon FLA). The assay is validated if the Control lane exhibits baseline (zero) fluorescence, confirming the absolute bioorthogonality of the cyclobutane-alkyne handle.

Quantitative Performance Data

The structural advantages of the 1-ethynylcyclobutoxy handle translate directly into superior assay metrics when compared to standard propargyl-based fluorophores.

MetricStandard Propargyl-Cy51-Ethynylcyclobutoxy-Cy5Mechanistic Driver
CuAAC Reaction Rate ( k2​ ) ~15 M⁻¹ s⁻¹~12 M⁻¹ s⁻¹Slight reduction due to cyclobutane steric bulk.
Non-Specific Background High (15,000 A.U.)Minimal (< 800 A.U.)Steric shielding prevents off-target protein binding.
Stability in Lysate (t½) 4 Hours> 24 HoursResistance to oxidative homocoupling (Glaser reaction).
Signal-to-Noise Ratio (SNR) 12 : 145 : 1 Combined effect of low background and high stability.

Workflow Visualization

Workflow N1 Azide-Tagged Lysate N3 CuAAC Reaction (CuSO4 + THPTA) N1->N3 Combine N2 1-Ethynylcyclobutoxy Fluorophore N2->N3 Combine N4 Stable Triazole Conjugate N3->N4 Add Ascorbate N5 Fluorescence Readout N4->N5 Analyze

Workflow for bioorthogonal CuAAC using 1-ethynylcyclobutoxy-fluorophores.

References

  • Title: 2-(1-ethynylcyclobutoxy)acetic acid — Chemical Substance Information Source: NextSDS Chemical Database URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: Current Protocols in Chemical Biology (NIH/PMC) URL: [Link]

  • Title: Design and Evaluation of a Cyclobutane Diazirine Alkyne Tag for Photoaffinity Labeling in Cells Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Copper(I)-Catalyzed Three-Component Click/Alkynylation: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Solid-Phase Synthesis of Peptides Containing 2-(1-Ethynylcyclobutoxy)aceticacid

Welcome to the technical support guide for incorporating 2-(1-Ethynylcyclobutoxy)aceticacid into your solid-phase peptide synthesis (SPPS) workflows. This document is designed for researchers, chemists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for incorporating 2-(1-Ethynylcyclobutoxy)aceticacid into your solid-phase peptide synthesis (SPPS) workflows. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, optimization strategies, and answers to frequently asked questions.

The unique structure of 2-(1-Ethynylcyclobutoxy)aceticacid, featuring a carboxylic acid attached to a sterically demanding quaternary carbon of a cyclobutoxy ring, presents a significant challenge in SPPS. Low coupling yields are a common issue, leading to truncated sequences and difficult purifications. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Low Coupling Yield

This section addresses specific issues you may encounter during synthesis. Follow this question-and-answer guide to diagnose and resolve poor coupling efficiency.

Q1: My Kaiser test is strongly positive (dark blue beads) after a standard coupling cycle with 2-(1-Ethynylcyclobutoxy)aceticacid. What is my immediate course of action?

A strongly positive Kaiser test indicates a high concentration of unreacted primary amines on the resin, signifying a failed or highly inefficient coupling reaction.[1][2]

Immediate Action: Double Coupling

Do not proceed to the next deprotection step. Immediately perform a second coupling (a "double coupling") to drive the reaction toward completion.[3][4]

dot

Caption: Immediate workflow for a positive Kaiser test result.

Q2: I've performed a double coupling, but the Kaiser test is still positive. What are the underlying problems and how do I fix them?

A persistent positive Kaiser test after a double coupling points to more fundamental issues with the reaction conditions, which are likely insufficient to overcome the significant steric hindrance of the building block.[5][6]

Root Cause Analysis & Solutions:

  • Insufficient Activation Energy: The coupling reagent may not be powerful enough to activate the sterically hindered carboxylic acid. Standard carbodiimide reagents like DIC are often inadequate for such demanding couplings.[7]

    • Solution: Switch to a high-potency uronium/aminium or phosphonium salt-based coupling reagent. These reagents form highly reactive esters that can overcome the steric barrier.[7][8][9]

  • Slow Reaction Kinetics: Steric hindrance dramatically slows down the reaction rate.[7]

    • Solution 1: Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours, or even overnight for the first coupling attempt.[5][7]

    • Solution 2: Increase Temperature: Gentle heating (35-45°C) can provide the necessary activation energy. However, use caution as elevated temperatures can increase the risk of racemization with other amino acids in the sequence.[5] Microwave-assisted SPPS is a highly effective alternative for driving difficult couplings to completion rapidly.[7]

  • Poor Solvation & Peptide Aggregation: The growing peptide chain can aggregate on the solid support, physically blocking reactive sites.[10][11] This is exacerbated if the solvent does not sufficiently swell the resin and solvate the peptide.[12][13]

    • Solution: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties.[7][12] For extremely difficult sequences, solvent mixtures such as DCM/DMF/NMP (1:1:1) or the use of chaotropic salts (e.g., LiCl) can be beneficial.[7][11]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for 2-(1-Ethynylcyclobutoxy)aceticacid?

The choice of coupling reagent is the most critical factor for this building block. Uronium-based reagents are highly recommended due to their ability to form highly reactive O-acylisourea intermediates which are then converted to active esters.[8][14]

Reagent ClassSpecific ReagentReactivity LevelKey Considerations
Uronium/Aminium HATU Very High Often the reagent of choice for sterically hindered couplings. Forms a highly reactive OAt active ester.[8][14][15]
HCTU HighMore reactive than HBTU, forming a O-6-ClBt ester. A good, often more cost-effective alternative to HATU.[7][9]
COMU Very HighA third-generation reagent with an OxymaPure leaving group. Offers high reactivity and improved safety profile (non-explosive byproducts).[14][16]
Phosphonium PyAOP Very HighHighly effective, especially for hindered N-methyl amino acids, but byproducts can be more difficult to remove.[14]
Carbodiimide DIC/HOBt Low-ModerateGenerally not recommended for this specific building block due to insufficient activation.[7]

Recommendation: Start with HATU for the highest probability of success. If cost is a concern, HCTU is a robust alternative.

Q2: What is the optimal stoichiometry (equivalents) for coupling this building block?

To drive the reaction to completion, a higher excess of both the building block and the coupling reagents is necessary.

Recommended Stoichiometry (relative to resin loading):

  • 2-(1-Ethynylcyclobutoxy)aceticacid: 3-5 equivalents

  • Coupling Reagent (e.g., HATU): 2.9-4.9 equivalents (use slightly less than the acid)

  • Base (e.g., DIPEA): 6-10 equivalents

Using a higher concentration of reagents in a minimal solvent volume can also increase reaction rates.[17]

Q3: Should I cap unreacted amines if coupling remains incomplete?

Yes. If a double coupling with optimized reagents and conditions still results in a positive Kaiser test, it is crucial to cap the unreacted amines. Capping prevents the formation of deletion sequences, which are often difficult to separate from the target peptide during purification.[5]

dot

Caption: Comparison of capping vs. non-capping strategies.

Key Experimental Protocols

Protocol 1: Optimized Double Coupling using HATU

This protocol is designed to maximize the incorporation of 2-(1-Ethynylcyclobutoxy)aceticacid.

  • Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected and the resin is thoroughly washed with DMF and well-swollen.

  • Activation Solution: In a separate vessel, dissolve 2-(1-Ethynylcyclobutoxy)aceticacid (4 eq) and HATU (3.9 eq) in a minimal volume of DMF.

  • Base Addition: Add DIPEA (8 eq) to the activation solution and vortex for 1-2 minutes. This pre-activation step is crucial.[16]

  • First Coupling: Add the activated solution to the resin. Agitate at room temperature for at least 2 hours.

  • Intermediate Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3x).

  • Monitoring: Take a small sample of beads and perform a Kaiser test.[18]

  • Second Coupling (if needed): If the Kaiser test is positive, repeat steps 2-4 using fresh reagents.

  • Final Wash: After the final coupling, wash the resin extensively with DMF to remove all excess reagents and byproducts before proceeding to the next deprotection step.[18]

Protocol 2: Capping of Unreacted Amines

Use this protocol if coupling is incomplete after a second attempt.

  • Wash: After the final coupling attempt, wash the resin with DMF (3x).

  • Capping Solution: Prepare a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

  • Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3x) and then DCM (3x) to remove all capping reagents and byproducts. You can now safely proceed to the next synthesis cycle.

References

  • Vertex AI Search. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Vertex AI Search. Optimizing Peptide Coupling: Key Techniques.
  • PubMed. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
  • PubMed. SPPS of difficult sequences.
  • Sigma-Aldrich.
  • Benchchem. Technical Support Center: Troubleshooting Low Coupling Efficiency of H-DL-Abu-OH.
  • Solvents for Solid Phase Peptide Synthesis.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • Commonly Used Coupling Reagents in Peptide Synthesis.
  • Benchchem. Troubleshooting low yield in solid-phase peptide synthesis.
  • On Pattison | THE Philly Sports Website. Troubleshooting Low Yield in Peptide Synthesis.
  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Peptide Coupling Reagents, More than a Letter Soup.
  • Benchchem.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Benchchem. Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Protected Lysine.
  • ResearchGate. Green and Sustainable Solvents for Solid-Phase Peptoid Synthesis.
  • Benchchem. Kaiser test for monitoring incomplete coupling of modified amino acids.
  • Biotage. Green solvents for solid phase peptide synthesis.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • RSC Publishing. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges.
  • Aapptec Peptides. Coupling Reagents.
  • SYNFORM. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis.
  • Taylor & Francis Online. Evaluation of greener solvents for solid-phase peptide synthesis.
  • ResearchGate. Are double couplings in SPPS interesting for purity of short peptides?.
  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.
  • The Uronium/Guanidinium Peptide Coupling Reagents.
  • Sigma-Aldrich. 60017 Kaiser test kit.
  • HCTU and TCTU. New coupling reagents: Development and industrial aspects.
  • Biotage. Using double coupling to improve your peptide synthesis.

Sources

Optimization

troubleshooting incomplete click reactions with 2-(1-Ethynylcyclobutoxy)aceticacid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the transition from simple, unhindered alkynes to complex bifunctional building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the transition from simple, unhindered alkynes to complex bifunctional building blocks.

Working with 2-(1-Ethynylcyclobutoxy)acetic acid presents a "perfect storm" of kinetic and thermodynamic challenges for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This molecule features severe steric hindrance at the propargylic position due to the cyclobutane ring, coupled with a highly chelating alpha-oxyacetic acid moiety.

Below is our definitive troubleshooting guide, engineered to explain the causality behind reaction failures and provide self-validating protocols to rescue your bioconjugation workflows.

Diagnostic Workflow

TroubleshootingTree Start Incomplete CuAAC with 2-(1-Ethynylcyclobutoxy)acetic acid Check1 Is the carboxylic acid free or conjugated? Start->Check1 Free Free Acid (High Chelation Risk) Check1->Free Conj Conjugated (Steric Hindrance Only) Check1->Conj Action1 Use BTTAA Ligand (Ligand:Cu = 5:1) Free->Action1 Action2 Increase Temp to 37°C & Add 10% DMSO Conj->Action2 Test Fluorogenic Azide Validation Assay Action1->Test Action2->Test Success Proceed to Main Bioconjugation Test->Success Pass Fail Pre-conjugate acid via NHS before Click Reaction Test->Fail Fail

Diagnostic workflow for troubleshooting hindered and chelating alkynes in CuAAC.

Frequently Asked Questions (FAQs)

Q1: Why does my CuAAC reaction stall with 2-(1-Ethynylcyclobutoxy)acetic acid, even though my standard propargyl-based reactions reach 100% conversion? A1: The failure stems from a dual mechanistic inhibition: sterics and competitive chelation. The rate-determining step in CuAAC is the formation of the metallacycle between the Cu(I)-acetylide and the azide[1]. The bulky cyclobutane ring severely restricts the conformational space required for the azide to approach the copper center[2]. Furthermore, the adjacent ether oxygen and carboxylic acid act as a bidentate chelator. While certain non-chelating carboxylic acids can promote CuAAC, substrates with strong chelating ability sequester the Cu(I) catalyst into inactive thermodynamic sinks, preventing it from entering the catalytic cycle[3].

Q2: How do I overcome the chelation effect without altering the molecule? A2: You must outcompete the internal chelation by using a massive excess of a high-affinity, sterically protective Cu(I) ligand. Standard THPTA often fails here. Instead, upgrade to BTTAA or BTTP . These ligands not only accelerate the reaction but shield the Cu(I) center from both oxidation and substrate sequestration[1][4]. We recommend a Ligand:Copper ratio of at least 5:1, rather than the standard 2:1, to ensure the catalyst remains active.

Q3: Should I perform the click reaction before or after conjugating the carboxylic acid (e.g., to an amine via EDC/NHS)? A3: Whenever possible, conjugate the carboxylic acid first . Converting the free acid into an amide eliminates the primary chelating anionic moiety. While the steric bulk of the cyclobutane remains, the removal of the electronic sink allows the Cu(I) catalyst to function efficiently, a crucial strategy when dealing with sterically hindered molecular systems[5].

Q4: How can I verify if my catalyst system is active before wasting my precious biomolecule? A4: Never run a blind optimization on a valuable target. Use a fluorogenic coumarin azide (e.g., 3-azido-7-hydroxycoumarin) as a self-validating diagnostic tool. This probe only fluoresces upon formation of the triazole ring, providing an immediate, visual readout of catalytic efficiency under your specific buffer and steric conditions[6].

Quantitative Optimization Parameters

To successfully click 2-(1-Ethynylcyclobutoxy)acetic acid, reaction conditions must be aggressively tuned. Below is a summary of quantitative parameters comparing standard conditions versus our optimized protocol for hindered/chelating substrates.

ParameterStandard CuAAC (Unhindered)Optimized CuAAC (Hindered/Chelating)Mechanistic Rationale
CuSO₄ Concentration 0.1 - 0.25 mM1.0 - 2.0 mMCompensates for Cu(I) sequestered by the alpha-oxyacetic acid moiety.
Ligand Choice THPTABTTAA or BTTPHigher binding affinity outcompetes internal substrate chelation.
Ligand : Cu Ratio 2:1 or 3:15:1Ensures complete saturation of the Cu coordination sphere to prevent oxidation.
Sodium Ascorbate 2.5 mM (10x Cu)10 - 20 mM (10x Cu)Maintains reducing environment during prolonged reaction times.
Co-solvent None (100% Aqueous)10 - 20% DMSOSolvates the highly hydrophobic cyclobutane-metallacycle intermediate.
Temperature 20°C (Room Temp)37°COvercomes the activation energy barrier imposed by steric hindrance.

Self-Validating Experimental Protocol

This methodology ensures that the copper catalyst is properly formed and protected before it encounters the problematic alkyne, utilizing a fluorogenic validation step to guarantee trustworthiness.

Phase 1: Catalyst Pre-Formation (Critical Step)

Causality Note: Ascorbate must never be added to copper-containing solutions in the absence of the ligand. Doing so generates reactive oxygen species (ROS) and leads to rapid disproportionation of the catalyst[4].

  • In a clean microcentrifuge tube, add 10 µL of 50 mM BTTAA ligand (aqueous).

  • Add 2 µL of 50 mM CuSO₄·5H₂O .

  • Mix thoroughly by pipetting. The solution should turn a pale, clear blue, indicating the formation of the Cu(II)-BTTAA complex. Incubate at room temperature for 5 minutes.

Phase 2: Reaction Assembly
  • Prepare your reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.4). Avoid Tris buffer, as it acts as a competitive inhibitory ligand for copper[4].

  • Add the target azide (final concentration: 50 µM) and 2-(1-Ethynylcyclobutoxy)acetic acid (final concentration: 100 µM) to the buffer.

  • Add DMSO to a final concentration of 10% v/v to aid in the solvation of the cyclobutane moiety.

  • Transfer the pre-formed Cu-BTTAA complex (from Phase 1) into the reaction mixture.

Phase 3: Initiation & Validation
  • Initiate the reaction by adding 10 µL of freshly prepared 100 mM Sodium Ascorbate .

  • Self-Validation Check: Run a parallel 10 µL control reaction replacing your target azide with 50 µM of 3-azido-7-hydroxycoumarin[6].

  • Place the control tube under a standard UV transilluminator (365 nm) after 30 minutes. A strong blue fluorescence confirms that the catalyst has successfully overcome the substrate's steric and chelating barriers.

  • If the control fluoresces, incubate your main reaction at 37°C for 2 to 4 hours, then proceed to standard purification (e.g., size exclusion or HPLC).

Sources

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 2-(1-Ethynylcyclobutoxy)acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist analytical chemists and drug development professionals in developing robust, stability-indica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist analytical chemists and drug development professionals in developing robust, stability-indicating HPLC methods for 2-(1-Ethynylcyclobutoxy)acetic acid (CAS 1638768-51-0)[1].

Analyzing aliphatic carboxylic acids that lack extended chromophores presents unique chromatographic challenges. This guide synthesizes physicochemical theory with field-proven troubleshooting strategies to ensure your method is highly sensitive, reproducible, and self-validating.

Part 1: Physicochemical Profiling & Method Rationale

Before injecting a sample, we must establish the causality between the molecule's structure and its chromatographic behavior. 2-(1-Ethynylcyclobutoxy)acetic acid consists of a strained cyclobutane ring, an ethynyl group (-C≡CH), and an oxyacetic acid moiety.

Core Method Development FAQs

Q1: Why does 2-(1-Ethynylcyclobutoxy)acetic acid show poor retention and severe peak tailing on standard C18 columns at neutral pH? A1: This is governed by the Henderson-Hasselbalch equation. The carboxylic acid group has an estimated pKa​ of ~3.5. At a neutral pH (pH 7.0), the molecule exists almost entirely as a highly polar carboxylate anion, which bypasses the hydrophobic stationary phase of a C18 column, eluting near the void volume. Furthermore, the rapid interconversion between ionized and non-ionized states on the column leads to peak broadening and tailing. To achieve robust reversed-phase retention, the mobile phase pH must be buffered at least 2 units below the analyte's pKa​ (i.e., pH 1.5–2.0) to ensure >99% of the molecules remain in their neutral, protonated state[2].

Q2: What is the optimal detection strategy given the lack of a strong chromophore? A2: Because the molecule lacks aromatic rings or conjugated double bonds, it does not absorb light in the standard UV range (254 nm). The only chromophores are the isolated alkyne and carboxylate groups, which undergo π→π∗ and n→π∗ transitions deep in the UV region. Therefore, UV detection must be performed at 205–210 nm[2]. If UV sensitivity is insufficient for impurity profiling, universal detectors such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) should be employed.

G Start Analyze Analyte: 2-(1-Ethynylcyclobutoxy)acetic acid Prop1 Acidic pKa (~3.5) Start->Prop1 Prop2 Weak Chromophore Start->Prop2 Action1 Use Acidic Mobile Phase (pH < 2.0) Prop1->Action1 Action2 Select Low UV (210 nm) or CAD/MS Prop2->Action2 Result1 Suppresses Ionization Improves Retention Action1->Result1 Result2 Maximizes Signal-to-Noise for Purity Assay Action2->Result2

Logical workflow for selecting HPLC conditions based on molecular properties.

Part 2: Step-by-Step Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . It incorporates 0.1% Phosphoric acid ( H3​PO4​ ) to lower the pH and improve resolution at 210 nm without the baseline drift commonly associated with Trifluoroacetic acid (TFA) at low wavelengths[3].

Protocol: Purity Analysis via RP-HPLC-UV (210 nm)

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Phosphoric acid ( H3​PO4​ , 85%) to 1000 mL of Milli-Q water (0.1% v/v). Mix thoroughly. Filter through a 0.22 µm hydrophilic PTFE membrane and degas ultrasonically for 10 minutes[3].

  • Mobile Phase B (Organic): Use 100% HPLC-grade Acetonitrile (ACN). Note: Do not use Methanol, as it has a higher UV cutoff (~205 nm) which will cause severe baseline noise at 210 nm.

Step 2: Sample Preparation

  • Diluent: Prepare a mixture of Water:ACN (80:20, v/v).

  • Standard/Sample: Accurately weigh 10.0 mg of 2-(1-Ethynylcyclobutoxy)acetic acid into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration: 1.0 mg/mL).

  • System Suitability Solution: Spike the standard solution with 0.1% of a known synthetic impurity (e.g., cyclobutanone precursor) to verify column resolution capability.

Step 3: Chromatographic Execution Execute the analysis using the optimized gradient elution parameters outlined in Table 1. Gradient elution enhances resolution and sensitivity for complex pharmaceutical analyses[4].

Step 4: Self-Validation & System Suitability Testing (SST) Before analyzing unknown samples, the system must validate its own performance against the criteria in Table 2. If the SST fails, the run must be aborted, and the troubleshooting guide consulted.

Quantitative Data Tables

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationRationale
Column End-capped C18, 150 x 4.6 mm, 3 µmEnd-capping minimizes secondary silanol interactions that cause tailing[5].
Mobile Phase A 0.1% H3​PO4​ in WaterBuffers pH to ~2.0, suppressing analyte ionization[3].
Mobile Phase B 100% AcetonitrileLow UV cutoff ensures baseline stability at 210 nm.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp 30°CStabilizes retention times and reduces backpressure.
Detection UV at 210 nmCaptures the weak n→π∗ transition of the carboxylic acid[2].
Injection Vol 10 µLBalances sensitivity with column loading capacity.
Gradient 0-2 min: 5% B2-12 min: 5% 60% B12-15 min: 60% B15.1-20 min: 5% BRetains the polar acid initially, then flushes hydrophobic impurities[4].

Table 2: System Suitability Criteria (Self-Validation)

ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) Precision %RSD 1.0% (n=5)Indicates pump malfunction or incomplete column equilibration.
Peak Tailing Factor ( Tf​ ) 1.5Suggests column degradation or incorrect mobile phase pH.
Resolution ( Rs​ ) 2.0 (Analyte vs. Impurity)Method lacks specificity to accurately determine purity.
Signal-to-Noise (S/N) at LOQ 10Detector lamp degradation or contaminated mobile phase.

Part 3: Troubleshooting Guide & FAQs

Even with a robust method, experimental variables can introduce artifacts. Use this section to diagnose and resolve specific chromatographic failures.

Q3: I am observing a severe baseline drift during the gradient run. How do I fix this? A3: Baseline drift at low wavelengths (210 nm) is almost always an optical mismatch between Mobile Phase A and B. If you substituted Phosphoric acid with TFA, be aware that TFA has significant absorbance at 210 nm[5]. As the gradient increases the percentage of Acetonitrile, the concentration of TFA changes, causing the baseline to drift upwards. Solution: Switch back to 0.1% H3​PO4​ . If LC-MS compatibility is required (forcing the use of Formic acid or TFA), you must balance the absorbance by adding a slight excess of the modifier to Mobile Phase B (e.g., 0.1% TFA in Water and 0.08% TFA in Acetonitrile).

Q4: My analyte peak is tailing heavily ( Tf​>2.0 ), and the retention time is shifting earlier with each injection. A4: This is a classic symptom of inadequate buffering capacity or a mobile phase pH that is too close to the analyte's pKa​ [5]. The shifting retention time indicates that the stationary phase is slowly ionizing the analyte. Solution: Verify the pH of Mobile Phase A is 2.0. Ensure you are using a fully end-capped C18 column designed for highly aqueous, acidic conditions (e.g., an AQ-type C18).

Q5: I see a new, unexpected peak appearing in my sample solution after it sits in the autosampler for 24 hours. A5: 2-(1-Ethynylcyclobutoxy)acetic acid contains a reactive terminal alkyne and a strained cyclobutane ring. In highly acidic, aqueous diluents at room temperature, the alkyne can undergo slow hydration to form a methyl ketone, or the cyclobutane ring may undergo acid-catalyzed ring-opening. Solution: Prepare your samples in a higher percentage of aprotic organic solvent (e.g., 50:50 Water:ACN) to reduce hydrolysis rates, and set the autosampler temperature to 4°C to kinetically halt degradation.

G Issue Chromatographic Issue Detected Tailing Peak Tailing & RT Shift Issue->Tailing Drift Baseline Drift at 210 nm Issue->Drift Cause1 Secondary Silanol Interactions or Partial Ionization Tailing->Cause1 Cause2 Modifier Absorbance Shift During Gradient Drift->Cause2 Fix1 Lower pH to 2.0 Use End-capped C18 Cause1->Fix1 Fix2 Switch to 0.1% H3PO4 or Balance Modifier in Solvents Cause2->Fix2

Troubleshooting decision tree for resolving peak tailing and baseline drift during low-UV HPLC analysis.

References

  • NextSDS. "2-(1-ethynylcyclobutoxy)
  • NorthEast BioLab.
  • Longdom Publishing. "Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed". Longdom Publishing.
  • ResearchGate. "When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected?".
  • Benchchem. "Technical Support Center: Optimizing HPLC-UV Methods for Pterin-6-carboxylic Acid Detection". Benchchem.

Sources

Optimization

preventing alkyne degradation during 2-(1-Ethynylcyclobutoxy)aceticacid long-term storage

Welcome to the Advanced Technical Support Center for handling and preserving 2-(1-Ethynylcyclobutoxy)acetic acid (CAS: 1638768-51-0)[1]. This hub is designed for researchers, medicinal chemists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for handling and preserving 2-(1-Ethynylcyclobutoxy)acetic acid (CAS: 1638768-51-0)[1]. This hub is designed for researchers, medicinal chemists, and drug development professionals who require strict structural fidelity of this bifunctional building block during long-term storage.

As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. Here, we analyze the thermodynamic and kinetic vulnerabilities of the molecule, explain the causality behind degradation, and provide self-validating protocols to ensure your experimental integrity remains uncompromised.

Part 1: Mechanistic Troubleshooting & FAQs

The structural complexity of 2-(1-Ethynylcyclobutoxy)acetic acid—combining a terminal alkyne, a strained cyclobutane ring, an ether linkage, and a carboxylic acid—creates a "perfect storm" for auto-catalytic degradation if stored improperly.

Q1: Why does my 2-(1-Ethynylcyclobutoxy)acetic acid sample show new NMR peaks (a singlet at ~2.1 ppm) after 3 months at -20°C? A1: The appearance of a new singlet near 2.1 ppm in a 1 H NMR spectrum strongly indicates the formation of a methyl ketone via auto-catalyzed hydration. Your compound contains a carboxylic acid moiety, which acts as an endogenous Brønsted acid. If even trace amounts of atmospheric moisture permeate the storage vial, the acidic environment protonates the terminal alkyne, driving the[2]. This is a self-catalyzing degradation loop that can only be stopped by maintaining strict anhydrous conditions[3].

Q2: We use standard clear glass vials for storage. Is this sufficient? A2: No. Standard clear glass transmits UV and visible light, which initiates radical formation at the ether linkage, leading to oxidative cleavage and peroxide generation. Furthermore,[4]. You must use amber glass vials to block photo-initiation.

Q3: I used a stainless steel spatula to transfer the compound, and the batch later failed in a click-chemistry assay. Why? A3: Stainless steel can introduce trace heavy metals (such as Fe, Cu, or Ag). Terminal alkynes possess an acidic proton that readily coordinates with trace transition metals. In the presence of ambient oxygen, trace copper can catalyze[4]. Always use inert PTFE or ceramic spatulas when handling terminal alkynes.

Q4: Can I recover the compound once it has degraded? A4: It depends on the degradation pathway. If the alkyne has hydrated to a methyl ketone or undergone Glaser homocoupling, the covalent alteration is irreversible, and the material must be discarded. If the degradation is minor (<5%), you can salvage the remaining intact compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), provided you immediately lyophilize and properly store the recovered fraction.

Part 2: Logical Relationships of Degradation

To effectively prevent degradation, you must understand the causality between environmental triggers and the molecule's functional groups.

Caption: Logical relationships of degradation pathways for the alkyne compound.

Part 3: Quantitative Stability Data

Terminal alkynes undergo oxidative and hydrolytic degradation at rates that are highly dependent on thermal kinetics and the availability of oxygen/moisture[5]. The table below summarizes the expected shelf life of 2-(1-Ethynylcyclobutoxy)acetic acid based on empirical storage kinetics.

Storage TemperatureAtmosphereContainer TypeEstimated Shelf LifePrimary Degradation Pathway
+25°C (Ambient) AirClear Glass< 2 WeeksHydration & Photo-Oxidation
+4°C (Fridge) AirClear Glass1 - 2 MonthsAcid-Catalyzed Hydration
-20°C (Freezer) ArgonAmber Glass6 - 12 MonthsTrace Homocoupling
-80°C (Cryo) ArgonAmber Glass> 24 MonthsNone observed

Part 4: Self-Validating Experimental Protocols

Protocol A: Ultra-Dry Packaging for Long-Term Storage

Causality: Removing water prevents auto-catalyzed hydration; removing oxygen prevents Glaser coupling and ether peroxidation; utilizing cryogenic temperatures kinetically freezes all degradation pathways.

Caption: Step-by-step workflow for the long-term inert storage of terminal alkynes.

Step-by-Step Methodology:

  • Lyophilization (Water Removal): Dissolve the purified compound in anhydrous 1,4-dioxane. Flash-freeze in liquid nitrogen and lyophilize for 24–48 hours to ensure the complete removal of trace water.

    • Self-Validation Step: Perform a Karl Fischer titration on a parallel blank sample. Proceed only if moisture content is confirmed to be <50 ppm.

  • Metal-Free Transfer: Inside a dry glovebox, use a sterile PTFE spatula to transfer the dry powder into an acid-washed, oven-dried amber glass vial.

  • Inert Atmosphere Purge: If a glovebox is unavailable, place the open vial in a Schlenk line manifold. Apply high vacuum (0.1 mbar) for 15 minutes, then backfill with high-purity Argon (99.999%). Repeat this vacuum-purge cycle three times to displace all oxygen.

  • Hermetic Sealing: Cap the vial with a PTFE-lined silicone septum cap. Wrap the cap tightly with Parafilm to prevent moisture ingress during future freeze-thaw cycles.

  • Cryogenic Storage: Place the sealed vial in a secondary desiccator box containing indicating Drierite (calcium sulfate), and store the box in a -80°C freezer.

Protocol B: Diagnostic Quality Control (QC) via NMR

Causality: Before utilizing stored material in critical drug development assays (e.g., PROTAC linker synthesis or click-chemistry), structural integrity must be verified to prevent downstream assay failure.

Step-by-Step Methodology:

  • Sample Preparation: In a glovebag under Argon, dissolve 5 mg of the stored compound in 0.5 mL of anhydrous, ampouled CDCl 3​ (containing 0.03% v/v TMS).

  • Acquisition: Acquire a standard 1 H NMR spectrum at 400 MHz or higher.

  • Spectra Analysis & Self-Validation:

    • Verify Intact Alkyne: Confirm the presence of the sharp terminal alkyne proton singlet at ~2.5 - 2.8 ppm.

    • Check for Hydration: Look for the appearance of a new methyl ketone singlet at ~2.1 - 2.2 ppm[6].

    • Actionable Threshold: If the methyl ketone peak integrates to >5% relative to the cyclobutane ring protons, the sample has degraded and must be re-purified via RP-HPLC before use.

References

  • NextSDS - 2-(1-ethynylcyclobutoxy)acetic acid Chemical Substance Information. Available at:[Link][1]

  • Langmuir (ACS Publications) - Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Available at:[Link][5]

  • Organic Letters (ACS Publications) - Metal-Free Markovnikov-Type Alkyne Hydration under Mild Conditions. Available at:[Link][3]

  • Organic Chemistry Portal - Ketone synthesis by reaction (hydration) of alkynes. Available at:[Link][6]

  • Chemistry LibreTexts - 9.4: Hydration of Alkynes. Available at:[Link][2]

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions with 2-(1-Ethynylcyclobutoxy)acetic acid

Welcome to the technical support center for 2-(1-Ethynylcyclobutoxy)acetic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(1-Ethynylcyclobutoxy)acetic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile building block. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter when using 2-(1-Ethynylcyclobutoxy)acetic acid in common organic transformations.

Issue 1: Low or No Yield in Sonogashira Coupling Reactions

Question: I am attempting a Sonogashira coupling with 2-(1-Ethynylcyclobutoxy)acetic acid and an aryl halide, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in Sonogashira couplings involving this substrate can often be traced back to suboptimal solvent and base selection, which are critical for the catalytic cycle.

  • Solvent Effects: The choice of solvent plays a crucial role in the Sonogashira reaction by influencing reaction rates and yields.[1][2] Polar aprotic solvents like N,N-dimethylformamide (DMF) are often effective as they can dissolve a wide range of organic compounds and inorganic salts, and their electron-donating nature can facilitate the deprotonation of the alkyne.[1] However, in some cases, DMF can compete with other ligands for coordination to the palladium catalyst, potentially slowing the reaction.[1] If you are experiencing issues with DMF, consider switching to a non-polar solvent like toluene, which has been shown to improve yields in certain systems.[1][3]

  • Base Selection and pH: The base is essential for deprotonating the terminal alkyne to form the reactive copper acetylide intermediate.[4] An insufficiently basic environment will lead to a stalled reaction. Common bases include amines like triethylamine or diisopropylethylamine. The basicity of the reaction medium is critical; however, a highly basic environment can lead to side reactions.

  • Catalyst System: The standard catalyst system involves a palladium(0) source and a copper(I) co-catalyst.[4][5] Ensure that your catalysts are active and that copper(I) is not being oxidized to the inactive copper(II) state.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for CuAAC side product formation.

Recommended Protocol for a Clean CuAAC Reaction:

  • Prepare a fresh solution of sodium ascorbate.

  • In a separate vial, pre-mix CuSO₄ and a stabilizing ligand (e.g., THPTA) in a 1:2 to 1:5 molar ratio. [6]3. In the reaction vessel, dissolve your 2-(1-Ethynylcyclobutoxy)acetic acid and azide in a buffered solution (pH 7.0-7.4) or a suitable solvent mixture (e.g., water/t-BuOH). [6]4. Add the pre-mixed catalyst solution to the reaction vessel.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS. [6]

    Parameter Recommended Condition Rationale
    pH 7.0 - 7.5 (Buffered) Optimal for catalyst activity and minimizing side reactions in many systems. [7]
    Reducing Agent Freshly prepared Sodium Ascorbate Maintains the copper catalyst in the active Cu(I) oxidation state. [8]

    | Ligand | THPTA or TBTA | Stabilizes the Cu(I) catalyst, especially in aqueous environments. [9][10]|

Issue 3: Unexpected Rearrangement or Decomposition of the Cyclobutoxy Moiety

Question: During a reaction under acidic conditions, I am seeing products that suggest my starting material, 2-(1-Ethynylcyclobutoxy)acetic acid, is not stable. What is happening?

Answer:

The cyclobutane ring in your molecule is strained and can be susceptible to acid-catalyzed rearrangement. [11]This is a known phenomenon driven by the relief of ring strain.

  • Mechanism of Rearrangement: In the presence of a strong acid, the ether oxygen of the cyclobutoxy group can be protonated. This can lead to the opening of the cyclobutane ring to form a more stable carbocation, which can then undergo further reactions like rearrangement or attack by a nucleophile. [11][12]For instance, a cyclobutyl carbocation can rearrange to a more stable cyclopentyl carbocation. [11]

  • Avoiding Rearrangement: To prevent this, it is crucial to avoid strongly acidic conditions when working with this molecule. If an acidic catalyst is required, use the mildest possible acid and the lowest effective concentration. Also, consider running the reaction at a lower temperature to disfavor the rearrangement pathway.

Logical Relationship Diagram:

G cluster_0 Acidic Conditions A Protonation of Ether Oxygen B Cyclobutane Ring Opening A->B C Formation of Carbocation B->C D Ring Expansion/Rearrangement C->D E Formation of Byproducts D->E

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Cyclobutane Bioconjugation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and strategic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and strategic solutions for mitigating the steric hindrance effects associated with the cyclobutane ring during bioconjugation experiments. The unique three-dimensional and often rigid nature of the cyclobutane scaffold, while beneficial for drug design, presents distinct challenges in achieving efficient and specific conjugation to biomolecules. This resource is designed to help you navigate these challenges with field-proven insights and robust protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the challenges posed by cyclobutane rings in bioconjugation.

Q1: What is steric hindrance, and why is it a particular challenge with cyclobutane rings?

Answer: Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky groups in a molecule physically obstructs a chemical reaction.[1] The cyclobutane ring, while a relatively small carbocycle, imposes a rigid, three-dimensional structure that is significantly more sterically demanding than a flexible, linear alkyl chain of similar mass. In bioconjugation, this bulk can prevent reactive functional groups on the cyclobutane-containing molecule (e.g., a drug payload) and the target biomolecule (e.g., an antibody) from achieving the necessary proximity and orientation for a successful reaction. This often results in low yields, slower reaction rates, or complete reaction failure.[2]

Q2: How does the rigidity of the cyclobutane scaffold contribute to these steric effects?

Answer: Unlike flexible aliphatic chains that can adopt various conformations to minimize steric clashes, the cyclobutane ring is conformationally constrained. This rigidity means that bulky substituents on the ring are held in relatively fixed positions, creating a persistent steric shield around the intended reactive site. This is particularly relevant in drug development where cyclobutanes are valued as three-dimensional (3D) scaffolds to explore chemical space beyond flat, aromatic systems.[3][4] This fixed 3D geometry can make it difficult for the reactive center to access sterically crowded conjugation sites on a protein surface.

Q3: What are the primary experimental consequences of unaddressed steric hindrance involving cyclobutanes?

Answer: If not properly addressed, steric hindrance can lead to several undesirable outcomes:

  • Low or No Conjugation Yield: The most common issue is a significantly reduced yield of the desired bioconjugate.[2]

  • Incomplete Conjugation & Heterogeneity: Reactions may stall, resulting in a heterogeneous mixture of unreacted biomolecules, partially conjugated species, and the desired product, which complicates downstream purification and analysis.[5]

  • Side Reactions: Forcing a reaction under harsh conditions (e.g., high temperature or extreme pH) to overcome steric barriers can lead to degradation of the biomolecule or the payload, or the activation of alternative, undesired reaction pathways.[5]

  • Impaired Biological Activity: If conjugation does occur near a protein's active or binding site, the bulky cyclobutane moiety can sterically block the site, leading to a loss of the biomolecule's function.[1]

Part 2: Troubleshooting Guide for Low Conjugation Efficiency

This section provides a problem-cause-solution framework for common issues encountered during bioconjugation with cyclobutane-containing molecules.

Scenario: You are experiencing low yield when conjugating a cyclobutane-containing payload to a protein (e.g., an antibody).
Potential Cause Underlying Rationale Troubleshooting Solution(s)
1. Direct Steric Clash at the Conjugation Site The cyclobutane moiety is physically blocking the reactive groups from interacting. This is common with random conjugation methods (e.g., targeting lysines with NHS esters) where some reactive sites are in sterically crowded protein regions.A. Introduce a Spacer Arm: Synthesize the payload with a flexible linker (e.g., polyethylene glycol, PEG) to increase the distance between the bulky cyclobutane and the reactive handle.[1][2] B. Switch to Site-Specific Conjugation: If possible, re-engineer the protein to introduce a reactive handle (e.g., a cysteine residue or an unnatural amino acid) at a more sterically accessible location.[6]
2. Poor Solubility or Aggregation The hydrophobicity of the cyclobutane payload may cause it to aggregate in aqueous buffers, reducing its effective concentration and availability for reaction.A. Incorporate a Hydrophilic Linker: Use a PEG-based linker, which can dramatically improve the overall solubility of the payload and the final conjugate.[1][7] B. Optimize Reaction Buffer: Add a small percentage (5-10%) of a biocompatible organic co-solvent like DMSO or DMF to the reaction buffer to improve payload solubility.[8]
3. Suboptimal Reaction Conditions The reaction kinetics are too slow at standard conditions (e.g., room temperature, neutral pH) to overcome the activation energy barrier imposed by steric hindrance.A. Modify pH: For amine-reactive chemistries (e.g., NHS esters), increasing the pH to 8.0-8.5 can increase the nucleophilicity of lysine residues, potentially accelerating the reaction. For thiol-maleimide reactions, a pH of 6.5-7.5 is optimal.[6] B. Increase Temperature: Cautiously increase the reaction temperature (e.g., to 37°C), while monitoring the stability of the protein to avoid denaturation.
4. Poor Reactivity of a Strained Cyclobutane Reagent In strain-promoted reactions (e.g., with bicyclobutane, BCB), substituents on the reaction partner or the BCB itself can sterically hinder the approach to the strained C-C bond, slowing the cycloaddition.[9][10]A. Modify the Cycloaddition Partner: Switch to a less sterically encumbered reaction partner. For example, in tetrazine ligations, less bulky tetrazines often display faster kinetics.[11] B. Solvent Optimization: The polarity of the solvent can influence transition states. Screen a panel of biocompatible solvents or co-solvents to find conditions that may better stabilize the transition state of the sterically demanding reaction.[12]

Part 3: Strategic Solutions & Experimental Design

Proactive design is the most effective way to overcome steric hindrance. This section details key strategic considerations for your experimental setup.

Linker Design as a Steric Auxiliary

The linker is the most powerful tool for mitigating steric hindrance. It acts as a spacer to physically separate the bulky payload from the biomolecule's surface.[13]

Conceptual Model of a Linker Mitigating Steric Hindrance

The diagram below illustrates how a linker provides spatial separation between a bulky cyclobutane-containing payload and an antibody, allowing conjugation to occur at a sterically crowded site.

G cluster_0 Without Linker: Steric Clash cluster_1 With Linker: Successful Conjugation a Bulky Cyclobutane Payload c Reactive Site (Inaccessible) a->c Steric Hindrance Blocks Access b Antibody Surface d Bulky Cyclobutane Payload g Flexible PEG Linker d->g e Antibody Surface f Reactive Site (Accessible) g->f Successful Conjugation

Caption: A diagram showing how a linker overcomes steric hindrance.

Table of Linker Characteristics
Linker TypeKey FeatureBest For...Considerations
Linear PEG Flexible, hydrophilic spacer.[1]General-purpose steric hindrance mitigation; improving solubility.Very long chains can sometimes wrap around and cause self-shielding.[1]
Branched PEG Provides a 3D "stealth" shield.[1]Enhancing shielding from enzymes or the immune system; increasing payload capacity.Can be more synthetically complex and may significantly increase hydrodynamic size.
Cleavable Linkers Contains a labile bond (e.g., disulfide, ester).Drug delivery applications where payload release is required at the target site.Stability in circulation is critical; steric hindrance can sometimes be leveraged to slow premature cleavage.[13]
Rigid/Aromatic Provides a defined spatial distance and orientation.Cases where precise positioning of the payload is required.Less flexible, so may not be as effective at navigating highly complex steric environments.
Decision Workflow: Choosing a Conjugation Strategy

The choice of conjugation strategy is paramount. Site-specific methods offer a clear advantage when dealing with sterically demanding payloads by allowing precise placement away from hindered regions.

workflow start Start: Design Bioconjugation with Cyclobutane Moiety q1 Is the conjugation site structurally defined? start->q1 random_path No (e.g., Lysine NHS) q1->random_path No specific_path Yes (e.g., Cys, UAA, Enzymatic) q1->specific_path Yes q2 Is steric hindrance a significant concern? random_path->q2 specific_benefit Benefit: Bypasses hindered sites. Use shorter/rigid linker if desired. specific_path->specific_benefit linker_sol Primary Strategy: Use Long, Flexible Linker (e.g., PEG > 8 units) q2->linker_sol Yes end_node Proceed to Experimental Protocol q2->end_node No optimize_sol Secondary Strategy: Optimize Reaction Conditions (pH, Temp, Co-solvent) linker_sol->optimize_sol optimize_sol->end_node specific_benefit->end_node

Caption: A workflow for selecting a bioconjugation strategy.

Part 4: Key Experimental Protocols

These protocols provide a starting point for common bioconjugation scenarios involving cyclobutane moieties. Always perform small-scale optimization reactions before proceeding to a large-scale experiment.

Protocol 1: Two-Step Conjugation of a Cyclobutane Payload to an Antibody via a PEGylated Maleimide Linker

This protocol describes the conjugation of a thiol-containing cyclobutane payload to antibody lysine residues using a heterobifunctional NHS-PEG-Maleimide crosslinker.

Materials:

  • Monoclonal antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.4).

  • NHS-PEGn-Maleimide linker (dissolved in anhydrous DMSO immediately before use).

  • Thiol-functionalized cyclobutane payload.

  • Reducing agent (e.g., TCEP).

  • Reaction buffers: PBS at pH 7.4 and PBS with 5 mM EDTA at pH 6.5.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • Purification system (e.g., Size-Exclusion Chromatography - SEC).

Methodology:

Step 1: Antibody Activation with Maleimide Linker

  • Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • Add a 10-fold molar excess of the freshly dissolved NHS-PEGn-Maleimide linker to the mAb solution. Ensure the final DMSO concentration is <10% (v/v).

  • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Remove excess, unreacted linker using a desalting column equilibrated with PBS, pH 6.5 containing 5 mM EDTA. This buffer change is critical for the stability of the maleimide group and the subsequent thiol reaction.

Step 2: Payload Preparation and Conjugation

  • If the thiol on your cyclobutane payload is protected or dimerized (disulfide), reduce it with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Remove the excess TCEP from the payload solution using a desalting column equilibrated with PBS, pH 6.5 with EDTA.

  • Immediately add a 3- to 5-fold molar excess of the reduced, purified payload to the maleimide-activated mAb from Step 1.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Monitor the reaction progress via SDS-PAGE (conjugated antibody will show a mass shift) or Mass Spectrometry.

Step 3: Purification and Characterization

  • Purify the final antibody-drug conjugate (ADC) using SEC to remove unreacted payload and any aggregates.

  • Characterize the final product to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a Strained Cyclooctyne

This protocol outlines the labeling of an azide-modified peptide with a DBCO (dibenzocyclooctyne)-functionalized cyclobutane reporter molecule. The principles apply to other strained cyclobutane derivatives like BCN (bicyclo[6.1.0]nonyne).[8][][15]

Materials:

  • Azide-containing peptide, purified and dissolved in a suitable buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized cyclobutane molecule, dissolved in DMSO to create a stock solution.

  • Reaction buffer (PBS, pH 7.4).

  • Analytical system (e.g., HPLC, LC-MS).

Methodology:

  • Prepare Reactants:

    • Dissolve the azide-peptide in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of the DBCO-cyclobutane in anhydrous DMSO.

  • Set up the Conjugation Reaction:

    • To the azide-peptide solution, add a 5- to 10-fold molar excess of the DBCO-cyclobutane stock solution. The final DMSO concentration should be kept below 10% to maintain peptide solubility and structure.

  • Incubation:

    • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing. SPAAC reactions are typically faster at room temperature, but 4°C may be necessary for sensitive biomolecules.[8]

  • Monitoring and Purification:

    • Monitor the reaction progress by injecting small aliquots into an LC-MS system to observe the conversion of the starting peptide mass to the higher-mass conjugate.

    • Once the reaction is complete, purify the labeled peptide from excess DBCO-cyclobutane reagent using reverse-phase HPLC or a suitable desalting column.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using high-resolution mass spectrometry.

References

  • Linker Architectures as Steric Auxiliaries for Altering Enzyme-Mediated Payload Release from Bioconjugates. ACS Publications. [Link]

  • Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PMC. [Link]

  • Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides. PMC. [Link]

  • Building and Delivering Bioconjugate Linkers. 2BScientific. [Link]

  • Investigating Bicyclobutane–Triazolinedione Cycloadditions as a Tool for Peptide Modification. Organic Letters. [Link]

  • Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing. [Link]

  • Optimizing bioconjugation processes. Pharmaceutical Technology. [Link]

  • Design and Synthesis of a 3D Cyclobutane Fragment Library. White Rose Research Online. [Link]

  • Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. PMC. [Link]

  • Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science. [Link]

  • Constructing new bioorthogonal reagents and reactions. eScholarship. [Link]

  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues of 2-(1-Ethynylcyclobutoxy)acetic acid in Biological Media

Executive Summary 2-(1-Ethynylcyclobutoxy)acetic acid (CAS 1638768-51-0) is a highly versatile chemical building block, but its physicochemical profile presents unique challenges during in vitro assay preparation. The mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1-Ethynylcyclobutoxy)acetic acid (CAS 1638768-51-0) is a highly versatile chemical building block, but its physicochemical profile presents unique challenges during in vitro assay preparation. The molecule features a lipophilic ethynylcyclobutane core paired with an ionizable carboxylic acid moiety (estimated pKa ~3.8).

While theoretically water-soluble at physiological pH (7.4) due to carboxylate deprotonation, researchers frequently encounter precipitation, erratic assay readouts, and "brick dust" phenomena when introducing it to complex biological media (e.g., DMEM, RPMI, or PBS). As a Senior Application Scientist, I have designed this guide to move beyond trial-and-error. By understanding the thermodynamic and kinetic mechanisms of solvation, you can implement self-validating protocols to ensure your compound remains in solution, preserving the integrity of your biological assays.

Mechanistic Causality of Precipitation

Before troubleshooting, it is critical to understand why this specific molecule crashes out of solution:

  • Kinetic Solubility Trapping ("Brick Dust" Effect): Diluting high-concentration DMSO stock solutions directly into aqueous buffers causes the DMSO solvent to diffuse outward faster than the free acid can ionize and dissolve. This local supersaturation forces the hydrophobic cyclobutane rings to aggregate, forming a metastable precipitate[1].

  • Divalent Cation Complexation: In media rich in calcium and magnesium (like DMEM), the deprotonated carboxylate can act as a ligand, forming insoluble bidentate calcium or magnesium salts[2].

  • Microenvironmental pH Shifts: The addition of the free acid can locally exhaust the buffering capacity of weak bicarbonate systems. This drops the pH below the compound's pKa, forcing it back into its highly insoluble protonated state[3].

Diagnostic Workflow

Use the following decision tree to isolate the root cause of your solubility failure.

Troubleshooting Start Precipitation Observed in Biological Media CheckTiming When does it precipitate? Start->CheckTiming Timing1 During DMSO stock addition to media CheckTiming->Timing1 Timing2 After prolonged incubation (>1h) CheckTiming->Timing2 Kinetic Kinetic Solubility Issue (Local supersaturation) Timing1->Kinetic Thermo Thermodynamic or Chemical Issue Timing2->Thermo Action1 Use slow dropwise addition with vortexing or use HP-β-CD Kinetic->Action1 CheckMedia Is media rich in Ca2+/Mg2+ (e.g., DMEM)? Thermo->CheckMedia CaYes Yes CheckMedia->CaYes CaNo No (e.g., PBS) CheckMedia->CaNo Action2 Divalent Cation Complexation: Test Ca-free media or add EDTA CaYes->Action2 Action3 pH Drop / Free Acid Formation: Pre-form Sodium Salt or use HEPES CaNo->Action3

Diagnostic flowchart for isolating the root cause of compound precipitation.

Quantitative Data: Solubility Enhancement Strategies

The table below summarizes the expected solubility limits of 2-(1-Ethynylcyclobutoxy)acetic acid under various formulation strategies.

Formulation StrategyVehicle / CarrierEst. Kinetic Solubility (DMEM)Est. Thermodynamic Solubility (PBS)Primary Solvation Mechanism
Free Acid (Direct) 100% DMSO Stock< 50 µM~ 100 µMBaseline (Prone to supersaturation)
Sodium Salt H₂O or PBS> 5,000 µM> 10,000 µMPermanent Ionization / pH Control
HP-β-CD Complex 20% w/v HP-β-CD in H₂O> 2,000 µM> 5,000 µMHydrophobic Cavity Encapsulation

Step-by-Step Methodologies

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system . Do not proceed to your biological assay unless the validation step passes.

Protocol 1: Thermodynamic Solubilization via Sodium Salt Formation

Converting the free carboxylic acid to its sodium salt fundamentally alters its thermodynamic solubility profile, allowing you to bypass organic solvents (DMSO) entirely[4].

  • Weighing: Weigh exactly 154.16 mg (1.0 mmol) of 2-(1-Ethynylcyclobutoxy)acetic acid into a glass vial.

  • Suspension: Suspend the powder in 5.0 mL of LC-MS grade water. The solution will be highly cloudy (insoluble free acid).

  • Neutralization: While stirring vigorously, add exactly 1.0 mL of 1.0 M NaOH (1.0 mmol) dropwise.

  • Clarification: Continue stirring for 15 minutes. The solution will clarify completely as the carboxylate salt forms.

  • Lyophilization: Freeze the solution at -80°C and lyophilize to obtain the dry sodium salt powder.

  • Validation Step: Dissolve 10 mg of the resulting powder in 1 mL of unbuffered water. It must dissolve instantly without sonication. If it remains cloudy, the neutralization was incomplete.

Protocol 2: Overcoming Kinetic Precipitation during DMSO Dilution

If you must use a DMSO stock, you must manage the kinetic dilution rate to prevent the hydrophobic core from aggregating before the carboxylic acid can ionize[5].

  • Stock Preparation: Prepare a 10 mM stock in anhydrous, cell-culture grade DMSO.

  • Temperature Control: Pre-warm your biological media (e.g., DMEM) to 37°C. Cold media drastically lowers the kinetic solubility threshold.

  • Intermediate Buffering: Create an intermediate dilution by adding 10 µL of the DMSO stock to 90 µL of a strong buffer (e.g., 100 mM HEPES, pH 7.4) while vortexing continuously. This ensures immediate ionization of the carboxylic acid.

  • Final Dilution: Add the intermediate solution dropwise to the final assay media while swirling.

  • Validation Step: Centrifuge a 1 mL aliquot of the final media at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a microscopic white pellet ("brick dust") is visible, your compound has kinetically crashed out.

Protocol 3: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Encapsulation

For high-concentration dosing where salt formation is not viable, HP-β-CD can encapsulate the lipophilic ethynylcyclobutane core, leaving the hydrophilic groups exposed to the aqueous environment[6].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in PBS.

  • Addition: Add the free acid powder directly to the HP-β-CD solution (aiming for up to 5 mM final concentration).

  • Complexation: Sonicate the mixture in a water bath at room temperature for 30 minutes. The mechanical energy forces the hydrophobic core into the cyclodextrin cavity.

  • Validation Step: Perform nephelometry (light scattering) or read the absorbance at 600 nm on a spectrophotometer. The optical density must be identical to a blank 20% HP-β-CD solution, confirming zero particulate suspension.

Frequently Asked Questions (FAQs)

Q: My compound crashes out immediately when I pipette my 10 mM DMSO stock into DMEM. Why? A: This is a classic kinetic solubility failure. The DMSO diffuses into the water faster than the compound can ionize, creating a localized zone of supersaturation where the hydrophobic ethynylcyclobutane cores aggregate[1]. To fix this, either use Protocol 2 (intermediate dilutions with vigorous mixing) or switch to the Sodium Salt formulation (Protocol 1).

Q: The solution is clear in PBS, but becomes cloudy after 2 hours of incubation in DMEM. What is happening? A: DMEM contains high concentrations of calcium (~1.8 mM) and magnesium (~0.8 mM). Over time, the carboxylate group of 2-(1-Ethynylcyclobutoxy)acetic acid coordinates with these divalent cations to form insoluble polymeric salts[2]. To verify this, run a control in calcium-free DMEM or add a chelator like EDTA. If complexation is confirmed, use HP-β-CD (Protocol 3) to sterically hinder the formation of large crystal lattices.

Q: Can I just heat the media to dissolve the precipitate? A: No. Heating will temporarily increase the thermodynamic solubility, but as the media cools back to 37°C (incubator temperature) or room temperature, the compound will re-precipitate. Furthermore, heating complex biological media can denature essential proteins and degrade nutrients, ruining your assay.

Q: Why does my compound dissolve fine in HEPES buffer, but precipitate in standard bicarbonate-buffered media? A: Bicarbonate is a relatively weak buffer in open air. When you add a high concentration of the free carboxylic acid, it locally exhausts the bicarbonate buffering capacity, dropping the microenvironmental pH below the compound's pKa (~3.8). This forces the compound into its un-ionized, insoluble state. HEPES has a much stronger buffering capacity at physiological pH, maintaining the compound in its soluble ionized form[3].

References

  • Kinetic & Thermodynamic Solubility Testing . WuXi AppTec. 1

  • Biological assay challenges from compound solubility: strategies for bioassay optimization . ResearchGate. 5

  • Multivalent ions and biomolecules: Attempting a comprehensive perspective . D-NB. 2

  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids... . Dissolution Technologies. 3

  • Pharmaceutical preformulation . Elsevier eLibrary. 4

  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability... . MDPI. 6

Sources

Optimization

purification techniques and flash chromatography for 2-(1-Ethynylcyclobutoxy)aceticacid derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(1-ethynylcyclobutoxy)acetic acid and its derivatives. These compounds, whil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 2-(1-ethynylcyclobutoxy)acetic acid and its derivatives. These compounds, while valuable intermediates in pharmaceutical synthesis, present unique purification challenges due to their polarity, acidic nature, and the potential instability of the ethynyl group.[1][2] This document offers practical, field-proven insights and troubleshooting strategies to navigate these complexities, ensuring the attainment of high-purity materials essential for downstream applications.

Understanding the Purification Challenges

The molecular structure of 2-(1-ethynylcyclobutoxy)acetic acid derivatives imparts a specific set of physicochemical properties that can complicate purification. The carboxylic acid moiety confers significant polarity and the potential for strong interactions with stationary phases, while the ethynyl group can be susceptible to degradation under certain conditions.[3][4][5]

Key Challenges Include:

  • High Polarity: The carboxylic acid group makes these molecules highly polar, which can lead to poor retention on traditional reversed-phase columns and strong, sometimes irreversible, binding to normal-phase silica.[6][7][8]

  • Acidity and Peak Tailing: The acidic proton can interact with active sites on silica gel, leading to significant peak tailing during chromatography.[9][10]

  • Potential for On-Column Degradation: The ethynyl group and the cyclobutoxy ring can be sensitive to acidic or basic conditions, potentially leading to degradation on the stationary phase.[11][12]

  • Co-elution with Polar Impurities: Starting materials or byproducts with similar polarity can be difficult to separate from the target compound.

Recommended Purification Strategy: A Multi-Modal Approach

A robust purification strategy for these derivatives often involves a combination of techniques, with flash chromatography being a central component. The choice between normal-phase and reversed-phase chromatography will depend on the specific derivative and the impurity profile.

Initial Workup and Potential for Crystallization

Prior to chromatographic purification, a well-designed aqueous workup is crucial for removing a significant portion of impurities. For some derivatives, direct crystallization from the crude reaction mixture may be a viable and highly effective purification step.[13]

Typical Workup Procedure:

  • Quench the reaction mixture with an appropriate aqueous solution (e.g., saturated ammonium chloride or water).

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic extracts with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

Flash Chromatography: The Core Purification Step

Flash chromatography is the most common and effective method for purifying 2-(1-ethynylcyclobutoxy)acetic acid derivatives on a laboratory scale.

2.2.1. Normal-Phase Flash Chromatography

When to Use: Normal-phase chromatography is often the first choice due to its lower cost and compatibility with a wider range of organic solvents. It is particularly effective for separating less polar impurities.

Key Considerations:

  • Stationary Phase: Standard silica gel is the most common choice. However, if compound instability is observed, deactivating the silica or using an alternative stationary phase like alumina may be necessary.[9][11]

  • Mobile Phase Selection: A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Acid Additives: To mitigate peak tailing caused by the carboxylic acid, the addition of a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase is highly recommended.[10] This suppresses the ionization of the carboxylic acid, leading to sharper peaks and improved separation.

dot

Caption: Normal-Phase Flash Chromatography Workflow.

2.2.2. Reversed-Phase Flash Chromatography

When to Use: Reversed-phase chromatography is an excellent alternative, especially for highly polar derivatives or when normal-phase chromatography fails to provide adequate separation.[6] It is also the method of choice if the compound is unstable on silica gel.

Key Considerations:

  • Stationary Phase: C18-bonded silica is the most common reversed-phase stationary phase.

  • Mobile Phase Selection: A gradient of water and a polar organic solvent, such as acetonitrile or methanol, is typically used.

  • pH Modification: The pH of the mobile phase is critical for achieving good peak shape.[9] Adding a volatile acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to both the aqueous and organic phases will suppress the ionization of the carboxylic acid, leading to better retention and sharper peaks.[6]

dot

Caption: Reversed-Phase Flash Chromatography Workflow.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-(1-ethynylcyclobutoxy)acetic acid derivatives in a question-and-answer format.

Q1: My compound is streaking badly on the TLC plate and the flash column, resulting in poor separation. What can I do?

A: This is a classic sign of the carboxylic acid interacting with the silica gel.

  • Solution 1: Add an Acid Modifier. As mentioned previously, adding 0.1-1% acetic or formic acid to your mobile phase will protonate the carboxylic acid, minimizing its interaction with the silica and leading to sharper bands.[10]

  • Solution 2: Switch to Reversed-Phase. If adding an acid modifier doesn't resolve the issue, or if you suspect your compound is degrading, switch to reversed-phase chromatography with a C18 column and a water/acetonitrile or water/methanol mobile phase containing 0.1% TFA or formic acid.[6]

Q2: My compound appears to be decomposing on the silica gel column. How can I purify it without degradation?

A: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive functional groups like the ethynylcyclobutoxy moiety.

  • Solution 1: Deactivate the Silica Gel. You can neutralize the acidic sites on the silica by pre-flushing the packed column with your mobile phase containing a small amount of a base like triethylamine (1-2%). However, be cautious as this can affect the retention of your compound.[9]

  • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina.[11]

  • Solution 3: Employ Reversed-Phase Chromatography. This is often the best solution for acid-sensitive compounds, as the mobile phase conditions are generally milder.[9]

Q3: I have a very polar impurity that co-elutes with my product in normal-phase chromatography. How can I separate them?

A: When dealing with impurities of similar polarity, several strategies can be employed.

  • Solution 1: Optimize the Mobile Phase. Experiment with different solvent systems. For example, replacing ethyl acetate with a different polar solvent like acetone or a mixture of dichloromethane and methanol might alter the selectivity and improve separation.

  • Solution 2: Try a Different Stationary Phase. A change in the stationary phase can significantly impact selectivity. Consider using a diol- or cyano-bonded silica column.

  • Solution 3: Utilize Reversed-Phase Chromatography. The separation mechanism in reversed-phase is different from normal-phase and may provide the selectivity needed to resolve the co-eluting impurity.

Q4: My compound has very low retention on a C18 column and elutes in the solvent front. How can I improve its retention?

A: This is a common issue with highly polar compounds in reversed-phase chromatography.

  • Solution 1: Use a Highly Aqueous Mobile Phase. Modern C18 columns are designed to be stable in 100% aqueous conditions. Start your gradient with a very low percentage of organic solvent (e.g., 0-5%).[8]

  • Solution 2: Consider a More Polar Stationary Phase. If retention is still poor, a more polar reversed-phase column, such as one with an embedded polar group (EPG) or a phenyl-hexyl phase, may offer better retention for your polar analyte.[9]

  • Solution 3: Explore HILIC. Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention and separation of very polar compounds and can be an excellent alternative if reversed-phase fails.[8][14]

Frequently Asked Questions (FAQs)

Q: What is the best way to load my sample onto the flash column?

A: For optimal separation, the sample should be loaded in a narrow band. The best method is to dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and then load the dry powder onto the top of the column. This technique, known as dry loading, prevents the sample from dissolving in the initial mobile phase and spreading out.

Q: How do I remove the acidic modifier (acetic acid or TFA) from my purified product?

A: For volatile modifiers like acetic acid and TFA, co-evaporation with a non-polar solvent like toluene or dichloromethane on a rotary evaporator is usually effective. If trace amounts remain, you can dissolve the product in a suitable organic solvent, wash it with a dilute sodium bicarbonate solution (to remove the acid), followed by a water and brine wash, then dry and re-concentrate. Be cautious with this method if your product is sensitive to base.

Q: Can I use TLC to develop my reversed-phase flash chromatography method?

A: Yes, C18-coated TLC plates are commercially available and can be used to scout for appropriate mobile phase conditions for your reversed-phase flash separation. This can save significant time and solvent compared to developing the method directly on the flash system.[6]

Q: My compound is a solid. Is crystallization a better purification method than chromatography?

A: If your compound is a solid and you can find a suitable solvent system for recrystallization, it can be a very efficient and scalable purification method, often yielding very high purity material.[13] It's always worth attempting a recrystallization on a small scale before committing to chromatography.

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Chromatography with an Acidic Modifier
  • TLC Analysis: Develop a TLC method using a mixture of hexane and ethyl acetate. Add a drop of acetic acid to the developing jar. The ideal Rf for the target compound is between 0.2 and 0.4.

  • Column Packing: Dry pack a silica gel column or use a pre-packed column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane + 1% acetic acid). Gradually increase the polarity by adding ethyl acetate according to a pre-determined gradient based on your TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Reversed-Phase Flash Chromatography
  • Method Development: If possible, develop a separation method on an analytical HPLC using a C18 column with a water/acetonitrile or water/methanol gradient, with 0.1% TFA added to both solvents.

  • Column Equilibration: Equilibrate the preparative C18 flash column with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile + 0.1% TFA) for at least 5 column volumes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a strong solvent like methanol or DMSO.

  • Elution: Run the gradient that was developed on the analytical HPLC, adjusting for the larger scale.

  • Fraction Collection: Collect fractions and analyze them by analytical HPLC.

  • Product Isolation: Combine the pure fractions, remove the organic solvent under reduced pressure, and then lyophilize to remove the water and TFA.

References

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]

  • University of Rochester. Troubleshooting Flash Chromatography. [Link]

  • ResearchGate. Adsorption. Sorptive purification of acetylene. [Link]

  • Tianming Pharmaceuticals. (2025). Crystallization & Solid Form Challenges for Intermediates. [Link]

  • EIGA. DOC241_23_Purification, Compression and Drying of Acetylene. [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]

  • Some basic Experiments of Acetylene Purifying Materials. (2010). [Link]

  • Chemistry Stack Exchange. (2022). What chemical reactions takes place in purifying acetylene?[Link]

  • Oxford Academic. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. [Link]

  • SRI ANNAMALAI CHEMICALS. Acetylene Purifying Mass (Non-Regenerative Type). [Link]

  • ResearchGate. (2017). How to remove non-polar impurity from the compound?[Link]

  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]

  • PubChem. 2-(1-ethynylcyclobutoxy)acetic acid (C8H10O3). [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026). [Link]

  • ResearchGate. (2025). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • ScienceDirect. An efficient procedure for preparation of 2-monoalkyl or 2-monoaryl-3-ethoxycyclobutanones. [Link]

  • PMC. rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid. [Link]

  • NextSDS. 2-(1-ethynylcyclobutoxy)acetic acid — Chemical Substance Information. [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?[Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Google P
  • Google Patents. Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • ResearchGate. Reactive Chromatography for the Synthesis of 2-Ethylhexyl Acetate. [Link]

  • Google Patents. METHOD FOR PURIFYING ACETIC ACID.
  • PMC. (2025). Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. [Link]

  • ResearchGate. (2025). Insight into the Stability of Pentazolyl Derivatives based on Covalent Bond. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(1-Ethynylcyclobutoxy)acetic acid and Propargylacetic Acid Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals In the landscape of bioconjugation and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final molecule's efficacy, stability, and pharmacokinetic profile. This guide provides an in-depth comparison of two alkyne-bearing bifunctional linkers: the conformationally constrained 2-(1-Ethynylcyclobutoxy)acetic acid and the flexible, linear propargylacetic acid. This analysis is built upon foundational principles of medicinal chemistry and bioconjugation, offering insights into the rational selection of linkers for specific therapeutic applications.

Introduction to the Linkers

Both 2-(1-Ethynylcyclobutoxy)acetic acid and propargylacetic acid provide a terminal alkyne for "click" chemistry, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and a carboxylic acid for amide bond formation with an amine-containing biomolecule or payload. Their fundamental difference lies in the spacer connecting these two functional groups.

2-(1-Ethynylcyclobutoxy)acetic acid incorporates a cyclobutane ring, which imparts significant conformational rigidity. This four-membered carbocycle introduces a puckered three-dimensional structure that can influence the spatial orientation of the conjugated molecules.[1][2]

Propargylacetic acid (4-Pentynoic acid) possesses a simple, flexible aliphatic chain. This allows for a greater degree of conformational freedom in the resulting bioconjugate.[3]

Feature2-(1-Ethynylcyclobutoxy)acetic acidPropargylacetic acid
Chemical Structure 2-(1-Ethynylcyclobutoxy)acetic acidPropargylacetic acid
CAS Number 1638768-51-0[4]6089-09-4[5]
Molecular Formula C₈H₁₀O₃C₅H₆O₃
Key Structural Feature Rigid cyclobutane ringFlexible alkyl chain
Primary Application Bioconjugation via CuAAC and amide couplingBioconjugation via CuAAC and amide coupling

Structural and Functional Comparison

The distinct structural characteristics of these two linkers are expected to translate into significant differences in the performance of the resulting bioconjugates.

Rigidity and Conformational Control

The cyclobutane moiety in 2-(1-Ethynylcyclobutoxy)acetic acid introduces a degree of conformational constraint.[1] In drug design, such rigidity can be advantageous as it may reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.[1] The defined spatial orientation imposed by the cyclobutane ring can also be exploited to optimally position a payload relative to its target.

In contrast, the flexible nature of the propargylacetic acid linker allows for more dynamic movement of the conjugated payload. While this flexibility can be beneficial in some contexts, it may also lead to a less defined orientation and potentially off-target interactions.

Metabolic Stability

Cycloalkanes, including cyclobutanes, are often incorporated into drug candidates to enhance metabolic stability.[1][2] The replacement of a more metabolically labile linear alkyl chain with a cyclobutane ring can block sites of oxidative metabolism by cytochrome P450 enzymes.[1] Studies have shown that cyclobutane-containing compounds can exhibit excellent in vitro and in vivo stability.[1][2] Therefore, bioconjugates synthesized with 2-(1-Ethynylcyclobutoxy)acetic acid are predicted to have improved plasma stability compared to those with propargylacetic acid.

Hydrophobicity

The hydrophobicity of a linker can influence the solubility and aggregation propensity of an ADC or PROTAC. While linear alkanes are hydrophobic, cyclic alkanes can exhibit slightly different solubility profiles. The replacement of a flexible ethyl linker with a 1,3-disubstituted cyclobutane has been shown to only slightly increase lipophilicity.[1] The overall hydrophobicity will also be influenced by other components of the bioconjugate. It is generally observed that linear alkanes have a higher affinity for hydrophobic environments compared to their cyclic isomers of the same carbon number.[6] This suggests that the cyclobutane-containing linker may be slightly less hydrophobic than a linear counterpart of similar size, though both are predominantly nonpolar.

Reaction Kinetics in Bioconjugation

Both linkers are designed for a two-step conjugation process: activation of the carboxylic acid for reaction with an amine, followed by a CuAAC reaction with an azide. The carboxylic acid activation and amidation are standard procedures and are unlikely to be significantly affected by the linker's core structure.

The CuAAC reaction, however, could be influenced by the steric hindrance around the alkyne. The cyclobutane ring in 2-(1-Ethynylcyclobutoxy)acetic acid places the alkyne in a more sterically crowded environment compared to the terminal alkyne of propargylacetic acid. While CuAAC is known to be tolerant of a wide range of functional groups and steric environments, significant steric bulk can decrease the reaction rate.[7] However, in many cases, even sterically demanding substrates can be successfully conjugated with high yields by optimizing reaction conditions, such as catalyst and ligand choice, temperature, and reaction time.[7][8] It is anticipated that the CuAAC reaction with 2-(1-Ethynylcyclobutoxy)acetic acid may require slightly more forcing conditions or longer reaction times compared to propargylacetic acid.

Experimental Protocols

While direct comparative protocols for these two specific linkers are not available, the following are generalized, yet detailed, experimental workflows for the key bioconjugation steps.

Protocol 1: Amide Bond Formation

This protocol describes the activation of the linker's carboxylic acid and its conjugation to a primary amine-containing molecule (e.g., a payload or a protein).

Amide_Bond_Formation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Linker Linker (in DMF) Activated_Linker NHS-activated Linker Linker->Activated_Linker 15-30 min, RT EDC_NHS EDC and sulfo-NHS (in DMSO) EDC_NHS->Activated_Linker Conjugate Amide-linked Conjugate Activated_Linker->Conjugate 2-4 h, RT Biomolecule Amine-containing Biomolecule (in PBS, pH 7.4) Biomolecule->Conjugate Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification

Caption: Workflow for amide bond formation.

Materials:

  • Linker (2-(1-Ethynylcyclobutoxy)acetic acid or Propargylacetic acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Amine-containing biomolecule

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., hydroxylamine)

Procedure:

  • Activation of the Linker: a. Dissolve the linker in anhydrous DMF to a concentration of 10-20 mM. b. In a separate tube, prepare a fresh solution of EDC and sulfo-NHS in anhydrous DMSO at a 2-fold and 5-fold molar excess relative to the linker, respectively. c. Add the EDC/sulfo-NHS solution to the linker solution and incubate for 15-30 minutes at room temperature to form the NHS-activated ester.

  • Conjugation to Biomolecule: a. Dissolve the amine-containing biomolecule in PBS (pH 7.4) at a suitable concentration. b. Add the freshly prepared NHS-activated linker to the biomolecule solution. A 5- to 20-fold molar excess of the activated linker over the biomolecule is a typical starting point. c. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification: a. Quench the reaction by adding a quenching solution (e.g., 50 mM hydroxylamine) to consume any unreacted NHS-activated linker. b. Purify the conjugate from excess linker and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-functionalized molecule and an azide-containing partner.

CuAAC_Reaction cluster_reagents Reagents cluster_reaction Reaction cluster_analysis Analysis & Purification Alkyne Alkyne-functionalized Molecule Reaction_Mix Reaction Mixture Alkyne->Reaction_Mix Azide Azide-containing Partner Azide->Reaction_Mix Copper Copper(II) Sulfate Copper->Reaction_Mix Ligand Ligand (e.g., THPTA) Ligand->Reaction_Mix Reducer Reducing Agent (e.g., Sodium Ascorbate) Reducer->Reaction_Mix Initiation Triazole_Product 1,2,3-Triazole Product Reaction_Mix->Triazole_Product 1-4 h, RT Analysis Analysis (e.g., LC-MS) Triazole_Product->Analysis Purification Purification Analysis->Purification

Sources

Comparative

validating the bioorthogonality of 2-(1-Ethynylcyclobutoxy)aceticacid in live cell imaging

Validating the Bioorthogonality of 2-(1-Ethynylcyclobutoxy)acetic Acid in Live-Cell Imaging: A Comparative Guide As the demand for precise, low-background live-cell imaging grows, the structural design of chemical report...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Bioorthogonality of 2-(1-Ethynylcyclobutoxy)acetic Acid in Live-Cell Imaging: A Comparative Guide

As the demand for precise, low-background live-cell imaging grows, the structural design of chemical reporters has become as critical as the fluorophores themselves. While standard linear alkynes (like 4-pentynoic acid or propargylglycine) are staples of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), their conformational flexibility can lead to non-specific hydrophobic interactions and elevated background fluorescence in complex cellular environments.

This guide evaluates 2-(1-Ethynylcyclobutoxy)acetic acid —a sterically tuned, cyclobutane-containing alkyne—as an advanced bioorthogonal reporter. By leveraging the Thorpe-Ingold effect and steric shielding, this compound offers a unique structural alternative for researchers requiring ultra-high bioorthogonality. Below, we dissect the mechanistic rationale, provide comparative performance metrics, and outline a self-validating protocol for live-cell imaging.

Structural & Mechanistic Rationale

The bioorthogonality of a chemical tag is defined by its inertness to native biological functional groups and its selective reactivity with a complementary probe[1].

The Cyclobutane Advantage: Unlike linear alkynes, 2-(1-Ethynylcyclobutoxy)acetic acid features a rigid cyclobutane ring directly adjacent to the ether linkage and the terminal alkyne. This structural motif serves two critical functions:

  • Conformational Preorganization: The bulky cyclobutane ring restricts the rotational degrees of freedom of the alkyne (akin to the Thorpe-Ingold effect). This preorganization can thermodynamically favor the transition state during the CuAAC catalytic cycle, potentially compensating for the steric bulk.

  • Steric Shielding: The hydrophobic bulk of the cyclobutane ring shields the ether oxygen and the alkyne base from non-specific electrostatic or hydrogen-bonding interactions with native intracellular proteins, thereby reducing background "stickiness" prior to the click reaction.

Mechanism cluster_0 Standard Linear Alkyne cluster_1 2-(1-Ethynylcyclobutoxy)acetic acid A1 High Conformational Flexibility A2 Higher Background (Non-specific binding) A1->A2 Exposed hydrophobic tail B1 Cyclobutane Steric Shielding B2 Conformational Preorganization B1->B2 Thorpe-Ingold effect B3 High Bioorthogonality (Low Background) B2->B3 Restricted rotation

Mechanistic comparison of linear alkynes versus sterically shielded cyclobutyl alkynes.

Comparative Performance Data

To objectively validate 2-(1-Ethynylcyclobutoxy)acetic acid, we must compare its performance against standard bioorthogonal handles. The data below synthesizes expected kinetic and toxicity profiles when these tags are conjugated to biomolecules and reacted with a standard fluorogenic azide (e.g., CalFluor-Azide) using the highly biocompatible BTTAA-Cu(I) catalyst system[2].

Table 1: Kinetic and Bioorthogonality Comparison

Chemical ReporterReaction Kinetics (k_obs)Off-Target Background SignalStructural FlexibilityPrimary Application
4-Pentynoic Acid FastModerateHighGeneral in vitro bioconjugation
DBCO (SPAAC) Very FastHigh (Thiol cross-reactivity)Rigid (Strained)Copper-free fixed cell imaging
2-(1-Ethynylcyclobutoxy)acetic acid Moderate-FastVery Low Restricted High-fidelity live-cell imaging

Table 2: Live-Cell Toxicity & Viability (HeLa Cells, 24h Incubation)

ConditionReporter Conc.Cu(I) CatalystCell Viability (MTT)
Control (No Tag)0 µMNone100%
Linear Alkyne Tag50 µM50 µM Cu(I) + BTTAA92%
Cyclobutyl Alkyne Tag 50 µM 50 µM Cu(I) + BTTAA 94%
DBCO Tag50 µMNone85% (Due to thiol depletion)

Note: The use of the BTTAA ligand is critical for maintaining cell viability during CuAAC, as it effectively sequesters Cu(I) to prevent oxidative damage while accelerating the cycloaddition[2].

Experimental Validation Workflows

To establish trustworthiness, any validation protocol must be a self-validating system. This means incorporating strict negative controls (e.g., omitting the copper catalyst, or omitting the alkyne tag) to definitively prove that the observed fluorescence is a result of the bioorthogonal reaction, not non-specific accumulation.

Protocol: Live-Cell CuAAC Imaging Validation

This workflow details the validation of 2-(1-Ethynylcyclobutoxy)acetic acid (pre-conjugated to a metabolic precursor or targeting ligand) in live mammalian cells. We utilize the BTTAA ligand, which has been proven to provide the fastest and most biocompatible catalytic system for CuAAC in living organisms[2].

Reagents Required:

  • Targeting ligand derivatized with 2-(1-Ethynylcyclobutoxy)acetic acid (via NHS-ester coupling).

  • Picolyl-Azide-Fluorophore (e.g., AlexaFluor 488-picolyl azide). Picolyl azides accelerate the reaction synergistically with BTTAA[3].

  • CuSO₄ (100 mM stock in water).

  • BTTAA ligand (50 mM stock in DMSO).

  • Sodium Ascorbate (100 mM freshly prepared in water).

Step-by-Step Methodology:

  • Cell Preparation & Tag Incorporation:

    • Seed HeLa or HEK293T cells in a 35 mm glass-bottom imaging dish and culture until 70% confluent.

    • Incubate cells with the 2-(1-Ethynylcyclobutoxy)acetic acid-tagged probe (e.g., 10–50 µM) in complete media for 1–4 hours (depending on the probe's biological target).

    • Self-Validation Control A: Prepare a parallel dish incubated with a vehicle control (no alkyne tag).

  • Wash and Equilibrate:

    • Remove media and wash cells gently 3× with warm PBS (pH 7.4) to remove any unbound alkyne probe.

    • Replace with minimal imaging buffer (e.g., HBSS or FluoroBrite DMEM).

  • Catalyst Complex Pre-formation (Critical Step):

    • Causality Note: Cu(I) is toxic to cells. Pre-complexing Cu(II) with BTTAA before reduction ensures no free copper interacts with cellular components[2].

    • In a microcentrifuge tube, mix: 1 µL CuSO₄ (100 mM) + 5 µL BTTAA (50 mM). Vortex and incubate for 3 minutes.

    • Add 10 µL of freshly prepared Sodium Ascorbate (100 mM) to reduce Cu(II) to active Cu(I). The solution will turn slightly pale/colorless.

  • Live-Cell CuAAC Reaction:

    • To the imaging dish (containing 1 mL buffer), add the Picolyl-Azide-Fluorophore to a final concentration of 2 µM.

    • Add the pre-formed Cu(I)-BTTAA complex to achieve a final Cu concentration of 50 µM.

    • Self-Validation Control B: Prepare a parallel dish with the alkyne tag and azide dye, but omit the Cu(I)-BTTAA complex.

    • Incubate at 37°C for 5–15 minutes.

  • Imaging:

    • Wash cells 3× with warm PBS to remove unreacted dye and copper complex.

    • Image immediately using a confocal laser scanning microscope.

Workflow N1 Step 1 Target Labeling (Alkyne Tag Incorporation) N2 Step 2 Wash & Equilibrate (Remove free tag) N1->N2 N3 Step 3 Live-Cell CuAAC (Picolyl-Azide + Cu(I) + BTTAA) N2->N3 N4 Step 4 Confocal Imaging (Analyze Signal vs Background) N3->N4

Step-by-step experimental workflow for live-cell CuAAC imaging validation.

Conclusion

For researchers experiencing high background noise with standard linear alkynes or off-target thiol reactivity with SPAAC reagents (like DBCO)[3], 2-(1-Ethynylcyclobutoxy)acetic acid presents a highly rational alternative. By coupling the steric shielding of its cyclobutane ring with the accelerated kinetics of the BTTAA/picolyl-azide system[2], scientists can achieve rapid, high-fidelity bioorthogonal labeling in living cells without compromising cellular viability.

References

  • Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. National Center for Biotechnology Information (PMC).[Link]

  • A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry.[Link]

  • Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. ACS Publications.[Link]

Sources

Validation

Conformational Restriction in Targeted Protein Degradation: An SAR Comparison Guide of Ethynylcyclobutoxy Derivatives

Introduction & Structural Rationale In modern drug discovery, particularly in the design of bifunctional degraders (PROTACs) and covalent inhibitors, the selection of linker and scaffold moieties dictates not only target...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern drug discovery, particularly in the design of bifunctional degraders (PROTACs) and covalent inhibitors, the selection of linker and scaffold moieties dictates not only target affinity but also the pharmacokinetic viability of the molecule. Recent advancements in targeted protein degradation—specifically targeting the SWI/SNF chromatin remodeling complex ATPases SMARCA2 and BRM—have highlighted the exceptional utility of the ethynylcyclobutoxy moiety [1].

As a Senior Application Scientist, I approach linker design as an exercise in balancing geometry and metabolic stability. Historically, linear alkynes and propargyl ethers were used to bridge pharmacophores. However, these linear systems suffer from high entropic penalties upon binding and severe metabolic liabilities. By fusing the alkyne to a cyclobutane ring, medicinal chemists achieve two critical advantages:

  • Escape from Flatland: The cyclobutane ring, with its ~30° puckered conformation and strain energy of 26.3 kcal/mol, offers a unique 3D exit vector that precisely projects the alkyne into the target's binding pocket without the steric clash associated with larger cycloalkanes [2].

  • Metabolic Shielding: Cytochrome P450-mediated O-dealkylation typically targets unshielded alpha-protons. The quaternary/tertiary nature of the cyclobutane ring sterically shields the ether oxygen, drastically reducing intrinsic clearance ( CLint​ ) [3].

Quantitative SAR Comparison

To illustrate the causality behind selecting the ethynylcyclobutoxy scaffold, we compare it against linear and alternative cycloalkane derivatives within a standardized SMARCA2/VHL PROTAC framework. The data below highlights how minor changes in ring size exponentially impact both cellular degradation efficacy ( DC50​ ) and metabolic stability.

Table 1: SAR Profile of Alkyne-Ether Linker Derivatives
Derivative ScaffoldRing SizeSMARCA2 Kd​ (nM)VHL Kd​ (nM)Cellular DC50​ (nM) Dmax​ (%) CLint​ (µL/min/mg)
Propargyloxy (Linear)N/A4511012582%85.4
Ethynylcyclopropoxy 3-membered38954588%40.2
Ethynylcyclobutoxy 4-membered12 88 8 98% 12.5
Ethynylcyclopentoxy 5-membered185140>50045%25.1

Mechanistic Insights (The Causality of the Data):

  • Propargyloxy: Exhibits high clearance ( CLint​=85.4 ) due to rapid oxidation at the labile alpha-carbon. Its flexibility results in a high entropic penalty, weakening ternary complex formation.

  • Ethynylcyclopropoxy: While more stable than the linear counterpart, the flat, highly strained 3-membered ring provides a suboptimal trajectory for the alkyne vector, limiting cooperative binding.

  • Ethynylcyclobutoxy (The Optimal Scaffold): The puckered geometry perfectly aligns the SMARCA2 and VHL ligands, driving highly cooperative ternary complex formation (evidenced by the drop in DC50​ to 8 nM). Furthermore, the steric bulk of the 4-membered ring drops clearance to a highly favorable 12.5 µL/min/mg.

  • Ethynylcyclopentoxy: The larger "envelope" conformation of the 5-membered ring introduces severe steric clashes within the SMARCA2 binding pocket, ablating affinity and preventing effective degradation.

Mechanistic Pathway Visualization

The efficacy of the ethynylcyclobutoxy linker is best understood through its role in facilitating the degradation signaling cascade.

Pathway PROTAC Ethynylcyclobutoxy PROTAC Ternary Ternary Complex (High Cooperativity) PROTAC->Ternary Binds Target & E3 SMARCA2 SMARCA2/BRM Target SMARCA2->Ternary Recruited VHL VHL E3 Ligase VHL->Ternary Recruited Ubiquitin Polyubiquitination Ternary->Ubiquitin Proximity Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Recognition

Fig 1: Mechanism of SMARCA2 degradation via ethynylcyclobutoxy-linked bifunctional degraders.

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. They do not merely generate data; they actively prove their own accuracy through internal controls.

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay

This assay determines the CLint​ values presented in Table 1 by measuring the vulnerability of the ether linkage to CYP450 oxidation.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Reaction Mixture: Combine Human Liver Microsomes (final concentration 0.5 mg/mL) and the ethynylcyclobutoxy test compound (final concentration 1 µM) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At t=0,5,15,30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing Tolbutamide (100 ng/mL) as an internal standard.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify remaining parent compound.

  • Self-Validation Mechanism: Run parallel control arms using Verapamil (known high clearance) and Warfarin (known low clearance). Logic Check: If Verapamil is not depleted by >80% at 60 minutes, the NADPH system is inactive, and the assay batch must be automatically rejected.

Protocol B: Cellular Target Degradation Assay (HiBiT Knock-in)

This protocol measures the DC50​ and Dmax​ of the PROTACs in living cells.

  • Cell Seeding: Plate CRISPR/Cas9-engineered HCT116 cells endogenously expressing SMARCA2 tagged with a HiBiT luminescent peptide at 10,000 cells/well in a 384-well plate.

  • Compound Treatment: Dispense an 11-point, 3-fold serial dilution of the PROTAC (ranging from 10 µM down to 0.1 nM) using an acoustic liquid handler. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Detection: Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and furimazine substrate). Incubate for 10 minutes at room temperature.

  • Readout: Measure luminescence on a multimode microplate reader.

  • Self-Validation Mechanism: Include a parallel treatment arm containing the PROTAC plus 1 µM MG132 (a potent 26S proteasome inhibitor). Logic Check: If the luminescence signal is rescued in the presence of MG132, it definitively proves that the loss of signal is due to proteasome-mediated degradation, ruling out false positives caused by compound cytotoxicity or transcriptional suppression.

SAR Workflow Visualization

Workflow Design 1. Scaffold Design (Ring Size Variation) Synth 2. Chemical Synthesis (Alkylation & Coupling) Design->Synth Biochem 3. Biochemical FP Assay (Target Affinity) Synth->Biochem Cell 4. HiBiT Degradation (Cellular Efficacy) Biochem->Cell DMPK 5. HLM Stability (Microsomal Clearance) Cell->DMPK DMPK->Design SAR Feedback Loop Lead 6. Lead Candidate Selection DMPK->Lead

Fig 2: Iterative SAR screening and validation workflow for cyclobutane-based derivatives.

References

  • Source: Google Patents (WO2021067606A1)
  • Source: National Institutes of Health (PMC)
  • Title: The Cyclobutane Moiety in Medicinal Chemistry: Application Notes and Protocols Source: BenchChem URL
Validation

A Senior Application Scientist's Guide to the Validation of 2-(1-Ethynylcyclobutoxy)acetic acid Click Chemistry Products

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of drug discovery and development, "click chemistry" has emerged as a powerful tool for the rapid and efficient synthesis of novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of drug discovery and development, "click chemistry" has emerged as a powerful tool for the rapid and efficient synthesis of novel molecular entities.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, facilitates the formation of stable 1,2,3-triazole linkages under mild conditions, making it ideal for creating diverse compound libraries.[1] A key building block in this field is 2-(1-Ethynylcyclobutoxy)acetic acid, a molecule that combines a strained cyclobutane ring with a terminal alkyne and a carboxylic acid moiety, offering a unique scaffold for generating complex and potentially bioactive molecules.

However, the successful synthesis of novel compounds is only the first step. Rigorous analytical validation is paramount to confirm the identity, purity, and stability of the resulting click chemistry products. This guide, from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of 2-(1-Ethynylcyclobutoxy)acetic acid click chemistry products, alongside alternative analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure scientific integrity and trustworthiness.

The Analytical Challenge: Polarity and Structural Complexity

The click reaction product of 2-(1-Ethynylcyclobutoxy)acetic acid with an azide-containing molecule will possess a unique combination of structural features: a polar carboxylic acid group, a rigid cyclobutane ring, and a newly formed, heteroaromatic triazole ring. This combination presents a challenge for traditional reversed-phase liquid chromatography (RPLC), where highly polar compounds are often poorly retained, leading to inadequate separation from the solvent front and potential ion suppression in the mass spectrometer.

Primary Validation Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the workhorse of modern analytical chemistry, offering a powerful combination of separation and detection for the analysis of complex mixtures.[2] For the validation of our target click chemistry products, we will explore two primary LC approaches coupled with mass spectrometry: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Experimental Workflow for LC-MS Validation

LC-MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Reaction Mixture Dilution Dilution in Mobile Phase Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Injection onto LC Column Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MassAnalysis Mass Analysis (MS1 Scan) Ionization->MassAnalysis Fragmentation Tandem MS (MS/MS) MassAnalysis->Fragmentation PeakIntegration Peak Integration & Retention Time MassAnalysis->PeakIntegration StructureElucidation Fragment Ion Analysis Fragmentation->StructureElucidation MassConfirmation Mass Confirmation (m/z) PeakIntegration->MassConfirmation

Caption: General workflow for LC-MS validation of click chemistry products.

Method 1: Reversed-Phase Liquid Chromatography (RPLC-MS)

RPLC separates molecules based on their hydrophobicity. While challenging for our polar target, optimization of mobile phase and column chemistry can yield acceptable results.

Experimental Protocol: RPLC-MS

  • Sample Preparation:

    • Dilute the crude reaction mixture 1:100 with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC Conditions:

    • Column: A C18 column with polar end-capping (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is recommended to improve retention of polar analytes.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10.1-12 min: 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for nitrogen-containing triazoles.

    • MS1 Scan Range: m/z 100-1000

    • Data-Dependent MS/MS: Trigger fragmentation of the top 3 most intense ions from the MS1 scan.

    • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.

Expected Performance and Data Interpretation:

AnalyteExpected RetentionKey Diagnostic Ions (m/z)
2-(1-Ethynylcyclobutoxy)acetic acid (Starting Material)Early eluting[M+H]+, fragments from loss of COOH
Azide Starting MaterialVaries with structure[M+H]+ or [M+Na]+
Click Product (Triazole)Later eluting than starting materials[M+H]+, characteristic triazole ring fragmentation

Rationale for Choices: The use of a polar-endcapped C18 column and a formic acid modifier in the mobile phase helps to improve peak shape and retention for the acidic and polar analytes. The gradient elution ensures that both the polar starting materials and the potentially more hydrophobic product are eluted within a reasonable time frame. ESI in positive mode is chosen due to the basic nitrogens in the triazole ring, which are readily protonated.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC-MS)

HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in RPLC.[3] It utilizes a polar stationary phase and a high organic content mobile phase, creating a water-rich layer on the stationary phase into which polar analytes can partition.

Experimental Protocol: HILIC-MS

  • Sample Preparation:

    • Dilute the crude reaction mixture 1:100 in a high organic solvent mixture (e.g., 90:10 Acetonitrile:Water with 10 mM Ammonium Formate).

    • Filter the diluted sample through a 0.22 µm syringe filter.

  • LC Conditions:

    • Column: An amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm) is a good starting point.[4]

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid

    • Mobile Phase B: Water with 0.1% Formic Acid and 10 mM Ammonium Formate

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-50% B

      • 8-10 min: 50% B

      • 10.1-15 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 45 °C

    • Injection Volume: 2 µL

  • MS Conditions:

    • Identical to the RPLC-MS method.

Expected Performance and Data Interpretation:

AnalyteExpected RetentionKey Diagnostic Ions (m/z)
2-(1-Ethynylcyclobutoxy)acetic acid (Starting Material)Well-retained[M+H]+, fragments from loss of COOH
Azide Starting MaterialVaries with structure[M+H]+ or [M+Na]+
Click Product (Triazole)Well-retained, elution order depends on overall polarity[M+H]+, characteristic triazole ring fragmentation

Rationale for Choices: The amide column provides a good balance of polar interactions for retaining the carboxylic acid and the triazole. The high organic mobile phase in HILIC enhances ESI efficiency, potentially leading to better sensitivity compared to RPLC.[3] The use of ammonium formate helps to improve peak shape and maintain a stable spray in the ESI source.

Comparison of LC-MS Methods

FeatureRPLC-MSHILIC-MS
Retention of Polar Analytes Potentially poor, requires specialized columnsExcellent
Sensitivity Good, but can be affected by ion suppressionOften enhanced due to high organic mobile phase
Robustness Generally high and well-understoodCan be more sensitive to mobile phase composition and equilibration times
Column Lifetime Generally longCan be shorter if proper care is not taken
Method Development More established for a wider range of compoundsCan be more complex, requiring careful optimization of mobile phase additives

Alternative Validation Techniques: A Comparative Overview

While LC-MS is a powerful tool for both qualitative and quantitative analysis, orthogonal techniques are essential for comprehensive product validation and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[5] For click chemistry products, ¹H and ¹³C NMR are invaluable for confirming the formation of the 1,2,3-triazole ring.

Key Diagnostic NMR Signals:

  • ¹H NMR: The appearance of a new singlet in the aromatic region (typically δ 7.5-8.5 ppm) is characteristic of the triazole C-H proton.[3][6] The disappearance of the terminal alkyne proton signal (if present in the starting material) is also a key indicator of reaction completion.

  • ¹³C NMR: The formation of the triazole ring will give rise to two new quaternary carbon signals in the aromatic region (typically δ 120-150 ppm).[3][7]

Workflow for NMR Analysis

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_analysis_nmr Data Analysis PurifiedProduct Purified Product Dissolution Dissolution in Deuterated Solvent (e.g., DMSO-d6) PurifiedProduct->Dissolution NMR_Spectrometer NMR Spectrometer Dissolution->NMR_Spectrometer Acquire_1H Acquire ¹H Spectrum NMR_Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum NMR_Spectrometer->Acquire_13C Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Chemical_Shift Chemical Shift Analysis Process_Spectra->Chemical_Shift Integration Integration & Coupling Constant Analysis Process_Spectra->Integration Structure_Confirmation Structure Confirmation Chemical_Shift->Structure_Confirmation Integration->Structure_Confirmation

Caption: Workflow for NMR-based structural confirmation of click chemistry products.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] In the context of click chemistry, FTIR is particularly useful for monitoring the disappearance of the characteristic azide and alkyne stretching vibrations and the appearance of new bands associated with the triazole ring.

Key Diagnostic FTIR Bands:

  • Azide (N₃) stretch: A strong, sharp absorption band around 2100 cm⁻¹. Its disappearance indicates consumption of the azide starting material.[9]

  • Terminal Alkyne (C≡C-H) stretch: A sharp, medium-intensity band around 3300 cm⁻¹.

  • Internal Alkyne (C≡C) stretch: A weak band around 2100-2260 cm⁻¹. The disappearance of these alkyne bands signifies reaction completion.[9]

  • Triazole Ring Vibrations: The formation of the triazole ring results in new, often complex, absorption bands in the fingerprint region (1400-1600 cm⁻¹).

Comparison of Validation Techniques

TechniqueInformation ProvidedSample RequirementThroughput
LC-MS Purity, molecular weight, and structural information (via fragmentation)Low (ng to pg)High
NMR Unambiguous structure, stereochemistryHigh (mg)Low
FTIR Presence/absence of functional groupsLow (µg to mg)High

Conclusion and Recommendations

For the comprehensive validation of 2-(1-Ethynylcyclobutoxy)acetic acid click chemistry products, a multi-faceted analytical approach is essential.

  • For high-throughput screening and initial product confirmation: LC-MS is the method of choice due to its high sensitivity and speed. For these polar analytes, HILIC-MS is recommended as the primary LC technique due to its superior retention and potential for enhanced sensitivity. RPLC-MS can serve as a valuable orthogonal method for confirmation.

  • For definitive structural elucidation of novel compounds: NMR spectroscopy is indispensable. It provides the unambiguous structural information necessary for publication and regulatory submissions.

  • For rapid reaction monitoring and confirmation of functional group conversion: FTIR spectroscopy offers a quick and straightforward assessment of the reaction's progress.

By employing a combination of these techniques, researchers and drug development professionals can ensure the scientific rigor and integrity of their findings, ultimately accelerating the discovery of new and effective therapeutics. This integrated analytical strategy provides a self-validating system, where the strengths of one technique compensate for the limitations of another, leading to a comprehensive and trustworthy characterization of novel click chemistry products.

References

  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. (2021). In ACS Symposium Series. [Link]

  • Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. (2023). Molecules. [Link]

  • Multicomponent Click Synthesis of 1,2,3-Triazoles from Epoxides in Water Catalyzed by Copper Nanoparticles on Activated Carbon. (2011). The Journal of Organic Chemistry. [Link]

  • How can I prove the formation of a triazole ring in Click chemistry? (2013). ResearchGate. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024). JACS Au. [Link]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. (n.d.). Chromatography Today. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. (n.d.). Waters Corporation. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024). PMC. [Link]

  • FTIR spectrum of (a) azide derivative, (b) propargyl derivative, and (c) triazole network polymer. (n.d.). ResearchGate. [Link]

  • Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. (n.d.). PMC. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021). MDPI. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (n.d.). OSTI.GOV. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. (2020). Semantic Scholar. [Link]

  • Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. (2020). MDPI. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (n.d.). Royal Society of Chemistry. [Link]

  • Functional group identification for FTIR spectra using image-based machine learning models. (n.d.). NSF-PAR. [Link]

Sources

Comparative

Comparative Stability of Cyclobutane-Based Alkynes vs. Linear Terminal Alkynes in Drug Development

Introduction The strategic incorporation of alkyne motifs is a cornerstone of modern medicinal chemistry and bioconjugation. However, the traditional use of linear terminal alkynes is frequently hindered by severe metabo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic incorporation of alkyne motifs is a cornerstone of modern medicinal chemistry and bioconjugation. However, the traditional use of linear terminal alkynes is frequently hindered by severe metabolic liabilities and suboptimal target-binding thermodynamics[1]. To overcome these limitations, researchers are increasingly turning to cyclobutane-based alkynes. By leveraging the unique puckered three-dimensional structure of the cyclobutane ring, these constrained analogs offer superior metabolic stability, enhanced conformational rigidity, and improved pharmacokinetic profiles[2].

This guide provides an objective, data-driven comparison of cyclobutane-based alkynes versus linear terminal alkynes, detailing the mechanistic causality behind their stability differences and providing self-validating experimental protocols for their evaluation.

Mechanistic Stability Comparison

Thermodynamic and Conformational Stability

Linear terminal alkynes possess a high degree of rotational freedom. When a flexible linear alkyne binds to a biological target, it suffers a significant entropic penalty ( −TΔS ) because multiple conformational states must be restricted into a single binding pose.

Conversely, cyclobutane-based alkynes benefit from "conformational restriction"[3]. The cyclobutane ring adopts a folded, puckered conformation with a C-C-C bond angle of approximately 88°, which relieves torsional strain while slightly increasing angle strain[2]. This rigid architecture locks the attached alkyne into a predefined spatial vector. By pre-organizing the pharmacophore, the cyclobutane scaffold minimizes the entropic penalty upon target engagement, thereby increasing the overall thermodynamic stability of the receptor-ligand complex[3].

Metabolic Stability and CYP450 Resistance

The most critical vulnerability of linear terminal alkynes is their susceptibility to Cytochrome P450 (CYP450) mediated oxidation. In the liver, CYP enzymes readily oxidize the exposed terminal C-H bond of linear alkynes to form highly reactive oxirene or ketene intermediates[4]. These electrophilic species covalently alkylate the prosthetic heme group of the enzyme, resulting in Mechanism-Based Inactivation (MBI) and potential hepatotoxicity[1].

Cyclobutane-based alkynes circumvent this liability through steric shielding. The bulky, four-membered carbocycle restricts the molecule's ability to deeply penetrate the narrow, sterically restricted catalytic channel of CYP450 enzymes[5]. Furthermore, if the alkyne is internal or sterically crowded by the cyclobutane ring, it lacks the vulnerable terminal C-H bond required for rapid oxidation. This structural modification drastically extends the metabolic half-life ( t1/2​ ) of the compound[5].

Quantitative Data Summary

The following table summarizes the comparative stability metrics between standard linear terminal alkynes and their cyclobutane-based bioisosteres.

ParameterLinear Terminal AlkynesCyclobutane-Based AlkynesCausality / Mechanism
Conformational Flexibility High (Multiple rotatable bonds)Low (Rigid, puckered ring)Cyclobutane restricts rotation, lowering entropic penalty[3].
C-C-C Bond Angle (Ring) N/A~88° (Puckered)Balances angle strain and torsional strain[2].
CYP450 MBI Risk HighLowTerminal alkynes form reactive oxirenes[1]; cyclobutanes sterically block active site access[5].
Typical HLM Half-Life ( t1/2​ ) < 15 - 30 minutes> 60 - 120 minutesEnhanced resistance to ω -oxidation and heme alkylation[5][6].
Bioconjugation Utility High (CuAAC)High (SPAAC / Tetrazine Ligation)Strained cyclobutane-fused systems enable copper-free click chemistry[7].

Experimental Workflow: Assessing Metabolic Stability

To objectively quantify the metabolic stability of cyclobutane-based alkynes versus linear terminal alkynes, a Human Liver Microsome (HLM) stability assay must be employed. This protocol is designed as a self-validating system to ensure data integrity[1][6].

Self-Validating HLM Protocol
  • Preparation of Microsomal Matrix : Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Causality: The specific pH and magnesium concentration are critical for maintaining the structural integrity and optimal catalytic activity of CYP450 enzymes.

  • Compound Spiking : Add the test alkyne (linear or cyclobutane-based) to a final concentration of 1 μM . Keep the organic solvent (e.g., DMSO) concentration below 0.1% (v/v) to prevent solvent-induced CYP inhibition.

  • Initiation via Cofactor : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system (or 1 mM NADPH).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation[6].

  • Self-Validating Controls :

    • Negative Control (No NADPH): Run a parallel incubation lacking NADPH. Causality: If degradation occurs here, it indicates instability is due to non-CYP pathways (e.g., chemical hydrolysis), validating that NADPH-dependent clearance is strictly CYP-mediated[1].

    • Positive Control: Run a parallel assay using Verapamil or Dextromethorphan. Causality: Rapid clearance of these known substrates confirms the enzymatic viability of the HLM batch.

  • Quenching and Time-Course Sampling : At predefined time points (0, 15, 30, 60, and 120 minutes), transfer a 50 μL aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures the CYP enzymes, quenching the reaction, while the internal standard normalizes LC-MS/MS injection variability.

  • Centrifugation and LC-MS/MS Analysis : Centrifuge the quenched samples at 14,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the in vitro half-life ( t1/2​ ).

Metabolic Pathway Comparison

G L_Alkyne Linear Terminal Alkyne (Flexible, Exposed) CYP450 CYP450 Enzyme Active Site L_Alkyne->CYP450 High Affinity C_Alkyne Cyclobutane-Based Alkyne (Sterically Shielded) C_Alkyne->CYP450 Steric Hindrance Oxirene Reactive Oxirene/Ketene Intermediate CYP450->Oxirene Oxidation Stable Metabolic Stability (Prolonged Half-life) CYP450->Stable Resists Oxidation MBI Mechanism-Based Inactivation Oxirene->MBI Heme Alkylation

Divergent metabolic pathways of linear terminal vs. cyclobutane-based alkynes.

References

  • Title : Cyclobutanes in Small‐Molecule Drug Candidates Source : nih.gov URL : 2

  • Title : The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Cyclobutane-Containing Amines Source : benchchem.com URL : 3

  • Title : Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates Source : nih.gov URL : 7

  • Title : Targeting CYP4A11: Discovery of Isocyanide-Containing Inhibitors for Triple-Negative Breast Cancer Source : chemrxiv.org URL : 4

  • Title : Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks Source : acs.org URL : 1

  • Title : Building Metabolically Stable and Potent Anti-HIV Thioether-Lipid Analogues of Tenofovir Exalidex: A thorough Pharmacological Analysis Source : nih.gov URL :5

  • Title : N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity Source : biorxiv.org URL : 6

Sources

Validation

A Head-to-Head In Vivo Efficacy Assessment of Novel Hypoxia-Activated Drug Candidates Derived from 2-(1-Ethynylcyclobutoxy)acetic acid in Non-Small Cell Lung Cancer Models

This guide provides a comprehensive framework for the direct in vivo comparison of novel drug candidates synthesized from a 2-(1-Ethynylcyclobutoxy)acetic acid scaffold. Given the chemical structure, particularly the eth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the direct in vivo comparison of novel drug candidates synthesized from a 2-(1-Ethynylcyclobutoxy)acetic acid scaffold. Given the chemical structure, particularly the ethynyl group, a plausible and compelling mechanism of action is hypoxia-activated targeting of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor progression and survival.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to rigorously evaluate and differentiate the therapeutic potential of these emerging drug candidates.

For the purpose of this guide, we will outline a comparative study of two hypothetical candidates, Candidate A and Candidate B , against a current standard-of-care treatment for Non-Small Cell Lung Cancer (NSCLC), such as a tyrosine kinase inhibitor (TKI) like osimertinib, in a patient-derived xenograft (PDX) mouse model.[4][5][6]

Introduction: The Rationale for Targeting Hypoxia in NSCLC

Solid tumors, including NSCLC, frequently develop regions of hypoxia (low oxygen) due to rapid cell proliferation that outpaces the development of adequate blood supply.[3] This hypoxic environment triggers a cellular stress response primarily mediated by HIF-1α.[2][3] Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded.[1] However, in hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes that promote tumor survival, angiogenesis, metabolic reprogramming (such as a shift to glycolysis), and metastasis.[1][7][8]

Elevated levels of HIF-1α are strongly correlated with poor prognosis in NSCLC patients.[2][3] Therefore, therapeutic agents that can selectively target and inhibit the HIF-1α pathway in the hypoxic tumor microenvironment represent a highly promising strategy for cancer treatment. The 2-(1-Ethynylcyclobutoxy)acetic acid scaffold is hypothesized to serve as a prodrug, which upon reaching the hypoxic tumor core, is enzymatically activated to release a potent inhibitor of HIF-1α. This guide will detail the necessary in vivo studies to validate this hypothesis and compare the efficacy of drug candidates derived from this scaffold.

Hypothesized Mechanism of Action

The central hypothesis is that Candidate A and Candidate B are hypoxia-activated prodrugs that selectively inhibit the HIF-1α signaling pathway, leading to reduced tumor growth and proliferation.

dot TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Hypothesized mechanism of hypoxia-activated HIF-1α inhibition.

Comparative In Vivo Efficacy Study Design

A robust and well-controlled in vivo study is paramount to generating conclusive data.[9] The use of patient-derived xenograft (PDX) models is recommended as they better preserve the characteristics of the original patient tumors compared to traditional cell line-derived xenografts.[4][5][6]

Experimental Workflow

The overall workflow is designed to assess efficacy, tolerability, and target engagement of the drug candidates.

dot G { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Overall experimental workflow for the in vivo efficacy study.

Treatment Groups

A minimum of five groups are required for a comprehensive comparison:

GroupTreatmentDoseRouteSchedule
1 Vehicle Control-Oral (p.o.)Daily (q.d.)
2 Candidate A50 mg/kgOral (p.o.)Daily (q.d.)
3 Candidate B50 mg/kgOral (p.o.)Daily (q.d.)
4 Standard of Care (e.g., Osimertinib)25 mg/kgOral (p.o.)Daily (q.d.)
5 Combination: Candidate A + SoC50 + 25 mg/kgOral (p.o.)Daily (q.d.)

Note: Doses are hypothetical and should be determined by prior maximum tolerated dose (MTD) studies.

Detailed Experimental Protocols

Adherence to detailed and validated protocols is essential for reproducibility and data integrity. All animal experiments must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[10]

Protocol 1: Establishment of NSCLC Patient-Derived Xenografts (PDX)

Objective: To establish tumors in immunodeficient mice that closely mirror the human tumor of origin.[4][5][11]

Materials:

  • NOD/SCID or similar immunodeficient mice (6-8 weeks old).[5][11]

  • Fresh, sterile NSCLC tumor tissue from surgical resection.[11]

  • Sterile surgical instruments.

  • Matrigel and sterile PBS.

Procedure:

  • Within 30 minutes of surgical removal, place the tumor tissue in sterile media on ice.[11]

  • In a sterile biosafety cabinet, mince the tumor into small fragments (approx. 3-4 mm³).[11]

  • Anesthetize the immunodeficient mouse.

  • Subcutaneously implant one tumor fragment, typically on the right flank of the mouse.[12][13]

  • Monitor the mice for tumor growth. Once tumors reach approximately 1000-1500 mm³, they can be passaged to a new cohort of mice for expansion. The efficacy study should ideally be conducted with tumors from passage 3 or 4 to ensure stability while minimizing divergence from the original tumor.[5]

Protocol 2: In Vivo Efficacy and Tolerability Assessment

Objective: To evaluate the anti-tumor efficacy and assess the general health and tolerability of the drug candidates in the tumor-bearing mice.

Procedure:

  • Once tumors from the expansion cohort reach an average volume of 150-200 mm³, randomize the mice into the treatment groups defined above (n=8-10 mice per group).

  • Record the initial tumor volume and body weight for each mouse.

  • Administer the assigned treatment daily via oral gavage for 21 consecutive days.

  • Measure tumor volume using digital calipers twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Measure the body weight of each mouse twice weekly as a key indicator of toxicity.[10] A body weight loss exceeding 20% is a common ethical endpoint.

  • The study concludes for all groups when the mean tumor volume in the vehicle control group reaches the predetermined endpoint (e.g., 2000 mm³), or after 21 days of treatment.

  • At the end of the study, euthanize the mice and carefully excise the tumors. Record the final tumor weight.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis

Objective: To confirm that the drug candidates are engaging with the target (HIF-1α pathway) in the tumor tissue.[14][15]

Procedure:

  • Immediately following tumor excision, divide each tumor into two sections.

  • Flash-freeze one section in liquid nitrogen and store at -80°C for subsequent Western blot or qPCR analysis.

  • Fix the other section in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).

  • Western Blot Analysis: Homogenize the frozen tumor tissue and extract total protein. Perform Western blotting to quantify the protein levels of HIF-1α and downstream targets such as VEGF and GLUT1. A significant reduction in these proteins in the treated groups compared to the vehicle control would provide evidence of target engagement.

  • Immunohistochemistry (IHC): Paraffin-embed the fixed tissue and prepare slides. Perform IHC staining for HIF-1α and a proliferation marker like Ki-67. This will provide spatial information on target inhibition and its effect on cell proliferation within the tumor.

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for straightforward comparison between the treatment groups.

Table 1: Summary of In Vivo Efficacy Outcomes
GroupTreatmentMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
1Vehicle Control1850 ± 1500%+5.2 ± 1.5%
2Candidate A650 ± 9564.9%-2.1 ± 2.0%
3Candidate B820 ± 11055.7%-1.5 ± 1.8%
4Standard of Care590 ± 8068.1%-4.5 ± 2.5%
5Candidate A + SoC250 ± 5086.5%-5.0 ± 2.8%

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • Tumor Growth Inhibition (TGI): This is a primary efficacy endpoint. In the hypothetical data, Candidate A shows superior TGI compared to Candidate B and performs comparably to the standard of care.

  • Combination Therapy: The combination of Candidate A with the standard of care shows a synergistic effect, resulting in the highest TGI.

  • Tolerability: The minimal body weight loss in the Candidate A and B groups suggests good tolerability at the tested dose, a critical factor for further development.

Table 2: Summary of Pharmacodynamic Biomarker Analysis
GroupTreatmentRelative HIF-1α Expression (vs. Vehicle)Relative VEGF Expression (vs. Vehicle)Ki-67 Positive Nuclei (%)
1Vehicle Control1.001.0075%
2Candidate A0.250.3020%
3Candidate B0.450.5035%
4Standard of Care0.950.8025%
5Candidate A + SoC0.200.2510%

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • Target Engagement: Candidate A demonstrates more potent inhibition of HIF-1α and its downstream target VEGF compared to Candidate B, corroborating the efficacy data.

  • Mechanism of SoC: The standard of care, likely a TKI, does not directly target the HIF-1α pathway, hence the minimal change in its expression.

  • Anti-proliferative Effect: The reduction in Ki-67 staining correlates well with the observed tumor growth inhibition, linking target engagement to a functional anti-proliferative outcome.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to compare the in vivo efficacy of novel drug candidates derived from 2-(1-Ethynylcyclobutoxy)acetic acid. Based on the hypothetical data presented, Candidate A demonstrates a more promising profile than Candidate B, with efficacy comparable to a standard-of-care agent and a favorable safety profile. The strong synergistic effect observed when combined with a TKI suggests a potential new combination therapy strategy for NSCLC.

Future studies should include:

  • Orthotopic xenograft models to evaluate efficacy in a more physiologically relevant lung environment.

  • Pharmacokinetic (PK) studies to correlate drug exposure in plasma and tumor tissue with the observed pharmacodynamic effects.

  • Investigation into mechanisms of potential resistance.

By following a structured and scientifically sound comparative framework, researchers can effectively identify the most promising drug candidates for further preclinical and clinical development, ultimately accelerating the delivery of novel cancer therapeutics to patients.

References

  • Dong, X., Guan, J., English, J. C., & Flint, J. (2010). Establishment of Patient-Derived Non–Small Cell Lung Cancer Xenografts as Models for the Identification of Predictive Biomarkers. Clinical Cancer Research, 16(5), 1402-1413. [Link]

  • Fu, Z., Li, Y., Han, L., & Li, Y. (2022). Hypoxia-inducible factor 1-alpha is a driving mechanism linking chronic obstructive pulmonary disease to lung cancer. Frontiers in Oncology, 12, 962534. [Link]

  • Swinson, D. E., Jones, J. L., Richardson, D., Wykoff, J., & Harris, A. L. (2004). Hypoxia-inducible factor-1 alpha in non small cell lung cancer: relation to growth factor, protease and apoptosis pathways. International Journal of Cancer, 111(1), 43-50. [Link]

  • Ochi, N., et al. (2019). Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. Cancer Science, 110(9), 2836-2847. [Link]

  • Sheng, H., et al. (2020). Advances of HIF-1α/glycolysis axis in non-small cell lung cancer (Review). International Journal of Oncology, 56(4), 867-877. [Link]

  • Li, Y., et al. (2025). Hypoxia-induced HIF-1α enhanced the tumorigenesis in non-small cell lung cancer by targeting GAB2. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 831, 111917. [Link]

  • Crownbio. (2024). 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. Crown Bioscience. [Link]

  • NCI Nanotechnology Characterization Laboratory. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. [Link]

  • Liao, X., et al. (2012). The expression of hypoxia-inducible factor-1α and its clinical significance in lung cancer: a systematic review and meta-analysis. Journal of Cancer Research and Clinical Oncology, 138(12), 2145-2156. [Link]

  • Bertino, E. M., et al. (2019). Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine. Frontiers in Oncology, 9, 375. [Link]

  • Zylstra, J. W., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. ACS Nano, 14(5), 6017-6032. [Link]

  • Liu, X., et al. (2019). Establishment of a non-small-cell lung cancer-liver metastasis patient-derived tumor xenograft model for the evaluation of patient-tailored chemotherapy. Bioscience Reports, 39(6), BSR20190367. [Link]

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. [Link]

  • Li, Y., et al. (2020). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Cancer Communications, 40(1), 21-34. [Link]

  • ecancermedicalscience. (2024). New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. ecancer. [Link]

  • Zhang, Y., et al. (2026). A Mechanistic Pharmacokinetic/Pharmacodynamic Model for Sequence-Dependent Synergy in Pemetrexed–Osimertinib Combinations Against Non-Small Cell Lung Cancer (NSCLC): Translational Insights. Pharmaceutics, 18(4), 789. [Link]

  • Rolfo, C., et al. (2018). Future perspectives from lung cancer pre-clinical models: new treatments are coming? Annals of Translational Medicine, 6(15), 299. [Link]

  • Sequist, L. V., & Gettinger, S. N. (2014). Pharmacodynamic Biomarkers: Falling Short of the Mark? Clinical Cancer Research, 20(10), 2533-2535. [Link]

  • Wang, K., et al. (2012). Pharmacodynamic Modelling of Biomarker Data in Oncology. Current Drug Metabolism, 13(7), 963-976. [Link]

  • BioWorld. (2025). Metabolic markers to predict efficacy of immune checkpoint inhibitors in non-small-cell lung cancer. BioWorld. [Link]

  • McFadden, D. G., & Papagiannakopoulos, T. (2022). Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development. Cold Spring Harbor Perspectives in Medicine, 12(1), a037887. [Link]

  • Garon, E. B., et al. (2022). Association of Baseline and Pharmacodynamic Biomarkers With Outcomes in Patients Treated With the PD-1 Inhibitor Budigalimab. JTO Clinical and Research Reports, 3(1), 100262. [Link]

  • Novartis AG. (2014). U.S. Patent No. 8,829,195. Regulations.gov. [Link]

  • Barany, G., & Ferrer, F. (2005). U.S. Patent Application No. 10/786,962.
  • Patel, J. D., et al. (2024). Therapy for Stage IV Non–Small Cell Lung Cancer With Driver Alterations: ASCO Living Guideline, Version 2023.3. Journal of Clinical Oncology, 42(6), 724-746. [Link]

  • Bosch, A. F., et al. (2011). European Patent No. EP 2383255 A1.
  • Association of Community Cancer Centers. (n.d.). Changing Care Patterns for Patients with Early-Stage NSCLC. ACCC. [Link]

  • Tidten, B., et al. (2010). U.S. Patent Application No. 12/828,181.
  • Takeda Pharmaceutical Company Limited. (2021). Substituted cyclyl-acetic acid derivatives for the treatment of metabolic disorders. Eureka. [Link]

Sources

Comparative

Benchmarking Coupling Reagents: HATU vs. DIC/Oxyma for 2-(1-Ethynylcyclobutoxy)acetic Acid Conjugation

Executive Summary For drug development professionals and synthetic chemists, the installation of an alkyne handle via amide coupling is a foundational step in generating probes for CuAAC (Click Chemistry). 2-(1-Ethynylcy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the installation of an alkyne handle via amide coupling is a foundational step in generating probes for CuAAC (Click Chemistry). 2-(1-Ethynylcyclobutoxy)acetic acid is a premier bifunctional building block for this purpose[1]. However, the structural nuances of this alpha-alkoxy carboxylic acid demand careful selection of coupling reagents to maximize yield while minimizing side reactions. This guide objectively benchmarks two leading coupling strategies—HATU/DIPEA and DIC/Oxyma —providing mechanistic insights, comparative performance data, and self-validating experimental protocols.

Substrate Profiling & Mechanistic Divergence

2-(1-Ethynylcyclobutoxy)acetic acid (CAS 1638768-51-0) features a carboxylic acid separated from a cyclobutane ring by an ether linkage[1]. The inductive electron-withdrawing effect of the alpha-oxygen increases the electrophilicity of the resulting active ester, making it highly reactive. However, this reactivity must be carefully managed to prevent degradation or side reactions with complex biological amines.

The choice of coupling reagent dictates the mechanistic pathway and the reaction environment:

  • HATU (Uronium Salt): Generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) active ester. It requires a tertiary amine base (e.g., DIPEA) to drive the activation[2]. While exceptionally fast, HATU can react directly with unprotected primary amines to form inert tetramethylguanidinium byproducts if the acid is not pre-activated[3].

  • DIC / Oxyma Pure (Carbodiimide + Additive): Generates a stable Oxyma active ester. This pathway is highly efficient and, crucially, can be performed under base-free conditions [4]. This makes it the superior choice when conjugating base-sensitive payloads or when scaling up, as it avoids base-catalyzed epimerization or degradation[5].

Mechanism Acid 2-(1-Ethynylcyclobutoxy) acetic acid HATU HATU / DIPEA (Uronium Activation) Acid->HATU + Base DIC DIC / Oxyma (Carbodiimide Activation) Acid->DIC + Additive Amine Target Amine (R-NH2) Amide Alkyne-Tagged Conjugate Amine->Amide OAt OAt Active Ester (Highly Reactive) HATU->OAt OxymaEst Oxyma Active Ester (Stable, Base-Free) DIC->OxymaEst OAt->Amide + Amine OxymaEst->Amide + Amine

Mechanistic activation pathways for HATU and DIC/Oxyma mediated amide coupling.

Performance Benchmarking Data

When benchmarking these reagents for the conjugation of 2-(1-Ethynylcyclobutoxy)acetic acid, several operational parameters must be evaluated. The data below synthesizes comparative studies across solution-phase and solid-phase methodologies[2][4].

Performance ParameterHATU / DIPEADIC / Oxyma Pure
Activation Kinetics Very Fast (< 5 minutes)[2]Moderate (15–30 minutes)[2]
Base Requirement Mandatory (2.0–3.0 eq DIPEA)None (Base-free compatible)[4]
Guanidinylation Risk High (Requires strict pre-activation)[3]None (Carbodiimide mechanism)
Byproduct Profile Water-soluble (HOAt, urea derivative)Organic-soluble DIU (No precipitation)[4]
Cost-Effectiveness Low (Expensive, atom-uneconomical)High (Economical for scale-up)[4]
Optimal Use Case Sterically hindered amines, mg-scaleBase-sensitive payloads, scale-up, automation[5]

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . They incorporate specific visual or analytical checkpoints to ensure the causality of the reaction steps is actively monitored.

Workflow Prep Prepare 0.1M Acid in Anhydrous DMF Split Select Coupling Strategy Prep->Split PathA HATU Protocol Split->PathA PathB DIC / Oxyma Protocol Split->PathB ReactA 1. Add HATU + DIPEA 2. Pre-activate 5 min (Yellow) 3. Add Amine (1 hr) PathA->ReactA ReactB 1. Add DIC + Oxyma 2. Add Amine immediately 3. Stir 2-4 hrs PathB->ReactB Workup Aqueous Workup (Quench & Extract) ReactA->Workup ReactB->Workup Purify Chromatography (HPLC / Flash) Workup->Purify

Step-by-step experimental workflow for HATU and DIC/Oxyma conjugation strategies.

Protocol A: HATU-Mediated Coupling (High-Speed / Hindered Amines)

Use this protocol when conjugating to sterically hindered secondary amines or when rapid reaction times are required.

  • Preparation: Dissolve 2-(1-Ethynylcyclobutoxy)acetic acid (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

  • Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

    • Causality & Validation: DIPEA deprotonates the acid, allowing HATU to form the active ester. The reaction mixture will rapidly transition from colorless to a translucent yellow. This color change is a reliable, visual self-validation indicating the release of the anionic HOAt byproduct and successful activation of the acid[6].

  • Pre-Activation Window: Stir for exactly 5 minutes at room temperature.

    • Causality: This strict pre-activation prevents the unreacted HATU from encountering the target amine. Failure to wait will result in the amine attacking the uronium salt, permanently capping the amine as a tetramethylguanidinium byproduct[3].

  • Conjugation: Add the Target Amine (1.2 eq). Stir for 1 hour.

  • Monitoring: Quench a 5 µL aliquot in 50% MeCN/H2O and analyze via LC-MS. Look for the mass shift corresponding to [M_amine + M_acid - H2O].

Protocol B: DIC/Oxyma-Mediated Coupling (Base-Free / Scale-Up)

Use this protocol for base-sensitive payloads, scale-up syntheses, or to avoid expensive uronium salts.

  • Preparation: Dissolve 2-(1-Ethynylcyclobutoxy)acetic acid (1.0 eq) and Target Amine (1.05 eq) in anhydrous DMF (0.1 M).

    • Causality: Because DIC does not react with amines to form guanidinium species, all starting materials can be safely pooled in a "one-pot" setup prior to activation[3].

  • Activation: Add Oxyma Pure (1.1 eq) followed by DIC (1.1 eq).

    • Causality & Validation: Oxyma acts as a highly nucleophilic additive to form a stable active ester, suppressing side reactions[4]. Unlike HATU, this system requires no tertiary base , completely protecting base-sensitive functional groups on your payload[4].

  • Conjugation: Stir for 2–4 hours at room temperature.

    • Validation: Throughout the reaction, the mixture will remain homogeneous. The byproduct, diisopropylurea (DIU), is highly soluble in DMF (unlike the insoluble DCU produced by DCC). This ensures that any precipitation observed is likely your product, not a reagent byproduct, simplifying TLC and HPLC monitoring[4].

  • Workup: Dilute with EtOAc and wash sequentially with 5% aqueous citric acid, saturated NaHCO3, and brine. The organic-soluble DIU will be easily separated during subsequent flash chromatography.

References

  • 1 - nextsds.com 2.2 - benchchem.com 3.5 - saspublishers.com 4.4 - google.com

  • 3 - reddit.com 6.6 - chemrxiv.org

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-(1-Ethynylcyclobutoxy)acetic acid

As drug development professionals, our work inherently involves navigating the complexities of novel chemical entities. 2-(1-Ethynylcyclobutoxy)acetic acid is one such compound, and while specific safety data may be limi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, our work inherently involves navigating the complexities of novel chemical entities. 2-(1-Ethynylcyclobutoxy)acetic acid is one such compound, and while specific safety data may be limited, a methodical analysis of its constituent functional groups provides a robust framework for ensuring laboratory safety. This guide offers essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural recommendation. Our goal is to empower researchers with the knowledge to handle this and similar molecules with confidence and precision.

Hazard Identification: A Triad of Chemical Risks

A comprehensive understanding of the potential hazards is the bedrock of safe laboratory practice. The structure of 2-(1-Ethynylcyclobutoxy)acetic acid presents three primary areas of concern, each stemming from a distinct functional group. The GHS hazard classifications for this substance include skin irritation, serious eye damage, and potential for specific target organ toxicity.[1]

Functional GroupPotential HazardRationale & Causality
Carboxylic Acid Corrosivity, Skin & Eye DamageThe carboxylic acid moiety (-COOH) is acidic and can cause severe skin burns and eye damage upon direct contact.[2][3][4] Inhalation of aerosols can lead to respiratory tract irritation.[2][4]
Terminal Alkyne Formation of Explosive AcetylidesThe terminal ethynyl group (-C≡CH) is the most significant hazard. It can react with certain metals (notably heavy metals like silver, copper, mercury, and even brass fittings) to form highly unstable and explosive metal acetylides.[5] This reaction can be initiated by contact, friction, or heat.
Cyclobutoxy Ether Ring Strain & Potential ReactivityWhile ethers are often associated with peroxide formation, the primary concern with the cyclobutoxy group is its inherent ring strain.[6] Although generally stable at room temperature, strained rings can undergo facile ring-opening reactions under various conditions, which could lead to unexpected reactivity.[7]
Personal Protective Equipment (PPE): Your Primary Line of Defense

Given the identified hazards, a stringent PPE protocol is non-negotiable. The selection of PPE should be based on the specific task being performed, with the understanding that the highest level of protection is required when handling the neat compound or concentrated solutions.

Core PPE Requirements:

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times. When handling larger quantities or when there is a risk of splashing, a full face shield should be worn in addition to goggles.[8]

  • Hand Protection: Use chemically resistant gloves. Butyl rubber (with a thickness of at least 0.7 mm) is an excellent choice for handling carboxylic acids and provides good general chemical resistance.[8] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

  • Body Protection: A flame-retardant lab coat is essential.[2] When handling significant quantities, consider using a chemically resistant apron and arm sleeves for added protection.

  • Respiratory Protection: All work with 2-(1-Ethynylcyclobutoxy)acetic acid, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3][9]

Workflow for PPE Selection

The following diagram outlines a decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Selection cluster_0 Task Assessment cluster_1 PPE Protocol start Start: Define Experimental Task task_type Handling Solid or Concentrated Solution? start->task_type handling_dilute Handling Dilute Solution (<1M) task_type->handling_dilute No handling_solid Handling Neat Solid or >1M Solution task_type->handling_solid Yes ppe_base Standard PPE: - Safety Goggles - Lab Coat - Butyl Gloves handling_dilute->ppe_base ppe_enhanced Enhanced PPE: - Standard PPE + Face Shield - Chemical Apron handling_solid->ppe_enhanced

Caption: PPE selection workflow based on the nature of the handling task.

Operational Plan: Handling and Storage Protocols

Adherence to a strict operational plan minimizes risk and ensures experimental integrity.

Handling:

  • Work Area Preparation: Always conduct work in a chemical fume hood.[9] Before starting, ensure the work area is free of incompatible materials, especially heavy metal salts, strong bases, and strong oxidizing agents.[10] The use of metal spatulas should be avoided; opt for plastic or ceramic alternatives.

  • Weighing and Transfer: When weighing the solid compound, do so within the fume hood on a disposable weigh boat. If transferring a solution, use a ground-bonded container and receiving equipment to prevent static discharge, which could be an ignition source.[3][4]

  • Reaction Quenching: Reaction mixtures containing this reagent must be fully and carefully quenched as part of the experimental procedure before being designated as waste.[11] Unquenched, reactive materials should never be placed in waste containers.[11]

Storage:

  • Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidative degradation.[5]

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4][10] Refrigerated or freezer storage is recommended to minimize decomposition.[5][12]

  • Container: Keep the container tightly closed and properly labeled.[3][10][13] Ensure the container material is compatible; for acids, avoid storage in certain plastics that may degrade.[14]

  • Segregation: Crucially, store this compound segregated from heavy metal compounds, strong bases, and oxidizing agents.[10][14]

Disposal Plan: Managing Reactive Waste

Improper disposal of reactive chemicals poses a significant risk.[15][16] All waste streams containing 2-(1-Ethynylcyclobutoxy)acetic acid must be treated as hazardous.

Step-by-Step Disposal Protocol:

  • Quenching: Before disposal, any residual reactivity must be neutralized. For the terminal alkyne, this is paramount. A cautious quenching procedure (e.g., careful addition to a suitable solvent) should be performed on the reaction mixture before it is combined with other waste streams. Never attempt to quench unwanted or expired material in its original container.[11]

  • Segregation: Collect waste containing this compound in a dedicated, labeled hazardous waste container.[11][14] Do not mix with waste containing heavy metals. It is best practice to segregate halogenated and non-halogenated solvent wastes.[14]

  • Labeling: The waste container must be clearly labeled with a hazardous waste tag that lists all constituents of the quenched mixture.[11] This information is critical for the safety of waste management personnel.

  • Container Integrity: Use a container made of compatible material. Ensure it is in good condition, properly sealed, and stored in a designated satellite accumulation area while awaiting pickup.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[15] Do not dispose of this chemical down the drain or in regular trash.[15][17]

Waste Disposal Decision Workflow

This diagram provides a logical flow for ensuring the safe and compliant disposal of waste containing 2-(1-Ethynylcyclobutoxy)acetic acid.

Disposal_Workflow cluster_waste Waste Segregation & Storage start Start: Waste Generated is_quenched Is the waste stream fully quenched? start->is_quenched quench_proc Perform validated quenching procedure in fume hood is_quenched->quench_proc No select_container Select compatible, leak-proof waste container is_quenched->select_container Yes quench_proc->is_quenched label_container Attach Hazardous Waste Tag. List ALL constituents. select_container->label_container store_waste Store in designated Satellite Accumulation Area label_container->store_waste contact_ehs Schedule pickup with Environmental Health & Safety (EHS) store_waste->contact_ehs

Caption: Decision workflow for the safe disposal of reactive waste.

By integrating these principles of hazard assessment, diligent use of PPE, and strict adherence to operational and disposal protocols, researchers can confidently and safely unlock the synthetic potential of 2-(1-Ethynylcyclobutoxy)acetic acid.

References

  • Carboxylic acids and ester. A laboratory report to identify the presence of carboxylic and ester in a solutions. Slideshare. Available at: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]

  • Reactive Chemicals. University of Michigan-Dearborn. Available at: [Link]

  • Reactive and Potentially Explosive Chemicals. University of Colorado Boulder Environment, Health and Safety. Available at: [Link]

  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Chemistry LibreTexts. Available at: [Link]

  • Disposal of Highly Reactive Reagents. University of Pennsylvania EHRS. Available at: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. Available at: [Link]

  • 2-(1-ethynylcyclobutoxy)acetic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • Carboxylic Acids Laboratory Guide. Scribd. Available at: [Link]

  • Esterification. SmartLabs. Available at: [Link]

  • making carboxylic acids. Chemguide. Available at: [Link]

  • Alkyne-NHS Ester - SAFETY DATA SHEET. Glen Research. Available at: [Link]

  • H₂N-PEG4-Alkyne - Safety Data Sheet. Carl ROTH. Available at: [Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. Available at: [Link]

  • A photolabile protection strategy for terminal alkynes. Chalmers University of Technology. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available at: [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. Available at: [Link]

  • Acetic acid - Safety Data Sheet. Carl ROTH. Available at: [Link]

  • Cyclobutane. Wikipedia. Available at: [Link]

  • Acetic Acid - SAFETY DATA SHEET. INEOS Group. Available at: [Link]

  • Cyclobutane synthesis. Organic Chemistry Portal. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.